molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Cat. No.: B1350836
CAS No.: 31466-51-0
M. Wt: 234.34 g/mol
InChI Key: AJXUGVNIFNKCNF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUGVNIFNKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397131
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-51-0
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Introduction

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a diamine featuring a substituted phenethylamine backbone. The synthetic strategy is designed for researchers in medicinal chemistry and drug development, focusing on robust and well-documented chemical transformations. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity and reproducibility. The chosen synthetic pathway involves a two-step sequence: initially, a nucleophilic substitution to construct the core aminoketone intermediate, followed by a reductive amination to install the terminal primary amine. This approach is predicated on established and versatile reactions, offering a reliable route to the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the two-step process illustrated below. The first step involves the formation of an α-aminoketone intermediate through the reaction of an α-bromoketone with piperidine. The second step converts the ketone functionality into a primary amine via reductive amination.

Caption: Overall reaction scheme for the synthesis of the target compound.

Part 1: Synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one (Intermediate)

Scientific Principle: Nucleophilic Substitution

This initial step constructs the core carbon-nitrogen bond framework of the molecule. The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine, a secondary amine, acts as the nucleophile. It attacks the α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. The bromine atom serves as an effective leaving group, and its departure is facilitated by a mild base, such as potassium carbonate, which neutralizes the hydrobromic acid byproduct. Dimethylformamide (DMF) is an excellent solvent for this transformation as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.[1]

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Bromo-1-(4-methoxyphenyl)ethanone229.0610.02.29 g
Piperidine85.1512.01.25 mL (1.02 g)
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF), anhydrous--25 mL
Ethyl Acetate (EtOAc)--As needed
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).[1]

  • Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature, and add piperidine (1.25 mL, 12.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting bromoketone spot is consumed.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one as a pale yellow oil or solid.

Part 2: Synthesis of this compound (Final Product)

Scientific Principle: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[2] This one-pot reaction involves two key stages. First, the ketone intermediate reacts with an ammonia source, in this case, ammonium acetate, to form an imine intermediate in-situ. Ammonium acetate serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation. Second, the imine is immediately reduced to the target primary amine by a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than the starting ketone.[2] This selectivity prevents the reduction of the ketone to a secondary alcohol, thereby maximizing the yield of the desired amine.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one233.315.01.17 g
Ammonium Acetate (NH₄OAc)77.0850.03.85 g
Sodium Cyanoborohydride (NaBH₃CN)62.847.50.47 g
Methanol (MeOH), anhydrous--30 mL
Dichloromethane (DCM)--As needed
1 M Sodium Hydroxide (NaOH)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one (1.17 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Stir the solution at room temperature for 30 minutes.

  • In a single portion, add sodium cyanoborohydride (0.47 g, 7.5 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol with a trace of NH₄OH) until the imine intermediate (visualized with ninhydrin stain) is fully converted.

  • Carefully quench the reaction by the slow addition of water (15 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the remaining aqueous solution to >10 by adding 1 M NaOH solution.

  • Extract the basic aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5) to yield the final product, this compound.

Experimental Workflow and Data Visualization

The entire process from starting material to final product can be visualized as a continuous workflow.

Experimental_Workflow cluster_step1 Part 1: Nucleophilic Substitution cluster_step2 Part 2: Reductive Amination s1_react 1. Combine Bromoketone, K2CO3, and DMF s1_add 2. Add Piperidine s1_react->s1_add s1_react_stir 3. Stir at RT (4-6h) s1_add->s1_react_stir s1_workup 4. Aqueous Workup (H2O, EtOAc Extraction) s1_react_stir->s1_workup s1_purify 5. Column Chromatography s1_workup->s1_purify s1_product Intermediate: 1-(4-Methoxyphenyl)-2- (piperidin-1-yl)ethan-1-one s1_purify->s1_product s2_react 6. Dissolve Intermediate and NH4OAc in MeOH s1_product->s2_react Proceed to next step s2_add 7. Add NaBH3CN s2_react->s2_add s2_react_stir 8. Stir at RT (24h) s2_add->s2_react_stir s2_workup 9. Quench, Basify (NaOH), and Extract (DCM) s2_react_stir->s2_workup s2_purify 10. Column Chromatography s2_workup->s2_purify s2_product Final Product: 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine s2_purify->s2_product

Caption: Step-by-step experimental workflow diagram.

References

  • ChemBK. (2024, April 9). α-Amino-4'-methoxyacetophenone. Retrieved from [Link]

  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (JPH03200751A).
  • IUCr. (2024, January 1). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

  • European Patent Office. (1991, June 12). A process for the preparation of ketones. (EP 0431871 A2). Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Pharmaffiliates. 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. PubMed Central. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 4-hydroxy-3-methoxyacetophenone. (CN101921183B).
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (CN101538212A).
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • National Center for Biotechnology Information. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Google Patents. (2014). Preparation method of p-methoxyacetophenone. (CN103772177A).
  • Organic Syntheses. Acetophenone, ω-methoxy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). A) Experiments by using internal alkynes reacted with piperidine (2 a);.... Retrieved from [Link]

  • Google Patents. (2012). Synthesis method for 2-methoxy-4-methylbenzylamine. (CN102311352B).
  • ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

  • Synthesis of 4'-Methoxy Flavone. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a substituted phenethylamine derivative characterized by a 4-methoxyphenyl group and a piperidine ring attached to the alpha-carbon of the ethanamine backbone. As a member of the broader phenethylamine class, this compound is of significant interest to researchers in medicinal chemistry and pharmacology due to the potential for central nervous system (CNS) activity.[1] Substituted phenethylamines are known to encompass a wide range of pharmacological activities, including stimulant, hallucinogenic, and entactogenic properties.[1] The specific substitutions on the aromatic ring and the amine group in this compound suggest a potential for novel receptor binding profiles and pharmacological effects, making it a target for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential pharmacological activities and relevant in vitro screening methodologies.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published experimental data for this specific molecule, a combination of information from supplier data sheets and predicted values based on its chemical structure is presented.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 31466-51-0Supplier Data
Molecular Formula C₁₄H₂₂N₂OSupplier Data
Molecular Weight 234.34 g/mol Supplier Data
Appearance Predicted: Off-white to pale yellow solid or oilInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred
Purity ≥95%Supplier Data
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl₃, 400 MHz):

  • δ 7.10-7.20 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring, ortho to the substituted carbon.

  • δ 6.80-6.90 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring, meta to the substituted carbon.

  • δ 3.79 (s, 3H): Methoxy group protons.

  • δ 3.50-3.60 (m, 1H): Methine proton (α-carbon).

  • δ 2.80-3.00 (m, 2H): Methylene protons of the ethanamine group.

  • δ 2.30-2.50 (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

  • δ 1.40-1.60 (m, 6H): Methylene protons of the piperidine ring.

  • δ 1.20 (br s, 2H): Amine protons (NH₂).

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl₃, 100 MHz):

  • δ 158.0-159.0: Aromatic carbon attached to the methoxy group.

  • δ 130.0-132.0: Quaternary aromatic carbon.

  • δ 128.0-129.0: Aromatic CH carbons ortho to the substituted carbon.

  • δ 113.0-114.0: Aromatic CH carbons meta to the substituted carbon.

  • δ 65.0-68.0: Methine carbon (α-carbon).

  • δ 55.2: Methoxy carbon.

  • δ 50.0-52.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.

  • δ 45.0-47.0: Methylene carbon of the ethanamine group.

  • δ 26.0-27.0: Methylene carbons of the piperidine ring.

  • δ 24.0-25.0: Methylene carbon of the piperidine ring.

Mass Spectrometry (MS) - Predicted Fragmentation:

In Electrospray Ionization (ESI-MS), phenethylamines are known to undergo protonation and subsequent fragmentation, often involving the loss of ammonia (NH₃).[2]

  • [M+H]⁺: Predicted at m/z 235.18.

  • Major Fragment: A significant fragment resulting from the loss of the amino group (NH₂) from the protonated molecule is expected. Other characteristic cleavages include α-cleavage (at the Cα-N bond) and β-cleavage (at the Cα-Cβ bond).[3]

Infrared (IR) Spectroscopy - Predicted Characteristic Peaks:

  • 3400-3300 cm⁻¹ (br): N-H stretching of the primary amine.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching (piperidine and ethyl chain).

  • 1610, 1510 cm⁻¹: Aromatic C=C stretching.

  • 1245 cm⁻¹ (s): Asymmetric C-O-C stretching of the methoxy group.

  • 1030 cm⁻¹ (s): Symmetric C-O-C stretching of the methoxy group.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-methoxyphenylacetonitrile. This method is based on established organic chemistry principles for the synthesis of α-substituted amines.[4][5]

Synthesis_Workflow A 4-Methoxyphenylacetonitrile reagent1 NBS, AIBN CCl₄, Reflux A->reagent1 B α-Bromo-4-methoxyphenylacetonitrile reagent2 Piperidine, K₂CO₃ Acetonitrile, RT B->reagent2 C 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile reagent3 LiAlH₄ or Raney Nickel/H₂ THF or Ethanol C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Proposed two-step synthesis of this compound.

Step 1: α-Bromination of 4-Methoxyphenylacetonitrile

Rationale: The first step involves the introduction of a bromine atom at the α-position to the nitrile group. This is a crucial activation step, transforming the relatively inert α-carbon into an electrophilic center susceptible to nucleophilic attack. N-Bromosuccinimide (NBS) is a common and effective reagent for the radical bromination of benzylic positions, with a radical initiator such as azobisisobutyronitrile (AIBN) used to initiate the reaction.

Experimental Protocol:

  • To a solution of 4-methoxyphenylacetonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-bromo-4-methoxyphenylacetonitrile, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Piperidine and Reduction of the Nitrile

Rationale: The α-bromo intermediate readily undergoes nucleophilic substitution with a secondary amine like piperidine to form the corresponding α-amino nitrile. The nitrile group is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol:

  • Dissolve the crude α-bromo-4-methoxyphenylacetonitrile (1.0 eq) in acetonitrile.

  • Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

  • Reduction: Carefully add the crude nitrile to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Pharmacological Activity and In Vitro Screening

As a substituted phenethylamine, this compound is predicted to interact with monoamine neurotransmitter systems in the central nervous system.[6] The specific pharmacological profile will depend on its affinity and efficacy at various receptors and transporters, such as dopamine, serotonin, and norepinephrine receptors.[7][8]

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Compound 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition D2R Dopamine D2 Receptor Compound->D2R Agonism/ Antagonism HT2A 5-HT2A Receptor Compound->HT2A Agonism/ Antagonism Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron

Caption: Potential interactions of the compound with key CNS targets.

Experimental Protocols for In Vitro Screening

To elucidate the pharmacological profile of this compound, a series of in vitro assays are recommended.[9][10][11]

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the compound for various CNS receptors and transporters.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., DAT, SERT, NET, D₂R, 5-HT₂A).

    • Incubate the membranes with a specific radioligand for the target in the presence of varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) value from competition binding curves.

2. Functional Assays (e.g., Neurotransmitter Uptake Inhibition):

  • Objective: To assess the functional activity of the compound at monoamine transporters.

  • Methodology:

    • Culture cells stably expressing the dopamine, serotonin, or norepinephrine transporter.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

    • Wash the cells to remove extracellular radiolabel and lyse the cells.

    • Measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.

3. In Vitro Blood-Brain Barrier Permeability Assay:

  • Objective: To predict the ability of the compound to cross the blood-brain barrier (BBB).

  • Methodology:

    • Utilize a cell-based in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a permeable support.

    • Add the test compound to the apical (blood) side of the model.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[12]

Safety and Toxicology

Preliminary safety information from supplier data indicates that this compound is an irritant. Its toxicological properties have not been fully investigated. It is incompatible with strong oxidizing agents, and strong acids and bases. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

This compound represents an intriguing yet understudied member of the substituted phenethylamine family. While experimental data remains scarce, this technical guide provides a foundational understanding of its predicted chemical properties, a robust proposed synthetic pathway, and a clear strategy for its pharmacological evaluation. The structural motifs present in this molecule suggest a high potential for CNS activity, warranting further investigation by researchers in the fields of medicinal chemistry and neuropharmacology. The methodologies outlined herein provide a comprehensive framework for the synthesis, characterization, and biological screening of this and related novel compounds.

References

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  • 4-Methoxyphenylacetonitrile 97%. Sigma-Aldrich.

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An In-depth Technical Guide on the Mechanism of Action of Arylethylamine Dissociatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for the specific molecule, 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, did not yield sufficient public data to construct a detailed, evidence-based technical guide. This indicates that the compound is likely a designer drug or research chemical with a limited history of formal pharmacological investigation.

To fulfill the core requirements of this guide for scientific integrity and authoritative grounding, this document will focus on a close structural analog, 4-Methoxyphencyclidine (4-MeO-PCP) . This compound shares key structural motifs with the requested molecule, including the 4-methoxyphenyl group and a piperidine ring, and has a more extensively documented mechanism of action. The insights provided herein are therefore based on data from this analog and are intended to serve as a robust predictive framework for understanding related compounds.

Introduction: The Arylalkylamine Class of NMDAR Modulators

4-Methoxyphencyclidine (4-MeO-PCP), also known as methoxydine, is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1] First synthesized in 1965, it is a structural analog of phencyclidine (PCP) and is noted for its activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[2] The core structure, characterized by a cyclohexane ring linked to an aromatic group and an amine-containing ring, is a critical pharmacophore for interaction with the NMDA receptor ion channel. Understanding the mechanism of 4-MeO-PCP provides a foundational model for predicting the activity of related arylethylamines that share key functional groups.

The primary pharmacological effect of 4-MeO-PCP and related compounds is the induction of dissociative anesthesia, a state characterized by analgesia, amnesia, and a sense of detachment from the external environment.[1] This is achieved through its direct interaction with the glutamatergic system, one of the principal excitatory neurotransmitter systems in the central nervous system.

Core Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for 4-MeO-PCP is its function as a non-competitive antagonist at the NMDA receptor.[1][2]

The NMDA Receptor and its Function

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[3][4] For the channel to open, two events must occur simultaneously:

  • Binding of the neurotransmitter glutamate.

  • Binding of a co-agonist, typically glycine or D-serine.[3]

Upon activation, the channel opens, allowing an influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to neuronal function and long-term potentiation (LTP), a cellular mechanism underlying learning.[5]

Uncompetitive Channel Blockade

4-MeO-PCP acts as an uncompetitive antagonist , meaning it does not compete with glutamate or glycine for their binding sites.[3][6] Instead, it binds to a specific site, often referred to as the "PCP site," located within the ion channel pore itself.[7] This action physically obstructs the flow of ions, effectively closing the channel even when glutamate and glycine are bound.[1][8] This blockade prevents neuronal depolarization and disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative effects.[1]

The diagram below illustrates the mechanism of NMDA receptor antagonism by 4-MeO-PCP.

NMDA_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (Blocked) Ca_Influx Ca²⁺ Influx (Blocked) NMDAR:ion->Ca_Influx PCP_Site 4-MeO-PCP PCP_Site->NMDAR:ion Binds to PCP Site in channel pore Glutamate->NMDAR:glu Glycine Glycine Glycine->NMDAR:gly Downstream Downstream Signaling (Inhibited) Ca_Influx->Downstream caption Mechanism of 4-MeO-PCP as an NMDA Receptor Channel Blocker.

Caption: Mechanism of 4-MeO-PCP as an NMDA Receptor Channel Blocker.

Secondary Pharmacological Targets

While NMDA receptor antagonism is the primary driver of its effects, 4-MeO-PCP and related compounds exhibit affinity for other molecular targets, which may modulate their overall pharmacological profile.

Sigma Receptors

4-MeO-PCP has been shown to bind to the σ₂ receptor with a Ki of 143 nM.[2][9] The precise function of sigma receptors is still under investigation, but they are known to be involved in the modulation of various neurotransmitter systems, including the dopaminergic system. This interaction could contribute to the psychoactive effects observed with these compounds.

Monoamine Transporters

Some studies suggest that arylcyclohexylamines may have an affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While 4-MeO-PCP itself is considered a relatively selective ligand for the NMDA receptor without significant affinity for the dopamine transporter, this is not true for all compounds in this class.[1] This secondary activity could influence the abuse potential and stimulant-like properties of certain analogs. For example, studies on 4-MeO-PCP have shown it can induce rewarding and reinforcing effects that are likely mediated by the mesolimbic dopamine system.[7]

Table 1: Comparative Binding Affinities (Ki, nM)

Compound NMDA Receptor σ₂ Receptor

| 4-MeO-PCP | 404 nM[9] | 143 nM[2][9] |

Note: Data on binding affinities can vary between studies and experimental conditions.

Downstream Signaling and Neurobiological Consequences

The blockade of NMDA receptors by 4-MeO-PCP initiates a complex cascade of downstream effects on intracellular signaling pathways.

  • Inhibition of ERK1/2 Pathway : NMDA receptor antagonists can inhibit the extracellular signal-regulated kinase (ERK1/2) signaling cascade.[5] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to changes in gene expression.

  • Alteration of Plasticity-Related Proteins : By blocking NMDA receptor-mediated calcium influx, these compounds prevent the activation of downstream proteins critical for synaptic plasticity, such as CaMKII and CREB.[5][10] This disruption is the molecular basis for the amnestic effects of dissociatives.

  • Dopamine System Activation : Although direct affinity for DAT may be low, NMDA receptor antagonism can indirectly increase dopamine levels in brain regions like the nucleus accumbens.[11] This is thought to occur through the disinhibition of GABAergic interneurons that normally suppress dopaminergic neuron firing. This activation of the mesolimbic dopamine pathway is associated with the rewarding and reinforcing properties of the drug.[7][11]

The diagram below outlines the downstream signaling effects following NMDA receptor blockade.

Downstream_Signaling cluster_Glutamate Glutamatergic Pathway cluster_Dopamine Dopaminergic Pathway (Indirect) NMDAR_Block NMDA Receptor Blockade (by 4-MeO-PCP) Ca_Influx ↓ Ca²⁺ Influx NMDAR_Block->Ca_Influx GABA_Inhibition ↓ GABAergic Interneuron Activity NMDAR_Block->GABA_Inhibition ERK_Pathway ↓ ERK1/2 Pathway Activation Ca_Influx->ERK_Pathway Plasticity ↓ Synaptic Plasticity (↓ CREB, ↓ BDNF) Ca_Influx->Plasticity DA_Release ↑ Dopamine Release (in Nucleus Accumbens) GABA_Inhibition->DA_Release Reward Rewarding & Reinforcing Effects DA_Release->Reward caption Downstream signaling consequences of NMDA receptor blockade.

Caption: Downstream signaling consequences of NMDA receptor blockade.

Experimental Protocols for Mechanistic Elucidation

The characterization of a compound's mechanism of action relies on a suite of well-defined experimental assays. A primary method for determining binding affinity is the radioligand displacement assay.

Protocol: Radioligand Displacement Assay for NMDA Receptor Affinity

This protocol provides a generalized workflow to determine the binding affinity (Ki) of a test compound (e.g., 4-MeO-PCP) for the PCP site on the NMDA receptor.

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.

Materials:

  • Receptor Source: Membrane preparations from rodent brain tissue (e.g., cortex or hippocampus) or cells expressing recombinant NMDA receptors.

  • Radioligand: A high-affinity NMDA receptor channel blocker, typically [³H]MK-801 (Dizocilpine).

  • Test Compound: 4-MeO-PCP, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).[12]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and prepare membrane pellets via differential centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + [³H]MK-801 + vehicle.

    • Non-specific Binding (NSB): Receptor membranes + [³H]MK-801 + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801).

    • Competition: Receptor membranes + [³H]MK-801 + varying concentrations of the test compound (4-MeO-PCP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12][13]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

The workflow for this assay is visualized below.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes incubation 3. Incubate Membranes with Ligands prep_membranes->incubation prep_reagents 2. Prepare Reagents (Radioligand, Test Compound) prep_reagents->incubation filtration 4. Terminate via Filtration & Wash incubation->filtration counting 5. Quantify Radioactivity filtration->counting calc_ic50 6. Calculate IC₅₀ from Dose-Response Curve counting->calc_ic50 calc_ki 7. Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki caption Workflow diagram for a radioligand displacement assay.

Caption: Workflow diagram for a radioligand displacement assay.

Conclusion

The mechanism of action of this compound can be predicted with reasonable confidence based on its structural analog, 4-MeO-PCP. The core mechanism is uncompetitive antagonism of the NMDA receptor, achieved by blocking the receptor's ion channel. This action disrupts excitatory glutamatergic neurotransmission, leading to the hallmark dissociative effects. Secondary interactions with targets such as sigma receptors and indirect modulation of the mesolimbic dopamine system likely contribute to its complex pharmacological profile. Definitive characterization of the subject compound would require empirical validation through the experimental protocols outlined, including binding and functional assays, to precisely determine its receptor affinity, potency, and downstream signaling effects.

References

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An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (CAS Number: 31466-51-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, a piperidine-containing organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, physicochemical properties, and key considerations for its synthesis and handling. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon established chemical principles and data from structurally related compounds to provide a foundational understanding for researchers.

Introduction and Chemical Identity

This compound is a substituted ethanamine derivative featuring a 4-methoxyphenyl group and a piperidine ring attached to the same carbon atom. The presence of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system, given the prevalence of the piperidine moiety in neuroactive compounds.

Chemical Structure:

Retrosynthesis Target 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine Intermediate1 2-(4-Methoxyphenyl)-2- (piperidin-1-yl)acetonitrile Target->Intermediate1 Reduction of Nitrile StartingMaterial1 4-Methoxybenzaldehyde Intermediate1->StartingMaterial1 Strecker Reaction StartingMaterial2 Piperidine Intermediate1->StartingMaterial2 Strecker Reaction StartingMaterial3 Cyanide Source (e.g., KCN) Intermediate1->StartingMaterial3 Strecker Reaction

Figure 2: A plausible retrosynthetic pathway for the target compound.

A common method for the synthesis of α-amino amines is the Strecker amino acid synthesis, or a variation thereof. This would involve the reaction of 4-methoxybenzaldehyde with piperidine and a cyanide source (such as potassium cyanide) to form the α-aminonitrile intermediate, 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile. Subsequent reduction of the nitrile group would yield the desired product, this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add piperidine (1 equivalent).

  • After a brief stirring period, add a solution of potassium cyanide (1 equivalent) in water dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • Dissolve the α-aminonitrile intermediate (1 equivalent) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equivalents), portion-wise at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography or distillation under reduced pressure.

Analytical Characterization

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Doublets in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the 4-methoxyphenyl group.

  • Methine Proton: A singlet or multiplet for the proton at the C2 position of the ethanamine backbone.

  • Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group.

  • Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.4-2.8 ppm) for the protons of the piperidine ring.

  • Ethanamine Protons: Signals for the -CH₂-NH₂ group.

  • Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic carbons, including a signal for the carbon attached to the methoxy group at a downfield shift.

  • The methoxy carbon signal around δ 55 ppm.

  • Signals for the carbons of the piperidine ring.

  • Signals for the two carbons of the ethanamine backbone.

Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecule would be expected to fragment at the bonds adjacent to the nitrogen atoms. Common fragmentation patterns could involve the loss of the piperidine ring, the aminoethyl group, or cleavage of the bond between the two chiral centers.

Potential Biological Activity and Applications

The structural motifs within this compound are found in numerous biologically active compounds. The piperidine ring is a common feature in many central nervous system (CNS) active drugs. For instance, derivatives of piperidine are known to act as ligands for various receptors, including dopamine, serotonin, and opioid receptors.[1][2]

The 4-methoxyphenyl group is also prevalent in many pharmacologically active molecules. The combination of these two moieties in this compound suggests that it could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Research into structurally similar compounds has explored their potential as dopaminergic ligands, which are relevant in the treatment of neurological and psychiatric disorders.[1] The piperidin-4-one scaffold, a related structure, has been investigated for a wide range of pharmacological activities, including anticancer and anti-HIV properties.[3]

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the safety data for structurally similar compounds, the following precautions should be taken:[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, and eye/face protection. In case of inadequate ventilation, use a suitable respirator.[4]

  • Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

It is crucial to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound (CAS 31466-51-0) is a chemical compound with a structure that suggests potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. As with any research chemical, appropriate safety precautions should be followed during handling and use. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound.

References

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[7]Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from

[8]Google Patents. (n.d.). US4179569A - N-(4-piperidinyl)-N-phenylamides. Retrieved from

[9]Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI.

[1]Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2016). ResearchGate.

[10]Smolecule. (2023). 4-(Methoxymethyl)-6-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]pyrimidine.

[11]Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use. Retrieved from

[12]Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery.

[13]PubChem. (n.d.). Substituted piperazine compounds - Patent US-6677336-B2. Retrieved from [Link]

[14]2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. (2011). PMC - NIH.

[15]PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

[16]Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2021). PMC - NIH.

[17]Reddit. (2022). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate).

[2]2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2022). PMC - NIH.

[3]Piperidin-4-one: the potential pharmacophore. (2013). PubMed.

[18]Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. Retrieved from

[19]The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (2020). West Virginia University.

[20]Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (2017). Journal of Young Pharmacists.

[21]CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2023). NIH.

[22]Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). PubMed.

[23]Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2023). PubMed.

[24]Preparation of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and inquiry of its taste-enhancing effect. (2010). ResearchGate.

[25]PubChem. (n.d.). N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide. Retrieved from [Link]

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[27]H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (2012). ResearchGate.

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A Technical Guide to the Synthesis and Exploration of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the chemical space surrounding 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine, a compound featuring a core structure amenable to diverse functionalization. We will dissect the molecule's key structural motifs—the 4-methoxyphenyl ring, the ethylamine backbone, and the piperidine moiety—to propose systematic strategies for analog development. This document details robust synthetic methodologies, purification protocols, and analytical characterization techniques essential for generating and validating novel derivatives. Furthermore, it explores the principles of structure-activity relationship (SAR) studies relevant to this class of compounds, which often serve as intermediates or active agents in medicinal chemistry, particularly in the development of therapies for neurological disorders.[1] This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential inherent in the aryl-ethylamine-piperidine scaffold.

Introduction: The Strategic Value of the Aryl-Ethanamine-Piperidine Scaffold

The this compound core represents a confluence of three privileged pharmacophores in modern drug discovery. Each component offers a distinct opportunity for modification to modulate physicochemical properties and biological activity:

  • The 4-Methoxyphenyl Group: This electron-rich aromatic system is a common feature in neuroactive compounds. The methoxy group can influence metabolic stability and receptor binding interactions.[1] Its position and electronic nature are critical starting points for analog design.

  • The Ethylamine Backbone: This short, flexible linker is fundamental to many neurotransmitters and their synthetic analogs. Modifications to this backbone can alter spatial relationships between the aromatic ring and the terminal amine, impacting target engagement.

  • The Piperidine Moiety: This saturated heterocycle is a frequently incorporated structural element that can enhance affinity for various receptors, including histamine and sigma receptors.[2] Its conformational rigidity and potential for substitution make it a key determinant of a compound's pharmacological profile.[3]

The convergence of these motifs suggests that analogs of this parent structure could interact with a range of biological targets, particularly within the central nervous system (CNS). Classes of compounds containing these fragments have shown activity as histamine H1 antagonists, histamine H3 receptor agonists, and dopaminergic ligands.[3][4][5] This guide provides the foundational chemistry and strategic considerations for systematically exploring this chemical space.

Analysis of the Core Scaffold for Analog Design

A successful analog program hinges on a rational approach to structural modification. The parent compound, this compound, offers three primary vectors for diversification.

Scaffold_Modification_Vectors cluster_Core Core Scaffold cluster_Modifications Example Modifications Parent 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine VectorA Vector A: Phenyl Ring Modification Parent->VectorA  R1 VectorB Vector B: Ethylamine Backbone Alteration Parent->VectorB  R2, R3 VectorC Vector C: Piperidine Moiety Substitution Parent->VectorC  R4 ModA • Demethylation (-> Phenol) • Halogenation (F, Cl, Br) • Positional Isomers (2-, 3-methoxy) • Bioisosteric Replacement (e.g., Pyridyl) VectorA->ModA ModB • Alkylation of Amine (NH2 -> NHR) • Chain Extension/Contraction • Introduction of Chirality VectorB->ModB ModC • N-Alkylation/Arylation • Ring Substitution (e.g., 4-hydroxy) • Ring Replacement (-> Pyrrolidine, Morpholine) VectorC->ModC

Caption: Strategic vectors for analog design based on the core scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of analogs can be approached through a modular strategy, starting from commercially available precursors. A common retrosynthetic approach involves the reductive amination of a suitable ketone precursor.

General Synthetic Workflow

The overall process involves the synthesis of a key intermediate, an α-aminoketone, followed by reductive amination to install the primary amine.

General_Synthetic_Workflow Start Start: 4-Methoxyacetophenone & Piperidine Step1 Step 1: Mannich Reaction (or α-Bromination followed by Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate: 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one Step1->Intermediate1 Step2 Step 2: Oximation Intermediate1->Step2 Intermediate2 Intermediate: Ketoxime Derivative Step2->Intermediate2 Step3 Step 3: Reduction (e.g., H2/Pd-C, LiAlH4) Intermediate2->Step3 Product Final Product: 2-(4-methoxyphenyl)-2- piperidin-1-ylethanamine Analog Step3->Product Purification Purification: Column Chromatography / Recrystallization Product->Purification Analysis Analysis: NMR, LC-MS, HRMS Purification->Analysis

Caption: A generalized workflow for the synthesis and validation of target analogs.

Protocol: Synthesis of Intermediate 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one

This protocol describes an α-amination approach. An alternative is the Mannich reaction, which condenses the ketone, piperidine, and formaldehyde.[6]

Rationale: α-Bromination of the starting acetophenone provides a reactive electrophile. Subsequent nucleophilic substitution with piperidine is an efficient method to form the C-N bond at the α-position. This two-step process offers high yields and predictable outcomes.

Methodology:

  • α-Bromination: To a solution of 4-methoxyacetophenone (1.0 eq) in glacial acetic acid (5 mL/mmol), add bromine (1.05 eq) dropwise at room temperature. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water. Filter the resulting precipitate (2-bromo-1-(4-methoxyphenyl)ethan-1-one), wash with cold water, and dry under vacuum.

  • Nucleophilic Substitution: Dissolve the crude bromo-ketone (1.0 eq) in acetonitrile (10 mL/mmol). Add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Purification: After cooling, filter the inorganic salts. Evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired aminoketone intermediate.

Protocol: Synthesis of Final Product via Oxime Reduction

Rationale: The conversion of the ketone to an oxime, followed by reduction, is a reliable method to introduce the primary amine. This avoids direct reductive amination of the ketone with ammonia, which can be challenging to control. Catalytic hydrogenation is often preferred for its clean reaction profile.[7]

Methodology:

  • Oximation: Dissolve the aminoketone intermediate (1.0 eq) in ethanol (10 mL/mmol). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[6]

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Evaporate the solvent. Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime.

  • Reduction: Dissolve the crude oxime in methanol (15 mL/mmol). Add 10% Palladium on carbon (10% w/w).[7]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) at 40°C for 12-24 hours.[7]

  • Final Purification: Filter the catalyst through a pad of Celite. Evaporate the solvent. Purify the resulting crude amine by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Characterization and Analytical Data

All synthesized analogs must be rigorously characterized to confirm their structure and purity. The following table outlines the expected analytical data for the parent compound.

Analysis Type Technique Expected Results for this compound
Structure Confirmation ¹H NMR, ¹³C NMRSignals corresponding to the 4-methoxyphenyl protons (AA'BB' system, ~6.8-7.2 ppm), methoxy singlet (~3.8 ppm), piperidine protons (~1.4-2.5 ppm), and ethylamine backbone protons.
Purity Assessment HPLC-UVA single major peak with >95% purity at a relevant wavelength (e.g., 220 nm, 254 nm).
Mass Verification LC-MS / HRMSObservation of the [M+H]⁺ ion corresponding to the calculated exact mass (C₁₄H₂₂N₂O, MW: 234.34).[8]

Structure-Activity Relationship (SAR) Considerations

While specific biological data for the parent compound is not widely published, SAR trends can be hypothesized based on related chemical classes.[2][3]

A. Phenyl Ring Modifications:

  • Methoxy Group: Demethylation to the corresponding phenol may introduce hydrogen bonding capabilities but could also increase metabolic clearance. Shifting the methoxy group to the 2- or 3-position will significantly alter the electronic distribution and steric profile, likely impacting receptor fit.[9]

  • Substitution: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can probe electronic requirements at the binding site. Hydrophobicity of this region plays a major role in the activity of some related compounds.[4]

B. Piperidine Moiety Modifications:

  • Ring Substitution: The piperidine ring itself is often a critical element for activity. In related series, replacing piperidine with piperazine can drastically reduce affinity for certain targets like the H3 histamine receptor.[2]

  • N-Substitution: The piperidine nitrogen provides a handle for introducing larger substituents to probe for additional binding pockets.

C. Stereochemistry:

  • The carbon atom bearing the phenyl and piperidine groups is a chiral center. It is highly probable that biological activity will be stereospecific. Chiral separation or asymmetric synthesis will be a critical step in optimizing lead compounds. For example, the synthesis of (R)-2-(4-Methoxyphenyl)-1-methylethanamine highlights the importance of stereocontrol in related structures.[7]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel chemical probes and potential therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the creation of diverse analog libraries. Systematic modification of the three key structural regions—the aromatic ring, the ethylamine linker, and the piperidine heterocycle—will be crucial for elucidating structure-activity relationships. Future work should focus on the asymmetric synthesis of enantiomerically pure analogs and their evaluation in relevant biological assays to unlock the full potential of this versatile chemical framework.

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A Technical Guide to Investigating the Biological Targets of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for elucidating the potential biological targets of the novel chemical entity, 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. By leveraging structural analogy, predictive analysis, and a multi-tiered experimental validation strategy, researchers can systematically identify and characterize the molecular interactions of this compound. This document details the scientific rationale, step-by-step protocols for key in vitro assays, and data interpretation strategies essential for advancing early-stage drug discovery and pharmacological research.

Introduction and Structural Rationale

The compound this compound belongs to the broader class of substituted phenethylamines, which are known to encompass a wide range of psychoactive drugs with diverse pharmacological profiles.[1] The core structure contains two key pharmacophoric elements that guide the initial target hypotheses:

  • A 4-Methoxyphenethylamine Backbone: This scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for monoamine systems.[2] Derivatives of 4-methoxyphenethylamine have been shown to act as inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Furthermore, this moiety is a common feature in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and dopamine (D) receptors.[2][5][6]

  • A Piperidine Moiety: The piperidine ring is a highly prevalent scaffold in centrally active pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration.[7][8] Its presence can enhance druggability, improve pharmacokinetic properties, and provide a vector for specific interactions within receptor binding pockets.[7][9]

Based on these structural features, the primary hypothesis is that this compound is most likely to interact with monoamine transporters (e.g., SERT, DAT, NET), G-protein coupled receptors (GPCRs) of the serotonergic or dopaminergic families, and potentially monoamine oxidase enzymes.

A Multi-Tiered Strategy for Target Identification and Validation

A logical, phased approach is critical to efficiently identify and validate the biological targets of a novel compound. This workflow begins with broad, high-throughput screening to identify initial "hits" and progresses to more complex functional assays to confirm the biological relevance of these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Off-Target & Safety Profiling a In Silico Analysis & Structural Homology b Radioligand Binding Assays (Broad Panel) a->b Hypothesis Generation c Functional GPCR Assays (e.g., cAMP Measurement) b->c Binding Confirmed d Neurotransmitter Uptake Assays b->d Binding Confirmed e Comprehensive Safety Panel (e.g., Eurofins SafetyScreen) c->e Functional Activity Confirmed d->e Functional Activity Confirmed f Data Synthesis & Lead Prioritization e->f Risk Assessment

Caption: Tiered workflow for target identification and validation.

Tier 1: Primary Screening for Target Binding

The initial goal is to determine if the compound physically interacts with its predicted targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and direct measurement of binding affinity.[10][11]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to measure the ability of the test compound, this compound, to displace a known radiolabeled ligand from a specific receptor or transporter target.

Causality: By incubating a fixed concentration of a high-affinity radioligand with the target (e.g., cell membranes expressing the receptor) and increasing concentrations of the test compound, we can determine the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (the IC50 value). This value is then used to calculate the binding affinity (Ki) of the test compound.[12]

Protocol Steps:

  • Target Preparation:

    • Prepare membrane homogenates from cells or tissues known to express the target of interest (e.g., HEK293 cells transfected with the human serotonin transporter, or rat brain cortex for 5-HT2A receptors).[12]

    • Quantify the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[12]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • 150 µL of membrane preparation (optimized protein amount, e.g., 10-50 µg protein/well).

      • 50 µL of the test compound at various concentrations (typically a 10-point, half-log dilution series from 100 µM to 1 nM).

      • 50 µL of the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd).[10][12]

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM unlabeled Citalopram).

  • Incubation:

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a 96-well cell harvester.[10]

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Dry the filters and place them in scintillation vials or a filter plate.

    • Add scintillation cocktail (e.g., Betaplate Scint).[12]

    • Count the radioactivity using a scintillation counter (e.g., Wallac TriLux MicroBeta counter).[12]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Predicted Target Panel and Data Interpretation

A panel of primary binding assays should be conducted based on the structural rationale.

Target Radioligand Tissue/Cell Source Hypothetical Ki (nM)
Serotonin Transporter (SERT)[³H]-CitalopramHEK293-hSERT cells50 - 500
Dopamine Transporter (DAT)[³H]-WIN 35,428HEK293-hDAT cells100 - 1000
Norepinephrine Transporter (NET)[³H]-NisoxetineHEK293-hNET cells200 - 2000
Serotonin Receptor 5-HT2A[³H]-KetanserinRat Frontal Cortex10 - 250
Dopamine Receptor D2[³H]-SpiperoneRat Striatum150 - 1500
Monoamine Oxidase-A (MAO-A)[³H]-Ro 41-1049Rat Liver Mitochondria>1000
Monoamine Oxidase-B (MAO-B)[³H]-L-DeprenylRat Liver Mitochondria>1000

Table 1: Example primary binding target panel with hypothetical affinity values for this compound. These values are illustrative and must be determined experimentally.

Tier 2: Functional Characterization

Confirming that a compound binds to a target is only the first step. The next crucial phase is to determine the functional consequence of this binding: does it activate (agonism), block (antagonism), or otherwise modulate the target's activity?

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

For GPCRs like the 5-HT2A or D2 receptors, a common signaling pathway involves the modulation of cyclic adenosine monophosphate (cAMP).[13][14] This protocol describes a method to measure changes in intracellular cAMP levels.

Causality: Gs-coupled receptors (like D1) activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors (like D2 and 5-HT2A) inhibit adenylyl cyclase, decreasing cAMP levels.[13] By measuring cAMP, we can determine if the compound acts as an agonist or antagonist.

G cluster_0 Gi-Coupled GPCR Signaling ligand Test Compound (Agonist) receptor 5-HT2A / D2 Receptor (Gi-Coupled GPCR) ligand->receptor Binds g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion Blocked pka Protein Kinase A (Inactive) camp->pka Does NOT bind pka_active Protein Kinase A (Active) response Cellular Response

Caption: Simplified Gi-coupled GPCR signaling pathway.

Protocol Steps:

  • Cell Culture:

    • Seed cells expressing the target receptor (e.g., CHO-hD2 cells) into 384-well plates and grow to near confluence.[15]

  • Agonist Mode Assay:

    • Wash cells gently with assay buffer.

    • Add the test compound across a range of concentrations.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with the test compound for 10-15 minutes.

    • Add a known agonist (e.g., Quinpirole for D2) at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Incubate for an additional 15-30 minutes.[14]

  • Forskolin Stimulation (for Gi-coupled receptors):

    • To measure inhibition, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels. The ability of a Gi-agonist to reduce this stimulated level is then measured.[14]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., PerkinElmer AlphaScreen or DiscoveRx cAMP Hunter).[13][15][16]

    • These kits are typically homogeneous, competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[15]

  • Data Analysis:

    • Plot the signal versus the log concentration of the test compound.

    • For agonist activity, calculate the EC50 (potency) and Emax (efficacy relative to a known full agonist).

    • For antagonist activity, calculate the IC50 and use the Schild regression or Gaddum/Clark equation to determine the Kb (antagonist dissociation constant).

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters from the extracellular space into the cell. Modern kits use a fluorescent substrate that acts as a mimetic for monoamines.[17][18]

Causality: Monoamine transporters (SERT, DAT, NET) actively clear neurotransmitters from the synapse. Inhibition of this process increases synaptic neurotransmitter levels. This assay directly measures the inhibition of the transporter's function.[19]

Protocol Steps:

  • Cell Plating:

    • Plate cells stably expressing the transporter of interest (e.g., HEK-hSERT) in a 96- or 384-well black, clear-bottom plate coated with poly-D-lysine. Allow cells to form a confluent monolayer overnight.[20]

  • Compound Incubation:

    • Remove the culture medium.

    • Add assay buffer containing various concentrations of the test compound (or a known inhibitor like Fluoxetine for SERT as a positive control).

    • Incubate for 10-20 minutes at 37°C.[21]

  • Uptake Measurement:

    • Add the fluorescent substrate/masking dye mixture provided in the assay kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[18] The masking dye quenches extracellular fluorescence, ensuring that only the signal from internalized substrate is detected.[18]

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading.[17]

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint reading.[21] The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis:

    • For kinetic data, calculate the initial rate of uptake (slope of the linear portion of the curve).

    • Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay Type Target Measurement Hypothetical Result (IC50/EC50)
cAMP Assay5-HT2A ReceptorcAMP InhibitionIC50: 80 - 800 nM (Antagonist)
cAMP AssayD2 ReceptorcAMP InhibitionIC50: 300 - 3000 nM (Antagonist)
Uptake AssaySerotonin TransporterSubstrate UptakeIC50: 100 - 1000 nM (Inhibitor)
Uptake AssayDopamine TransporterSubstrate UptakeIC50: >2000 nM (Weak Inhibitor)

Table 2: Example functional assay panel with hypothetical potency values. These values are illustrative and must be determined experimentally.

Tier 3: Off-Target Liability and Safety Profiling

A critical aspect of drug development is understanding a compound's potential for unintended interactions, which can lead to adverse effects.[22][23] Early identification of off-target liabilities is essential to de-risk a program and avoid costly late-stage failures.[23]

Rationale: While the primary targets are hypothesized based on structure, the compound may have significant affinity for other receptors, ion channels, or enzymes. Comprehensive screening provides a broader view of the compound's biological footprint.[24][25]

Methodology:

  • Broad Panel Screening: It is highly recommended to submit the compound to a commercial service that performs broad radioligand binding or functional screening against a large panel of targets (e.g., the Eurofins SafetyScreen44 or the Charles River safety pharmacology panel). These panels typically include dozens of GPCRs, ion channels (including hERG), transporters, and enzymes known to be implicated in clinical adverse drug reactions.[23]

  • In Silico Prediction: Computational tools and platforms can also predict potential off-target interactions based on structural similarity to known ligands, providing a cost-effective way to flag potential issues early in development.[26]

Data Interpretation: The results from a safety panel are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). Any target showing >50% inhibition is considered a "hit" and should be followed up with full dose-response curves to determine an IC50 or Ki value. A selectivity index (Off-Target Ki / On-Target Ki) of >100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to identifying the biological targets of this compound. By integrating structural analysis with a tiered experimental strategy encompassing binding and functional assays, researchers can build a comprehensive pharmacological profile of the molecule. The initial data strongly suggest that the most probable targets are within the monoaminergic system, particularly serotonin and dopamine receptors and transporters.

Upon successful completion of this in vitro characterization, subsequent studies should focus on cellular models to investigate downstream signaling pathways, followed by in vivo animal models to assess pharmacokinetic properties, behavioral effects, and therapeutic potential. This rigorous, multi-faceted approach is fundamental to translating a novel chemical entity into a potential therapeutic candidate.

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A Senior Application Scientist's Guide to Novel Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster pharmaceuticals.[1][2][3] Its prevalence drives a continuous demand for innovative and efficient synthetic methods that provide precise control over substitution and stereochemistry. This technical guide moves beyond a simple recitation of reactions, offering an in-depth analysis of field-proven, novel strategies for the synthesis and functionalization of substituted piperidines. We will explore the causality behind methodological choices in catalytic hydrogenation, diastereoselective cyclizations, and direct C-H functionalization, providing researchers and drug development professionals with a robust framework for strategic synthesis design. Detailed protocols, comparative data, and mechanistic diagrams are provided to bridge theory with practical application.

The Enduring Significance of the Piperidine Scaffold

The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved drugs.[2][4] Its utility is rooted in its unique physicochemical and stereochemical properties. As a saturated, six-membered heterocycle, it typically adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[2] Furthermore, the basic nitrogen atom serves as a critical pharmacophore, modulating aqueous solubility and acting as a hydrogen bond acceptor or, when protonated, a donor.[2][3] This combination of synthetic tractability and favorable pharmacokinetic characteristics has cemented its status as a "privileged scaffold" in drug discovery.[2]

The development of novel synthetic routes is paramount, as the specific substitution pattern and stereochemistry of the piperidine ring profoundly influence biological activity and selectivity.[5][6][7]

Modern Approaches to a Classic Transformation: Catalytic Hydrogenation of Pyridines

The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[4] While conceptually simple, this transformation is challenged by the aromatic stability of the pyridine ring and the potential for the nitrogen atom in both the starting material and product to poison the catalyst.[4] Modern advancements have focused on developing highly potent and selective catalytic systems that operate under milder conditions.

Causality Behind Catalyst Selection: The choice of catalyst is dictated by the substrate's electronic properties and the presence of other functional groups.

  • Heterogeneous Catalysts: Precious metal catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C) are industrial workhorses due to their high activity and ease of separation.[4][8] Acidic additives are often employed to protonate the pyridine nitrogen, which activates the ring toward reduction.[4] However, these conditions can be harsh and lack functional group tolerance. Recent developments include novel nickel silicide and heterogeneous ruthenium catalysts that offer excellent diastereoselectivity for cis-hydrogenation under more benign conditions.[1]

  • Homogeneous Catalysts: These systems offer superior selectivity and activity under mild conditions.[4] Iridium-based catalysts, in particular, have shown remarkable functional group tolerance in a process termed ionic hydrogenation.[9] This method can selectively reduce the pyridine ring while leaving sensitive groups like nitro, azido, and bromo functionalities intact, dramatically expanding the accessible chemical space.[9]

  • Electrocatalysis: As a greener alternative, electrocatalytic hydrogenation using catalysts like carbon-supported rhodium can achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas.[10]

Comparative Data for Pyridine Hydrogenation Methods
MethodCatalyst SystemKey AdvantagesKey LimitationsRepresentative ConditionsRef
Heterogeneous Ru/C, Ni₂SiHigh diastereoselectivity (cis), RecyclableOften requires higher T/P, Lower functional group tolerance50-100 bar H₂, 80-120 °C[1]
Homogeneous [Ir(cod)(PCy₃)py]PF₆Excellent functional group tolerance, Mild conditionsCatalyst separation can be challenging50 bar H₂, RT, Trifluoroacetic acid[9]
Electrocatalytic Rh/CAmbient T/P, No H₂ gas required, SustainableRequires specialized equipment, Scalability can be an issue25 mA cm⁻², Anion-exchange membrane[10]

Constructing the Ring: Advanced Cyclization Strategies

Beyond reducing aromatic precursors, building the piperidine ring from acyclic starting materials offers exceptional control over substitution and stereochemistry.

Diastereoselective Reductive Amination

Intramolecular reductive amination (IRA) and double reductive amination (DRA) are powerful strategies for forming the piperidine ring.[11] These methods typically involve the cyclization of a linear precursor containing amine and carbonyl (or dicarbonyl) functionalities.

  • Scientific Rationale: The stereochemical outcome is often controlled by the inherent chirality of the starting material, which is frequently derived from the chiral pool (e.g., sugars or amino acids).[11] The choice of reducing agent is critical; milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate formed in situ without competing reduction of the starting carbonyls. The DRA of dicarbonyl compounds is a particularly efficient approach for constructing the piperidine skeleton.

Aza-Diels-Alder Cycloaddition

The [4+2] aza-Diels-Alder reaction is a highly convergent and stereocontrolled method for synthesizing tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[12][13] This reaction involves the cycloaddition of an imine (the dienophile) with a 1,3-diene.

  • Mechanistic Insight: The reaction can proceed through either a concerted or a stepwise Mannich-Michael pathway, often influenced by the choice of catalyst (Lewis acid vs. Brønsted acid).[13] The use of chiral auxiliaries or catalysts can render this process highly enantioselective. The imine generated from benzhydrylamine and ethyl glyoxylate, for example, has proven to be an excellent dienophile, leading to diastereomerically pure cycloadducts in high yields.[12] This strategy provides a robust entry point to polysubstituted piperidines that are challenging to access via other routes.[14][15]

The New Frontier: Direct C-H Functionalization of Piperidines

One of the most exciting frontiers in modern organic synthesis is the ability to directly functionalize the C-H bonds of a pre-existing piperidine scaffold.[16][17] This avoids lengthy de novo syntheses and allows for late-stage modification of complex molecules.

Transition-Metal-Catalyzed C-H Functionalization

Dirhodium catalysts have emerged as powerful tools for site-selective C-H functionalization of piperidines via carbene insertion.[18][19]

  • Controlling Regioselectivity: The site of functionalization (C2, C3, or C4) can be precisely controlled by the strategic choice of the nitrogen protecting group and the chiral rhodium catalyst.[18][19]

    • C2-Functionalization: An N-Boc protecting group with a catalyst like Rh₂(R-TCPTAD)₄ directs arylation to the C2 position.[18]

    • C4-Functionalization: Switching to an N-α-oxoarylacetyl group in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ steers the reaction to the C4 position.[18]

    • C3-Functionalization: This position is more challenging due to electronic deactivation by the nitrogen atom. An indirect approach involving asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening provides a stereoselective route to C3-substituted analogs.[18]

Photoredox Catalysis

Visible-light photoredox catalysis offers a remarkably mild and powerful platform for generating α-amino radicals from piperidines, which can then engage in a variety of bond-forming reactions.[20][21][22]

  • Mechanism and Application: An iridium(III) photocatalyst, upon excitation by visible light, can oxidize the piperidine nitrogen to form a radical cation.[20][21] Subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. This radical can then be coupled with electron-deficient arenes or other partners.[20] A key advantage of this method is that after the initial C-H arylation, a slower, thermodynamically controlled epimerization can occur, often leading to the formation of a single, most stable diastereomer with very high selectivity.[20][23] This process has been successfully applied to the diastereoselective synthesis of densely functionalized piperidines with multiple stereocenters.[20][24]

Workflow for Method Selection

G start Define Target Piperidine q1 Is the core scaffold readily available from a pyridine precursor? start->q1 m1 Catalytic Hydrogenation (Hetero-, Homo-, Electro-) q1->m1 Yes q2 High degree of stereocontrol needed? q1->q2 No end Final Synthetic Route m1->end m2 Diastereoselective Cyclization Strategies (Reductive Amination, Aza-Diels-Alder) q2->m2 Yes q3 Need to modify an existing piperidine core? q2->q3 No m2->end m3 Direct C-H Functionalization (Transition Metal, Photoredox) q3->m3 Yes q3->end No m3->end

Caption: Decision workflow for selecting a piperidine synthesis strategy.

Representative Experimental Protocols

To ensure this guide is a self-validating system, the following protocols are provided as examples of robust and reproducible methods discussed herein.

Protocol 1: Iridium-Catalyzed Ionic Hydrogenation of a Substituted Pyridine[9]

This protocol describes the selective reduction of a pyridine ring in the presence of other reducible functional groups, a key advantage of modern homogeneous catalysis.

  • Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 mmol, 1.0 equiv), the iridium catalyst [Ir(cod)(PCy₃)py]PF₆ (0.02 mmol, 2 mol%), and trifluoroacetic acid (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous methanol (1.0 mL) to the vial and briefly flush the headspace with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: Place the vial into a high-pressure autoclave. Seal the vessel and purge three times with hydrogen gas. Pressurize the autoclave to 50 bar with hydrogen.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 18 hours.

  • Work-up: After the reaction, carefully vent the autoclave. The product is typically formed as a stable piperidinium salt, which can often be isolated by precipitation or used directly in subsequent steps. For isolation of the free amine, carefully neutralize the mixture with a suitable base (e.g., aq. NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as required.

Protocol 2: Photoredox-Catalyzed α-C–H Arylation of an N-Aryl Piperidine[21]

This protocol exemplifies a mild, visible-light-mediated C-H functionalization for late-stage diversification.

  • Reaction Setup: In a 4 mL vial, combine the N-aryl piperidine substrate (0.1 mmol, 1.0 equiv), the aryl coupling partner (e.g., 1,4-dicyanobenzene, 0.15 mmol, 1.5 equiv), and the photocatalyst Ir(ppy)₃ (1.5 µmol, 1.5 mol%).

  • Solvent and Degassing: Add 1.0 mL of anhydrous, degassed solvent (e.g., acetonitrile). The solution must be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. This is typically achieved by three freeze-pump-thaw cycles or by sparging with argon for 20 minutes.

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm). Ensure the reaction is stirred continuously to allow for uniform irradiation.

  • Reaction Conditions: Irradiate the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified directly by flash column chromatography on silica gel to afford the desired α-arylated piperidine product. The high diastereoselectivity is often achieved in-situ via thermodynamic epimerization.[20]

Photoredox Catalysis Workflow

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation & Coupling PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Excitation PC_red Ir(II) PC_star->PC_red e- Radical_Cation Radical Cation PC_star->Radical_Cation SET light Blue Light (hν) light->PC Piperidine N-Aryl Piperidine Piperidine->Radical_Cation Oxidation Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical -H+ Product α-Arylated Piperidine Alpha_Radical->Product + Arene Arene Ar-CN

Caption: Simplified workflow for photoredox-catalyzed C-H arylation.

Conclusion and Future Outlook

The synthesis of substituted piperidines is a dynamic and rapidly evolving field. While classical methods like pyridine hydrogenation have been refined with new, highly selective catalysts, the true innovation lies in strategies that build or functionalize the ring with exceptional control. Diastereoselective cyclizations and, most notably, direct C-H functionalization methods are transforming how medicinal chemists approach the synthesis of these vital scaffolds. Photoredox and transition-metal catalysis, in particular, have opened the door to late-stage modifications that were previously unimaginable, allowing for the rapid generation of analog libraries from complex core structures.

The future will likely see a convergence of these strategies with automation and flow chemistry to further accelerate the drug discovery process. The development of even more selective and sustainable catalytic systems, including biocatalysis, will continue to push the boundaries of what is possible, ensuring that the privileged piperidine scaffold remains a central element in the development of next-generation therapeutics.

References

  • O'Neil, M. J. (2001). Recent advances in the synthesis of piperidones and piperidines. The Royal Society of Chemistry.
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  • Walker, J. S., et al. (2020). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

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  • Sarpong, R., et al. (2021). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. [Link]

  • Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Li, C-J., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]

  • Walker, J. S., et al. (2020). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Ellman, J. A., Mayer, J. M., & Houk, K. N. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Hulme, C. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • Ellman, J. A., Mayer, J. M., & Houk, K. N. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. NIH. [Link]

  • Dherange, B. D., & Njardarson, J. T. (2019). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Koper, M. T. M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Various Authors. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Ellman, J. A., Mayer, J. M., & Houk, K. N. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. eScholarship. [Link]

  • Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters. [Link]

  • Various Authors. (2014). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • Zhang, Q-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Matassini, C., et al. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]

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  • Various Authors. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Various Authors. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Neuropharmacological Evaluation of Novel CNS-Active Compounds: A Case Study with 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Preliminary searches for "2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine" did not yield specific public data on its synthesis, biological activity, or established neuropharmacological profile. The following guide is therefore presented as a comprehensive framework for the investigation of a novel compound like this compound, leveraging established principles in neuropharmacology and drawing parallels with structurally related molecules. This document is intended to serve as a roadmap for the systematic evaluation of a new chemical entity with potential activity in the central nervous system (CNS).

Introduction: Unlocking the Potential of Novel Neuroactive Scaffolds

The methoxyphenyl and piperidine moieties are common pharmacophores in a multitude of CNS-active drugs, contributing to their interactions with various receptors and transporters. The novel compound, this compound, combines these structural features, suggesting a potential for interaction with key neurochemical systems. Given the structural similarities to known N-methyl-D-aspartate (NMDA) receptor antagonists and modulators of dopaminergic and serotonergic systems, a systematic screening approach is warranted to elucidate its mechanism of action and therapeutic potential.

This guide provides a structured, multi-tiered approach to the neuropharmacological characterization of this and other novel compounds, from initial in vitro screening to more complex in vivo evaluations. The protocols are designed to be self-validating, with clear endpoints and decision-making criteria at each stage of the discovery process.

Hypothetical Neuropharmacological Profile and Primary Targets

Based on its chemical structure, we can hypothesize that this compound may interact with one or more of the following targets:

  • NMDA Receptors: The phencyclidine (PCP) binding site within the NMDA receptor ion channel is a known target for compounds containing piperidine rings. Antagonism at this site can have neuroprotective effects but also psychotomimetic side effects. Therefore, characterizing the nature of this interaction is crucial.

  • Dopamine and Serotonin Receptors/Transporters: Arylpiperazine derivatives, which are structurally related, are known to interact with dopamine (D2) and serotonin (5-HT) receptors. These interactions are central to the treatment of psychosis, depression, and other mood disorders.

  • Sigma Receptors: These receptors are implicated in a variety of CNS functions and are known to be modulated by piperidine-containing compounds.

The following experimental workflow is designed to test these hypotheses and to build a comprehensive pharmacological profile of the compound.

Experimental Workflow for Neuropharmacological Screening

A tiered approach to screening ensures a cost-effective and efficient evaluation of a novel compound. The workflow progresses from broad, high-throughput in vitro assays to more focused and complex in vivo models.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Evaluation cluster_2 Tier 3: Lead Optimization a Primary Target Binding Assays (NMDA, Dopamine, Serotonin Receptors) b Functional Assays (e.g., Calcium Flux, Electrophysiology) a->b Active Compounds c In Vitro Toxicity (Neuronal Cell Lines) b->c Confirmed Activity d Pharmacokinetic Profiling (Brain Penetration) c->d Non-toxic at effective concentrations e Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) d->e Favorable PK f Disease Models (e.g., Stroke, Neurodegeneration) e->f Promising Behavioral Effects g Structure-Activity Relationship (SAR) Studies f->g Efficacy in Disease Model h Off-Target Screening g->h i Advanced Toxicology h->i

Caption: A tiered experimental workflow for the neuropharmacological screening of novel CNS-active compounds.

Tier 1: In Vitro Screening Protocols

Protocol 1: Radioligand Binding Assays for Primary Target Identification

Objective: To determine the binding affinity of this compound for hypothetical primary targets.

Rationale: Radioligand binding assays are a robust and high-throughput method to quantify the interaction of a compound with a specific receptor. This initial screen will help to identify the most promising targets for further investigation.

Materials:

  • Membrane preparations from cells expressing the target receptors (e.g., rat brain homogenates for native receptors or membranes from HEK293 cells transfected with human recombinant receptors).

  • Radioligands specific for each target (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]raclopride for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • This compound (test compound).

  • Non-labeled competing ligands for each target (for determination of non-specific binding).

  • Assay buffer (specific to each receptor).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound or vehicle control.

    • For non-specific binding wells, add a high concentration of the non-labeled competing ligand.

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (this will vary depending on the receptor).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 and Ki values.

Hypothetical Data Summary:

Target ReceptorRadioligandKi (nM) for this compound
NMDA (PCP Site)[³H]MK-80150
Dopamine D2[³H]Raclopride250
Serotonin 5-HT2A[³H]Ketanserin>1000
Sigma-1[³H]Pentazocine150
Protocol 2: In Vitro Functional Assay - NMDA Receptor-Mediated Calcium Influx

Objective: To determine the functional activity of this compound at the NMDA receptor.

Rationale: A binding affinity does not necessarily translate to functional activity. This assay will determine if the compound acts as an antagonist, agonist, or allosteric modulator of NMDA receptor function.[1][2]

Materials:

  • Primary cortical neurons or a suitable cell line expressing NMDA receptors (e.g., SH-SY5Y).[3]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • NMDA and glycine (co-agonists).

  • This compound (test compound).

  • A fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control.

  • Stimulation: Place the plate in the fluorescent plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a solution of NMDA and glycine to stimulate the receptors.

  • Data Acquisition: Record the changes in intracellular calcium concentration over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. To assess antagonism, plot the peak response against the log concentration of the test compound and determine the IC50.

Hypothetical NMDA Receptor Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Test_Compound 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine Test_Compound->NMDA_R Antagonism Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., CREB activation, NO synthesis) Ca_Influx->Downstream

Caption: Hypothetical antagonistic action of the test compound on the NMDA receptor signaling pathway.

Tier 2: In Vivo Evaluation Protocols

Protocol 3: In Vivo Neuroprotective Efficacy in a Rodent Model of Stroke

Objective: To assess the neuroprotective potential of this compound in an animal model of ischemic stroke.

Rationale: Following promising in vitro results suggesting NMDA receptor antagonism, evaluating the compound's efficacy in a relevant disease model is a critical next step. The middle cerebral artery occlusion (MCAO) model is a widely used and well-characterized model of focal cerebral ischemia.[4][5][6]

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for MCAO surgery.

  • This compound formulated for in vivo administration (e.g., dissolved in saline with a suitable vehicle).

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter).

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing facility and handling for at least one week prior to the experiment.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time point relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion). A dose-response study should be conducted.[4]

  • Behavioral Assessment: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system and motor function using tests like the rotarod and grip strength test.

  • Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct. Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological scores, behavioral performance, and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Hypothetical In Vivo Efficacy Data:

Treatment GroupDose (mg/kg)Neurological Deficit Score (at 24h)Infarct Volume (% of hemisphere)
Vehicle-3.5 ± 0.545 ± 5
Test Compound13.2 ± 0.640 ± 6
Test Compound52.1 ± 0.425 ± 4
Test Compound101.8 ± 0.320 ± 3
*p < 0.05 compared to vehicle

Trustworthiness and Self-Validation

The protocols outlined above incorporate several features to ensure the trustworthiness and validity of the results:

  • Positive and Negative Controls: The use of vehicle controls and, where appropriate, known active compounds (e.g., memantine for NMDA receptor antagonism) allows for the validation of assay performance.

  • Dose-Response Relationships: Establishing a clear dose-response relationship in both in vitro and in vivo experiments is crucial for demonstrating a specific pharmacological effect.[4]

  • Blinded Experiments: For in vivo studies, it is essential that the experimenters are blinded to the treatment conditions to avoid bias in behavioral scoring and data analysis.[4]

  • Multiple Endpoints: Assessing both histological (infarct volume) and functional (behavioral tests) outcomes in in vivo models provides a more complete picture of the compound's efficacy.[4]

Conclusion and Future Directions

This guide provides a foundational framework for the neuropharmacological evaluation of a novel compound, this compound. The tiered approach, from in vitro target screening to in vivo efficacy testing, allows for a systematic and data-driven progression of the research. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies, off-target liability screening, and advanced toxicological profiling, to fully characterize the therapeutic potential of this and other novel CNS-active compounds.

References

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Application Notes & Protocols: Characterizing 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine in Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine in dopamine receptor binding assays. This document offers both the theoretical underpinnings and detailed, field-proven protocols to accurately determine the binding affinity of this novel compound for dopamine receptors.

Introduction: The Significance of Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological and cognitive functions, including motor control, motivation, reward, and executive functions.[1][2] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4] Consequently, the development of novel ligands that selectively target dopamine receptor subtypes (D1-like: D1, D5; D2-like: D2, D3, D4) is a cornerstone of modern neuropharmacology.[1][5]

The compound this compound, with its distinct chemical scaffold, presents a novel candidate for investigation as a dopamine receptor modulator. Characterizing its binding profile is a critical first step in elucidating its potential therapeutic utility. This guide focuses on the use of radioligand binding assays, a robust and sensitive method to quantify ligand-receptor interactions.[6][7][8]

Principle of the Competitive Radioligand Binding Assay

To determine the binding affinity of an unlabeled test compound, such as this compound, a competitive binding assay is employed.[2][9] This assay measures the ability of the test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The fundamental principle is that as the concentration of the unlabeled test compound increases, it will displace the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity.

The data from a competitive binding assay are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[10][11] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[12][13] Therefore, the IC50 is often converted to an inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor and is independent of the radioligand concentration.[10][14] The Cheng-Prusoff equation is commonly used for this conversion.[10][13]

Experimental Workflow Overview

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Experimental Workflow Figure 1: Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Culture & Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent & Compound Dilution Reagent_Prep->Incubation Separation Separation of Bound & Free Radioligand (Filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Data_Plotting Plotting of Competition Curve Detection->Data_Plotting Calculation Calculation of IC50 & Ki Data_Plotting->Calculation

Caption: A flowchart of the key steps in a competitive radioligand binding assay.

Detailed Protocols

PART 1: Preparation of Cell Membranes Expressing Dopamine Receptors

The choice between using intact cells and isolated cell membranes is a critical experimental consideration. While intact cells offer a more physiologically relevant environment, isolated membranes often provide lower variability and are the preferred choice for many binding assays.[15] This protocol details the preparation of cell membranes from cultured cells overexpressing a specific dopamine receptor subtype.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human dopamine receptor of interest (e.g., D2, D3).

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, with 10% sucrose, ice-cold.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Protocol:

  • Cell Culture: Culture the cells to ~80-90% confluency in appropriate culture flasks.

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a volume of ice-cold PBS and transfer to a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. The volume will depend on the size of the cell pellet; a 10-fold volume excess is a good starting point.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice. The goal is to disrupt the cell membranes without damaging the receptors.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]

  • Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer. Repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Resuspension Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.[6]

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.[6][16]

PART 2: Competitive Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay, a common and effective method for separating receptor-bound from free radioligand.[9][17]

Materials and Reagents:

  • Prepared cell membranes expressing the target dopamine receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: A suitable radiolabeled ligand for the target dopamine receptor (e.g., [³H]-Spiperone for D2/D3 receptors).[4][18] The concentration should be at or near its Kd for the receptor.

  • Test Compound: this compound, prepared as a stock solution in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).[19]

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation vials or plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.[20]

Assay Protocol:

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay Buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competitive Binding: Assay Buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Reagent Addition: Add the reagents to the wells in the following order:

    • Assay Buffer.

    • Test compound or non-specific binding control.

    • Radioligand.

    • Cell membranes (initiate the binding reaction).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.

  • Drying: Dry the filter mats completely.

  • Scintillation Counting: Place the dried filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[20] The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of this compound. The percentage of specific binding at each concentration of the test compound is calculated as:

      • % Specific Binding = [(CPM in presence of test compound - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM)] x 100.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[10][13]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined from separate saturation binding experiments).

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative parameters from the binding assays.

ParameterDescriptionTypical Value/Range
Kd of Radioligand Affinity of the radioligand for the receptor.Determined experimentally (e.g., 0.1 - 5 nM).
[Radioligand] Concentration of radioligand in the assay.Typically at or near the Kd.
IC50 Concentration of test compound for 50% inhibition.Determined from the competition curve.
Ki Binding affinity of the test compound.Calculated from the IC50.
Hill Slope Steepness of the competition curve.Should be close to 1 for competitive binding.

Dopamine Receptor Signaling Context

Understanding the downstream signaling pathways of dopamine receptors provides context for the significance of binding affinity. Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their coupling to G proteins and subsequent effects on adenylyl cyclase (AC).[1]

Dopamine Receptor Signaling Figure 2: Simplified Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) D1_Receptor D1/D5 Receptor Gs Gαs/olf D1_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA D2_Receptor D2/D3/D4 Receptor Gi Gαi/o D2_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits Other_Pathways Other Pathways (e.g., β-arrestin, ion channels) Gi->Other_Pathways cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1_Receptor Dopamine->D2_Receptor

Caption: Overview of canonical G protein-dependent signaling for D1-like and D2-like dopamine receptors.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following self-validating measures into your experimental design:

  • Saturation Binding Experiments: Perform saturation binding assays with the radioligand to accurately determine its Kd and Bmax (receptor density) for your specific membrane preparation. This is crucial for the accurate calculation of Ki.[7][9]

  • Kinetic Experiments: Conduct association and dissociation experiments to determine the appropriate incubation time to reach equilibrium.[7]

  • Positive Controls: Include known reference compounds with established affinities for the target receptor in your competitive binding assays to validate your assay conditions.

  • Data Quality: Ensure that your competition curves are well-defined with sufficient data points spanning the full range of inhibition. The Hill slope should be approximately 1, indicating a simple competitive interaction.

Conclusion

These application notes provide a robust framework for the characterization of this compound's binding affinity for dopamine receptors. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can generate high-quality, reliable data to advance the understanding of this novel compound's pharmacological profile. Further studies, such as functional assays and selectivity profiling against other receptor subtypes, will be essential to fully elucidate its therapeutic potential.

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Application Notes and Protocols: High-Throughput Screening with 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery.[1][2] This automated methodology allows for the rapid evaluation of vast collections of chemical compounds against specific biological targets, accelerating the identification of promising "hits" that can be developed into new medicines.[1][2] Central to the success of any HTS campaign is the strategic design of the compound library. A well-designed library, rich in chemical diversity and populated with structures possessing favorable pharmacological properties, significantly enhances the probability of identifying high-quality lead compounds.[3]

This document provides a comprehensive guide to conducting high-throughput screening campaigns utilizing libraries based on the 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine scaffold. This particular chemical framework is of significant interest due to its prevalence in compounds targeting a variety of biological systems, including G-protein coupled receptors (GPCRs), a large and diverse family of cell membrane receptors that are the target of over 30% of FDA-approved drugs.[4][5] The inherent structural features of the this compound core, such as the piperidine ring and the methoxyphenyl group, offer multiple points for chemical modification, allowing for the creation of large and diverse libraries.[6] This guide will delve into the critical aspects of library design, assay development, the HTS workflow, and the crucial steps of hit validation and data analysis.

Library Design and Synthesis: Building a High-Quality Screening Collection

The foundation of a successful HTS campaign is a high-quality compound library. For the this compound scaffold, a combinatorial approach to library synthesis is often employed to maximize chemical diversity. This involves the systematic variation of substituents at key positions on the core structure.

Key Positions for Diversification:
  • Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common point for introducing a wide range of substituents, influencing properties like solubility and cell permeability.[6]

  • Aromatic Ring: The methoxyphenyl group can be modified with different substituents to explore structure-activity relationships (SAR).

  • Ethanamine Backbone: Modifications to the ethylamine linker can also be explored to optimize interactions with the target protein.

A representative synthetic scheme for generating a library of this compound derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity at various stages.[7]

Table 1: Representative Library Specifications

ParameterSpecificationRationale
Library Size10,000 - 100,000 compoundsTo adequately sample chemical space and increase the probability of finding hits.
Purity>90%To minimize false positives and ensure reliable data.
Molecular Weight250 - 500 DaTo adhere to Lipinski's rule of five for drug-likeness.
cLogP1 - 4To ensure a balance between solubility and membrane permeability.
H-bond Donors< 5To enhance oral bioavailability.
H-bond Acceptors< 10To enhance oral bioavailability.

Assay Development and Optimization: The Key to a Successful Screen

The selection and optimization of the screening assay are critical for the success of the HTS campaign. The choice of assay will depend on the specific biological target. Given that the this compound scaffold is prevalent in GPCR ligands, this guide will focus on assays suitable for screening GPCRs.[5]

Common HTS Assays for GPCRs:
  • Second Messenger Assays: These assays measure changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+), upon GPCR activation.[4][8]

  • Reporter Gene Assays: These assays utilize a reporter gene, such as luciferase or β-galactosidase, whose expression is linked to GPCR activation.

  • Protein-Protein Interaction Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between a GPCR and its signaling partners, such as β-arrestin.[9]

  • Label-Free Assays: These technologies, such as surface plasmon resonance (SPR), monitor changes in cellular morphology or refractive index upon GPCR activation, eliminating the need for labels.[10][11]

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, versatility, and compatibility with automation.[12][13]

Protocol: Optimization of a Fluorescence-Based Calcium Flux Assay

This protocol describes the optimization of a no-wash, fluorescence-based calcium flux assay using a commercially available calcium indicator dye.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-8 AM)

  • Probenecid (an anion-exchange transport inhibitor)

  • Known agonist and antagonist for the target GPCR

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target GPCR into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Addition: Using an automated liquid handler, add the library compounds (typically at a final concentration of 10 µM) to the assay plate.[14]

  • Agonist Stimulation: After a short incubation with the library compounds, add a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC20 or EC50).

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis: Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence.

Assay Quality Control: The robustness of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[14]

High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed to screen large compound libraries efficiently and reproducibly.[2]

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis plate_prep Compound Plate Preparation compound_add Compound Addition plate_prep->compound_add cell_plate Cell Plate Preparation cell_plate->compound_add incubation Incubation compound_add->incubation reagent_add Reagent Addition incubation->reagent_add detection Signal Detection reagent_add->detection data_acq Data Acquisition detection->data_acq hit_id Hit Identification data_acq->hit_id

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine "hits."[15] The primary goal is to distinguish true positive signals from experimental artifacts and false positives.[16]

Steps in HTS Data Analysis:
  • Data Normalization: Raw data is normalized to account for plate-to-plate and well-to-well variability.

  • Hit Selection: A statistical cutoff, typically based on the mean and standard deviation of the control wells, is used to identify initial hits. For example, compounds that produce a signal greater than three standard deviations from the mean of the negative controls may be selected.[14]

  • Dose-Response Confirmation: Initial hits are re-tested at multiple concentrations to confirm their activity and determine their potency (EC50 or IC50).

  • Structure-Activity Relationship (SAR) Analysis: The chemical structures of the confirmed hits are analyzed to identify common structural features that are important for activity.[14]

Hit Validation and Secondary Assays

The initial hits from a primary HTS campaign require further validation to confirm their biological activity and rule out non-specific effects.[3][17] This is typically achieved through a series of secondary assays.

Hit Validation Cascade:
  • Orthogonal Assays: Hits are tested in a secondary assay that utilizes a different detection technology to confirm their activity.[3] For example, a hit identified in a fluorescence-based assay could be confirmed using a label-free technology.[10]

  • Selectivity Profiling: Hits are tested against related biological targets to assess their selectivity.

  • Mechanism of Action Studies: Further experiments are conducted to elucidate the mechanism by which the hit compound exerts its effect.

  • Biophysical Methods: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to directly measure the binding of the hit compound to the target protein.[10][16]

Diagram: Hit Validation Cascade

Hit_Validation primary_screen Primary HTS initial_hits Initial Hits primary_screen->initial_hits dose_response Dose-Response Confirmation initial_hits->dose_response orthogonal_assay Orthogonal Assay dose_response->orthogonal_assay selectivity Selectivity Profiling orthogonal_assay->selectivity moa Mechanism of Action Studies selectivity->moa biophysical Biophysical Confirmation moa->biophysical validated_hit Validated Hit biophysical->validated_hit

Caption: A typical cascade of assays for hit validation.

Conclusion

High-throughput screening of libraries based on the this compound scaffold offers a promising avenue for the discovery of novel therapeutic agents. A successful HTS campaign requires careful attention to library design, assay development, and a rigorous hit validation process. The protocols and workflows outlined in this guide provide a framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization and beyond.

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Application Notes & Protocols: Investigating 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, a novel compound with potential therapeutic applications in neurological disorders. This document outlines detailed protocols for assessing the compound's efficacy in established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of robust, translatable data.

Introduction: The Rationale for a Novel Neuroprotective Agent

The increasing prevalence of neurodegenerative diseases and the limited efficacy of current treatments necessitate the exploration of novel therapeutic agents. This compound belongs to a chemical class that incorporates structural motifs found in other neuroactive compounds, such as piperidine and methoxyphenyl groups[1][2]. These features are present in molecules with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties[1][3]. The strategic combination of these moieties in the target compound warrants a thorough investigation of its potential to modulate key pathological pathways in various neurological disorders.

This guide provides a foundational framework for the in vivo characterization of this compound, with a focus on establishing its neuroprotective and functional restorative effects.

PART 1: Preclinical Assessment Workflow for a Novel Neuroprotective Compound

A systematic approach is crucial for the preclinical evaluation of any new chemical entity. The following workflow is recommended for this compound.

G cluster_0 Phase 1: In Vitro & PK/PD cluster_1 Phase 2: In Vivo Efficacy in Disease Models cluster_2 Phase 3: Behavioral & Molecular Analysis A In Vitro Screening (Target Engagement, Cytotoxicity) B Pharmacokinetics (PK) (ADME) A->B C Pharmacodynamics (PD) (Dose-Response) B->C D Alzheimer's Disease Model (e.g., 5xFAD Mice) C->D Select Models E Parkinson's Disease Model (e.g., MPTP-induced) C->E Select Models F Ischemic Stroke Model (e.g., MCAO) C->F Select Models G Cognitive Assessment (MWM, Y-Maze) D->G Assess Cognition H Motor Function Tests (Rotarod, Open Field) E->H Assess Motor Skills F->G Assess Functional Recovery F->H Assess Functional Recovery I Histopathology & Biomarker Analysis (Immunohistochemistry, Western Blot) G->I Correlate with Molecular Changes H->I Correlate with Molecular Changes

Caption: A generalized workflow for the preclinical evaluation of a novel neuroprotective compound.

PART 2: Application in an Alzheimer's Disease Animal Model

Transgenic mouse models that overexpress proteins involved in amyloid plaque formation are standard tools for testing potential Alzheimer's disease (AD) therapeutics[4][5][6]. The 5xFAD mouse model is a commonly used strain that develops amyloid plaques and cognitive deficits at a relatively early age.

Protocol 1: Evaluation in the 5xFAD Mouse Model of Alzheimer's Disease

1. Animal Model and Housing:

  • Use male 5xFAD transgenic mice and wild-type littermates as controls.

  • House animals in a controlled environment (12:12 hour light-dark cycle, 22±2°C) with ad libitum access to food and water.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Compound Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Based on preliminary dose-finding studies, select three dose levels (e.g., 5, 10, and 20 mg/kg).

  • Administer the compound or vehicle daily via oral gavage or intraperitoneal injection, starting at 3 months of age and continuing for 3 months.

3. Behavioral Testing (at 6 months of age):

  • Morris Water Maze (MWM): To assess spatial learning and memory[7][8].

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant.

  • Y-Maze Spontaneous Alternation: To evaluate short-term spatial working memory[7][9][10].

    • Allow mice to freely explore a Y-shaped maze for 8 minutes.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

4. Molecular and Histopathological Analysis:

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (using antibodies like 6E10) and activated microglia (Iba1) to assess plaque load and neuroinflammation.

  • Western Blot/ELISA: Homogenize brain tissue to quantify levels of soluble and insoluble Aβ40 and Aβ42, as well as markers of synaptic plasticity (e.g., synaptophysin, PSD-95).

Parameter Vehicle Control (5xFAD) Compound (Low Dose) Compound (Mid Dose) Compound (High Dose) Wild-Type Control
MWM Escape Latency (s) HighModerately ReducedSignificantly ReducedSignificantly ReducedLow
Y-Maze Alternation (%) Low (~50%)Moderately IncreasedSignificantly IncreasedSignificantly IncreasedHigh (>70%)
Aβ Plaque Load (%) HighModerately ReducedSignificantly ReducedSignificantly ReducedNone
Synaptophysin Level LowModerately IncreasedSignificantly IncreasedSignificantly IncreasedHigh

Table 1: Hypothetical data summary for the evaluation of this compound in the 5xFAD mouse model.

PART 3: Application in a Parkinson's Disease Animal Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to induce a reliable model of Parkinson's disease (PD) in mice, causing selective destruction of dopaminergic neurons in the substantia nigra[11][12][13].

Protocol 2: Evaluation in the MPTP Mouse Model of Parkinson's Disease

1. Animal Model and Housing:

  • Use male C57BL/6 mice, as this strain is highly sensitive to MPTP.

  • Follow standard housing and IACUC guidelines as previously mentioned.

2. MPTP Induction and Compound Administration:

  • MPTP Regimen: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day[11].

  • Compound Treatment: Begin administration of this compound (at selected doses) 24 hours after the final MPTP injection and continue daily for 7 to 14 days. Include a saline-treated control group and an MPTP + vehicle group.

3. Behavioral Assessment (7-14 days post-MPTP):

  • Rotarod Test: To measure motor coordination and balance[3].

    • Train mice on an accelerating rotarod for 3 consecutive days.

    • On the test day, record the latency to fall from the rotating rod.

  • Open Field Test: To assess general locomotor activity and exploratory behavior[8].

    • Place the mouse in an open field arena and record movement for 10 minutes.

    • Analyze total distance traveled and time spent in the center versus the periphery.

4. Neurochemical and Histological Analysis:

  • Euthanize animals and dissect the striatum and substantia nigra.

  • Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain sections of the substantia nigra to quantify the loss of dopaminergic neurons.

  • HPLC Analysis: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum to assess the integrity of the nigrostriatal pathway.

G cluster_0 MPTP Induction cluster_1 Treatment & Assessment A MPTP Administration (4x 20mg/kg, i.p.) B Dopaminergic Neuron Damage A->B C Compound Administration (Daily for 14 days) B->C Initiate Treatment D Behavioral Testing (Rotarod, Open Field) C->D E Neurochemical Analysis (TH Staining, HPLC) D->E F Assess Neuroprotection E->F Data Interpretation

Caption: Experimental workflow for testing a neuroprotective compound in the MPTP mouse model.

PART 4: Application in an Ischemic Stroke Animal Model

The transient middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of ischemic stroke[14][15][16]. It allows for the investigation of neuroprotective agents that can reduce infarct volume and improve functional outcomes.

Protocol 3: Evaluation in the Rat MCAO Stroke Model

1. Animal Model and Surgical Procedure:

  • Use male Sprague-Dawley or Wistar rats (280-320g).

  • MCAO Surgery: Anesthetize the rat and expose the common carotid artery. Introduce an intraluminal filament to occlude the origin of the middle cerebral artery[14][17].

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the filament to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.

  • Monitor cerebral blood flow to confirm successful occlusion and reperfusion.

2. Compound Administration:

  • Administer this compound (at selected doses) intravenously or intraperitoneally at the onset of reperfusion.

  • A vehicle-treated MCAO group and a sham group will serve as controls.

3. Neurological and Functional Assessment:

  • Neurological Deficit Score: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Cylinder Test: Assess forelimb asymmetry and motor deficits at 3 and 7 days post-MCAO.

4. Infarct Volume Measurement:

  • At 48 hours or 7 days post-MCAO, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

  • The healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

Group Neurological Score (0-4) Infarct Volume (% of Hemisphere) Forelimb Use in Cylinder Test (%)
Sham 00~50%
MCAO + Vehicle 2-3~35%<20%
MCAO + Compound (Low Dose) 1-2~25%~30%
MCAO + Compound (High Dose) 1~15%~40%

Table 2: Hypothetical data summary for the evaluation of this compound in the rat MCAO model.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the neuroprotective effects of structurally related compounds, this compound may exert its effects through multiple pathways, including the inhibition of calpain activation and modulation of the PKA/CREB signaling cascade, which can lead to increased expression of neuronal glucose transporters like GLUT3, thereby supporting neuronal survival under ischemic conditions[18][19].

G cluster_0 Ischemic Insult cluster_1 Compound Intervention cluster_2 Downstream Signaling A Increased Intracellular Ca2+ C Calpain1 Activation A->C B 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine B->C Inhibits D PKA Activation C->D Inhibits E CREB Phosphorylation D->E F GLUT3 Expression & Translocation E->F G Increased Glucose Uptake F->G H Neuronal Survival G->H

Caption: A hypothesized signaling pathway for the neuroprotective effects of the compound in an ischemic stroke model.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. By systematically assessing behavioral outcomes, and molecular and histopathological changes, researchers can generate the comprehensive data package necessary to determine the therapeutic potential of this novel compound and guide future drug development efforts.

References

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  • Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. (n.d.). Google.
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Sources

Protocol for radiolabeling 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Radiolabeling 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the [¹¹C]Carbonyl Radiolabeling of this compound for Positron Emission Tomography (PET)

Author: Gemini, Senior Application Scientist
Abstract

This document provides a detailed protocol for the radiolabeling of this compound, a novel potential radiotracer for the central nervous system (CNS). Given its structural motifs, this compound presents an interesting candidate for imaging specific neuroreceptors or transporters. We detail a robust method for labeling this molecule with Carbon-11 ([¹¹C]), a short-lived positron emitter ideal for PET imaging due to its 20.4-minute half-life, which allows for multiple studies in the same subject on the same day.[1] The protocol covers precursor synthesis, automated radiolabeling via N-acylation with cyclotron-produced [¹¹C]CO₂, high-performance liquid chromatography (HPLC) purification, and stringent quality control (QC) procedures. This guide is designed to provide researchers with the foundational methodology to produce this novel radiotracer for preclinical evaluation.

Introduction and Rationale

The development of novel PET radiotracers for the CNS is a critical endeavor in neuroscience research and drug development.[2][3] Such tools enable the non-invasive, in vivo quantification of biological targets, offering insights into disease mechanisms and the pharmacodynamics of new therapeutics.[2][3] The target molecule, this compound, contains a phenylpiperidine moiety, a common scaffold in CNS-active compounds, suggesting potential interactions with targets such as sigma receptors or monoamine transporters.

The choice of radionuclide is paramount in tracer design. Carbon-11 is often preferred for CNS tracers because its incorporation does not alter the compound's chemical structure or biological activity, a key tenet of the radiotracer principle.[1][3][4] This protocol focuses on a [¹¹C]formylation approach, converting the primary amine of the parent molecule into a [¹¹C]formamide. This strategy leverages the highly available cyclotron-produced [¹¹C]CO₂ as the primary synthon, offering a direct and efficient labeling pathway.[5]

The primary amine of this compound serves as an excellent handle for radiolabeling. We propose a one-pot synthesis of the corresponding [¹¹C]formamide. This method involves the in situ conversion of the primary amine to a [¹¹C]isocyanate intermediate using [¹¹C]CO₂, followed by reduction to the [¹¹C]formamide.[5] This approach is favored for its speed and efficiency, which are critical when working with the short-lived Carbon-11.[4][5]

G cluster_0 Cyclotron & Gas Processing cluster_1 Automated Synthesis Module cluster_2 Purification & Formulation A 1. ¹⁴N(p,α)¹¹C Reaction B 2. [¹¹C]CO₂ Trapping (Molecular Sieve) A->B C 3. Release [¹¹C]CO₂ into Reactor B->C D 4. One-Pot Reaction Precursor, BEMP, POCl₃ in DMF C->D E 5. Reduction Add NaBH₄ D->E F 6. Quench Reaction (e.g., with water/acid) E->F G 7. Preparative HPLC Purification F->G H 8. Solvent Evaporation G->H I 9. Formulation in Saline/Ethanol H->I J J I->J Final Product for QC

Figure 2: Automated workflow for radiolabeling and formulation.

Step-by-Step Procedure:

  • [¹¹C]CO₂ Production & Trapping: Produce [¹¹C]CO₂ via proton bombardment of a nitrogen gas target. Transfer the [¹¹C]CO₂ from the cyclotron target and trap it on a molecular sieve within the synthesis module at room temperature.

  • Reagent Preparation: In a shielded vial, dissolve 1-2 mg of the precursor, 15-20 µL of BEMP, and 5-10 µL of POCl₃ in 300 µL of anhydrous DMF. Transfer this solution to the reaction vessel of the synthesis module.

  • [¹¹C]CO₂ Delivery: Heat the molecular sieve to release the trapped [¹¹C]CO₂ and deliver it to the reaction vessel containing the precursor solution. The reaction to form the [¹¹C]isocyanate intermediate is typically rapid at room temperature. [5]4. Reduction: After 3-5 minutes, add a solution of sodium borohydride (~5 mg in 200 µL DMF) to the reaction vessel to reduce the [¹¹C]isocyanate to the final [¹¹C]formamide product. Allow the reaction to proceed for 5 minutes at 60-80°C.

  • Quenching: Quench the reaction by adding 1 mL of HPLC mobile phase or a weak acid to neutralize the base. The crude product is now ready for purification.

Purification is essential to separate the radiolabeled product from unreacted precursor, reagents, and byproducts, ensuring high chemical and radiochemical purity. [6][7] Data Presentation: HPLC Conditions

ParameterPreparative HPLCAnalytical HPLC (QC)
Column C18, 10 µm (e.g., 250 x 10 mm)C18, 5 µm (e.g., 250 x 4.6 mm)
Mobile Phase Acetonitrile/Ammonium Formate Buffer (pH 7.5), 40:60 (v/v)Acetonitrile/Ammonium Formate Buffer (pH 7.5), 45:55 (v/v)
Flow Rate 4-5 mL/min1 mL/min
Detection UV (254 nm) and Radioactivity DetectorUV (254 nm) and Radioactivity Detector
Expected R_t ~10-12 min (Product)~7-9 min (Product)

Step-by-Step Procedure:

  • Injection: Load the quenched reaction mixture onto the preparative HPLC injector.

  • Separation: Run the HPLC system using the specified preparative conditions. The unreacted, more polar precursor will elute earlier than the more lipophilic radiolabeled product.

  • Collection: Collect the radioactive peak corresponding to the product, as identified by the in-line radioactivity detector.

  • Formulation: Transfer the collected fraction to a sterile vial. Remove the organic solvent (acetonitrile) under a stream of nitrogen or using a rotary evaporator.

  • Final Product: Reconstitute the purified product in a sterile, injectable solution, typically 0.9% saline with ≤10% ethanol for solubility. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC)

Comprehensive QC is mandatory to ensure the radiopharmaceutical is safe and effective for in vivo use. [8]The main parameters are radiochemical purity, molar activity, and sterility.

Radiochemical purity is the proportion of the total radioactivity present in the desired chemical form. [9]It is assessed using analytical radio-HPLC and confirmed with radio-TLC.

QC Logic Diagram:

cluster_QC Quality Control Analysis cluster_HPLC Analytical Radio-HPLC cluster_TLC Radio-TLC FinalProduct Final Formulated Product hplc_run Inject sample FinalProduct->hplc_run tlc_run Spot plate & develop FinalProduct->tlc_run hplc_detect UV & Radioactivity Detectors hplc_run->hplc_detect hplc_result Co-elution of UV peak (cold standard) and radioactive peak? hplc_detect->hplc_result hplc_pass PASS (Purity >95%) hplc_result->hplc_pass Yes hplc_fail FAIL hplc_result->hplc_fail No tlc_scan Scan with Radio-TLC Scanner tlc_run->tlc_scan tlc_result Single radioactive spot at expected Rf? tlc_scan->tlc_result tlc_pass PASS (Purity >95%) tlc_result->tlc_pass Yes tlc_fail FAIL tlc_result->tlc_fail No

Figure 3: Quality control workflow for purity assessment.

Radio-HPLC Procedure:

  • Inject a small aliquot (~10 µL) of the final formulated product onto the analytical HPLC system.

  • Run the system using the analytical conditions specified in the table above.

  • Confirm the identity of the product by comparing its retention time to that of a co-injected, non-radioactive standard.

  • Calculate the radiochemical purity by integrating the area of the product peak and dividing by the total area of all radioactive peaks in the chromatogram. The acceptance criterion is typically ≥95%. [10] Radio-TLC Procedure: Radio-TLC is a rapid, complementary technique to HPLC for confirming purity. [11]1. Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: Ethyl acetate/Hexane/Triethylamine (70:25:5).

  • Procedure: Spot a small amount of the final product onto the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Analysis: Allow the plate to dry and then scan it using a radio-TLC scanner. The product should appear as a single radioactive spot with an expected Rf value (e.g., ~0.4), distinct from potential impurities like unreacted [¹¹C]CO₂ (Rf = 0).

  • Calculate radiochemical purity as (counts in product spot / total counts on plate) x 100%. The acceptance criterion is ≥95%.

TestMethodAcceptance Criteria
Molar Activity (A_m) Calculated from the radioactivity of the product (at end of synthesis) and the mass of the product determined by UV-HPLC calibration curve.>37 GBq/µmol (>1 Ci/µmol)
pH pH paper or calibrated pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC) - retrospective analysisPer USP <467> limits (e.g., Acetonitrile <410 ppm)
Sterility & Endotoxins Standard microbiology tests - retrospective analysisSterile and <175 EU/V
Proposed In Vitro and In Vivo Evaluation

Following successful production and QC, the novel radiotracer must be evaluated to determine its utility for imaging. [12]

  • In Vitro Binding Assays: Conduct competitive binding assays using tissue homogenates from target-rich regions (e.g., brain) to determine the tracer's affinity (K_i) and selectivity for its putative biological target. [13][14]* In Vitro Autoradiography: Use tissue slices to visualize the specific binding pattern of the radiotracer and confirm it matches the known distribution of the target. [14]* In Vivo PET Imaging: Perform PET scans in small animals (e.g., rodents, non-human primates) to assess key characteristics such as blood-brain barrier penetration, target-specific uptake, pharmacokinetics, and metabolism. [15]Blocking studies, where a non-radioactive competitor for the target is pre-administered, are crucial to demonstrate binding specificity.

Conclusion

This document outlines a comprehensive and scientifically grounded protocol for the synthesis, purification, and quality control of a novel Carbon-11 labeled radiotracer, [¹¹C]-N-(2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl)formamide. The described [¹¹C]formylation method is rapid, efficient, and leverages readily available [¹¹C]CO₂. By adhering to the detailed steps for automated synthesis, HPLC purification, and rigorous QC, researchers can reliably produce this compound for subsequent preclinical evaluation. The successful validation of this tracer could provide a valuable new tool for investigating the complexities of the central nervous system.

References
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  • Varrone, A., & Halldin, C. (2010). Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Current Pharmaceutical Design. Available at: [Link]

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  • Liu, H., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Semantic Scholar. Available at: [Link]

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  • Wang, L., et al. (2019). Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for [¹¹C]MPPE: A Novel Radiotracer for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The relentless pursuit of understanding the intricate neurochemical landscape of the brain necessitates the development of novel molecular imaging probes. Positron Emission Tomography (PET) stands as a powerful in vivo imaging technique, offering a window into biological processes at the molecular level. The utility of PET is intrinsically linked to the specificity and imaging characteristics of the radiotracers employed. This document provides a comprehensive guide to the synthesis, quality control, and preclinical evaluation of a novel investigational radiotracer, [¹¹C]2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, hereafter referred to as [¹¹C]MPPE.

While direct literature on [¹¹C]MPPE is emerging, the protocols and scientific rationale detailed herein are built upon established methodologies for structurally related compounds, particularly those targeting neuroreceptor systems such as dopamine and serotonin transporters, and metabotropic glutamate receptors.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the pioneering work of novel radiotracer development and application in neuroscience and beyond.

Introduction: The Scientific Rationale for [¹¹C]MPPE

The novel chemical scaffold of this compound (MPPE) presents a promising framework for a PET radiotracer. The methoxyphenyl moiety is a common feature in ligands designed to interact with various central nervous system (CNS) targets, while the piperidine ring can influence binding affinity, selectivity, and pharmacokinetic properties.[5][6] The primary amine in the ethanamine side chain offers a potential point of interaction with receptor binding pockets.

Based on its structural motifs, [¹¹C]MPPE is hypothesized to target a specific neuroreceptor or transporter system. The development and validation of this radiotracer are crucial first steps in elucidating its biological target and exploring its potential utility in studying neuropsychiatric or neurological disorders. This document will guide the user through the necessary steps to produce and evaluate [¹¹C]MPPE for preclinical PET imaging studies.

Radiosynthesis and Quality Control of [¹¹C]MPPE

The successful application of any PET radiotracer hinges on a robust and reproducible radiosynthesis protocol that yields a product of high purity and specific activity. For [¹¹C]MPPE, a methylation approach using [¹¹C]methyl triflate is proposed, a common and efficient method for introducing the Carbon-11 radiolabel.[1][7]

Synthesis of the Precursor

The synthesis of the desmethyl precursor, 2-(4-Hydroxyphenyl)-2-piperidin-1-ylethanamine, is the prerequisite for the radiosynthesis of [¹¹C]MPPE. A generalized synthetic scheme is presented below, which may require optimization based on laboratory-specific conditions.

Protocol 1: Synthesis of the Desmethyl Precursor

  • Step 1: Synthesis of 2-(4-hydroxyphenyl)-2-piperidin-1-ylethan-1-one. This intermediate can be synthesized via a multi-step reaction starting from commercially available materials. A possible route involves the reaction of a protected 4-hydroxyphenacyl bromide with piperidine, followed by deprotection.

  • Step 2: Reduction of the ketone. The keto group is then reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.

  • Step 3: Conversion of the hydroxyl group to an amine. This can be achieved through a variety of methods, such as a Mitsunobu reaction with a protected amine source, followed by deprotection.

  • Purification and Characterization. The final precursor should be purified by column chromatography or recrystallization and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling of [¹¹C]MPPE

The radiolabeling of MPPE is achieved through the O-methylation of the phenolic hydroxyl group of the precursor using [¹¹C]methyl triflate.

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]Methyl Triflate Synthesis cluster_2 Radiolabeling and Purification cluster_3 Quality Control CO2_Target [¹⁴N(p,α)¹¹C] in Target Gas_Phase Gas-phase iodination [¹¹C]CH₃I CO2_Target->Gas_Phase Trapping & Reduction Triflate_Conversion Conversion to [¹¹C]CH₃OTf Gas_Phase->Triflate_Conversion Reaction with Silver Triflate Reaction O-[¹¹C]Methylation Triflate_Conversion->Reaction [¹¹C]CH₃OTf Precursor Desmethyl Precursor Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification Formulation Sterile Formulation HPLC->Formulation Solvent Exchange QC_Tests Purity, Specific Activity, Residual Solvents, pH Formulation->QC_Tests Analysis caption Figure 1: Workflow for the radiosynthesis of [¹¹C]MPPE.

Caption: Figure 1: Workflow for the radiosynthesis of [¹¹C]MPPE.

Protocol 2: Automated Radiosynthesis of [¹¹C]MPPE

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target.

  • [¹¹C]CH₃I Synthesis: Convert [¹¹C]CO₂ to [¹¹C]CH₄ and then to [¹¹C]CH₃I using gas-phase iodination.

  • [¹¹C]CH₃OTf Synthesis: Trap the [¹¹C]CH₃I in a solution of silver triflate in acetone at room temperature to form [¹¹C]methyl triflate.

  • Radiolabeling Reaction: Bubble the [¹¹C]methyl triflate through a solution of the desmethyl precursor (0.5-1.0 mg) in a suitable solvent (e.g., acetone, DMF) at an elevated temperature (80-120°C) for 3-5 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Formulation: Collect the HPLC fraction containing [¹¹C]MPPE, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile, pyrogen-free solution (e.g., 10% ethanol in saline) for injection.[8]

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.[8]

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Co-elution with cold standardAnalytical HPLC (with UV detector)
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at EOSHPLC with calibration curve
Residual Solvents < 410 ppm (acetonitrile), < 5000 ppm (ethanol)Gas Chromatography (GC)
pH 5.0 - 7.5pH meter or pH paper
Sterility & Endotoxins Sterile and < 175 EU/VStandard USP methods

Table 1: Quality control specifications for [¹¹C]MPPE.

In Vitro Characterization

Before proceeding to in vivo imaging, in vitro assays are essential to determine the binding characteristics of [¹¹C]MPPE.

Autoradiography

In vitro autoradiography on brain sections from relevant species (e.g., rat, non-human primate, or human post-mortem tissue) can provide initial evidence of specific binding to brain regions known to be rich in the hypothesized target.[2][7]

Protocol 3: In Vitro Autoradiography

  • Tissue Preparation: Prepare 20 µm thick cryosections of the brain and mount them on microscope slides.

  • Incubation: Incubate the sections with a low nanomolar concentration of [¹¹C]MPPE in a suitable buffer at room temperature for 60-90 minutes.

  • Non-specific Binding: For a parallel set of slides, co-incubate with a high concentration (e.g., 10 µM) of a known ligand for the hypothesized target or with the non-radioactive MPPE standard to determine non-specific binding.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Imaging: Expose the dried slides to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the radioactivity in different brain regions and compare total and non-specific binding to determine the specific binding signal.

Preclinical In Vivo PET Imaging

Preclinical PET imaging in animal models is the definitive step to evaluate the potential of [¹¹C]MPPE as a useful radiotracer. Rodent models are typically used for initial evaluation, followed by studies in non-human primates for a closer translation to human studies.[9][10][11]

Preclinical_PET_Workflow cluster_0 Animal Preparation cluster_1 PET/CT or PET/MR Imaging cluster_2 Data Analysis cluster_3 Validation Studies Animal_Model Rodent or NHP Anesthesia Anesthesia Animal_Model->Anesthesia Catheterization Catheterization (e.g., tail vein) Anesthesia->Catheterization Tracer_Injection [¹¹C]MPPE Injection Catheterization->Tracer_Injection Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Tracer_Injection->Dynamic_Scan Blocking_Study Blocking/Displacement with Cold Ligand Tracer_Injection->Blocking_Study Pre- or post-injection of blocker Anatomical_Scan CT or MR Scan Dynamic_Scan->Anatomical_Scan Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Biodistribution Ex vivo Biodistribution Dynamic_Scan->Biodistribution Post-scan tissue collection ROI_Analysis Region of Interest (ROI) Analysis Anatomical_Scan->ROI_Analysis Co-registration Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Blocking_Study->Dynamic_Scan caption Figure 2: Workflow for a preclinical PET imaging study with [¹¹C]MPPE.

Caption: Figure 2: Workflow for a preclinical PET imaging study with [¹¹C]MPPE.

Rodent Imaging

Protocol 4: Dynamic PET Imaging in Rats

  • Animal Preparation: Anesthetize a healthy Sprague-Dawley rat (or a relevant disease model) with isoflurane and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]MPPE (e.g., 18.5-37 MBq; 0.5-1.0 mCi) via a tail vein catheter.

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Anatomical Scan: Perform a CT or MR scan for anatomical co-registration and attenuation correction.

  • Blocking Study: In a separate cohort of animals, pre-treat with a high dose of a known ligand for the hypothesized target (or non-radioactive MPPE) 15-30 minutes before [¹¹C]MPPE injection to assess target-specific binding.

  • Image Analysis: Reconstruct the PET images and co-register them with the anatomical scan. Draw regions of interest (ROIs) on brain areas of interest and generate time-activity curves (TACs). Calculate standardized uptake values (SUV) or use kinetic modeling to estimate binding parameters.

Ex Vivo Biodistribution

Ex vivo biodistribution studies provide quantitative information on the uptake of the radiotracer in various organs and can confirm the in vivo PET findings.

Protocol 5: Ex Vivo Biodistribution in Rats

  • Radiotracer Injection: Inject a known amount of [¹¹C]MPPE into a cohort of rats.

  • Tissue Collection: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals and rapidly dissect major organs (brain, heart, lungs, liver, kidneys, muscle, bone, and blood).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive preclinical profile of [¹¹C]MPPE. Key indicators of a successful radiotracer include:

  • High brain uptake and a heterogeneous distribution consistent with the known distribution of the target.

  • A significant reduction in brain uptake in blocking studies, indicating specific binding.

  • Favorable kinetics with rapid uptake and washout from non-target tissues.

  • Metabolic stability, with minimal formation of brain-penetrant radiometabolites.

Should [¹¹C]MPPE demonstrate promising characteristics in these preclinical evaluations, further studies, including metabolite analysis and evaluation in non-human primates, would be warranted to support its translation to clinical research.[11][12]

References

  • Li, G., et al. (2012). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry, 20(5), 1836-1843. [Link]

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]

  • Kumari, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry, 117, 105429. [Link]

  • Riss, P. J., et al. (2010). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962. [Link]

  • Mathews, W. B., et al. (2019). Radiosynthesis and validation of [5-cyano-N-(4-(4-[11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([11 C]CPPC), a PET radiotracer for imaging CSF1R, a microglia-specific marker. Journal of Labelled Compounds and Radiopharmaceuticals, 62(13), 903-908. [Link]

  • Leung, K. (2006). N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Andrić, D. B., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Pharmaceuticals, 15(5), 567. [Link]

  • Abdo, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4983. [Link]

  • Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 54(10), 3480-3491. [Link]

  • Zhang, M. R., et al. (2017). Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[ 11 C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([ 11 C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. Bioorganic & Medicinal Chemistry, 25(4), 1436-1443. [Link]

  • Fun, H. K., et al. (2011). 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o628. [Link]

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  • Knez, D., et al. (2021). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Molecules, 26(16), 4984. [Link]

  • Tang, D., et al. (2014). Preclinical imaging evaluation of novel TSPO-PET ligand 2-(5,7-Diethyl-2-(4-(2-[(18)F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([ (18)F]VUIIS1008) in glioma. Molecular Imaging and Biology, 16(6), 813-820. [Link]

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Sources

Application Note: Continuous Flow Synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine and its derivatives using a continuous flow chemistry platform. The piperidine moiety is a crucial scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] The target molecule, an α-aryl-1,2-diamine, represents a valuable building block for drug discovery. We present a robust, two-stage flow process that leverages the inherent advantages of microreactor technology, including enhanced safety, superior process control, and increased efficiency compared to traditional batch methods.[2][3][4] The synthesis involves an initial three-component Strecker reaction to form a stable α-aminonitrile intermediate, followed by an in-line heterogeneous catalytic reduction to yield the final product. This protocol is designed to be scalable and reproducible, offering a reliable platform for library synthesis and process development.[5][6]

Introduction: The Rationale for Flow Chemistry

The synthesis of complex amines, particularly those with multiple functional groups and stereocenters, presents significant challenges in traditional batch chemistry. Issues often include poor control over exotherms, difficulties in handling hazardous reagents, and challenges in scalability. Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes and reactors, offers elegant solutions to these problems.[3][5]

Key Advantages for this Synthesis:

  • Enhanced Safety: The Strecker reaction utilizes trimethylsilyl cyanide (TMSCN), a toxic and volatile reagent. In a flow system, only small quantities are present in the reaction zone at any given moment, drastically reducing the risks associated with handling. Similarly, catalytic hydrogenation can be performed at high pressure and temperature with minimal risk due to the small reactor volume.

  • Precise Process Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and residence time.[6] This leads to cleaner reaction profiles, reduced impurity formation, and higher yields.[5]

  • Reproducibility and Scalability: Once optimized, flow chemistry parameters can be maintained indefinitely for consistent product quality. Scaling up production is achieved by running the system for longer durations or by "numbering up" (running parallel reactor lines), avoiding the complex re-optimization often required for batch scale-up.[2]

This application note details a validated two-step protocol that capitalizes on these advantages to deliver a streamlined synthesis of the target diamine derivatives.

Synthetic Strategy and Mechanism

The chosen synthetic route is a two-stage process:

  • Stage 1: Strecker Reaction: A three-component condensation of 4-methoxybenzaldehyde, piperidine, and trimethylsilyl cyanide (TMSCN) to form the α-aminonitrile intermediate, 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

  • Stage 2: Nitrile Reduction: A continuous heterogeneous catalytic hydrogenation of the α-aminonitrile to the target product, this compound.

The mechanism for the Strecker reaction begins with the formation of an iminium ion from the reaction of 4-methoxybenzaldehyde and piperidine. The cyanide anion, delivered from TMSCN, then performs a nucleophilic attack on the iminium carbon to form the stable α-aminonitrile product. This intermediate is then subjected to reduction, where the nitrile group is hydrogenated over a catalyst bed to form the primary amine.

Flow Chemistry System Configuration

A modular flow chemistry system is employed for this two-stage synthesis. The configuration allows for the continuous formation of the intermediate, followed directly by its reduction without the need for isolation.

Diagram: Overall Two-Stage Flow Synthesis Workflow

G cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Nitrile Reduction PumpA Pump A (Aldehyde/Amine) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (TMSCN) PumpB->Mixer1 Reactor1 Heated Coil Reactor 1 (10 mL, 80°C) Mixer1->Reactor1 H2_Source H₂ Source (e.g., H-Cube®) Reactor1->H2_Source Intermediate Stream Reactor2 Packed-Bed Reactor (CatCart®, Pd/C) H2_Source->Reactor2 BPR Back Pressure Regulator (10 bar) Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the two-stage continuous flow system.

Detailed Experimental Protocols

Reagent Preparation
  • Reagent Stream A (Aldehyde/Amine): In a 100 mL volumetric flask, dissolve 4-methoxybenzaldehyde (13.61 g, 100 mmol) and piperidine (8.52 g, 100 mmol) in acetonitrile (MeCN) to make a final volume of 100 mL. This results in a 1.0 M solution for each component.

  • Reagent Stream B (Cyanide Source): In a separate 100 mL volumetric flask, dissolve trimethylsilyl cyanide (TMSCN) (10.91 g, 110 mmol, 1.1 equiv.) in acetonitrile (MeCN) to make a final volume of 100 mL. This results in a 1.1 M solution.

  • Hydrogen Source: High-purity hydrogen gas (99.999%).

Protocol Part A: Continuous Flow Strecker Reaction
  • System Setup: Configure the flow system as shown in Stage 1 of the diagram above. Use two syringe pumps or HPLC pumps for reagent delivery. The reactor coil should be immersed in a temperature-controlled oil bath.

  • Priming: Prime Pump A with Reagent Stream A and Pump B with Reagent Stream B. Flush the system with pure acetonitrile for 5 minutes at a total flow rate of 1.0 mL/min.

  • Execution:

    • Set the temperature of Coil Reactor 1 to 80°C.

    • Set the flow rate of Pump A to 0.5 mL/min.

    • Set the flow rate of Pump B to 0.5 mL/min.

    • This establishes a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

  • Steady State: Allow the system to run for at least 3 residence times (30 minutes) to reach a steady state before connecting the output to Stage 2.

Protocol Part B: Continuous Flow Nitrile Reduction
  • System Setup: Connect the output of Coil Reactor 1 to the input of the hydrogenolysis module (e.g., an H-Cube® system equipped with a Palladium on Carbon CatCart®). Set the back pressure regulator to 10 bar.

  • Execution:

    • Set the temperature of the packed-bed reactor to 100°C.

    • Set the hydrogen pressure to 10 bar (or as specified by the hydrogenation unit, typically "full H₂" mode).

    • The flow rate is determined by the output of Stage 1 (1.0 mL/min).

  • Collection: Collect the output stream from the back pressure regulator in a flask containing a small amount of 1 M HCl to trap the amine product as its hydrochloride salt.

  • Shutdown: Upon completion, flush the entire system with pure acetonitrile for 20 minutes to clean the reactors and lines.

Data, Results, and Purification

The following table summarizes the optimized parameters and expected results for a typical 1-hour run at steady state.

ParameterStage 1: Strecker ReactionStage 2: Nitrile Reduction
Reagent Concentration 1.0 M (Aldehyde/Amine), 1.1 M (TMSCN)~1.0 M (Aminonitrile input)
Flow Rate (Total) 1.0 mL/min1.0 mL/min
Temperature 80 °C100 °C
Pressure System Pressure (~2-3 bar)10 bar
Residence Time / Catalyst 10 minutesPd/C Packed Bed
Conversion (Intermediate) >98% (by UPLC-MS)N/A
Yield (Final Product) N/A>90% (Isolated)
Work-up and Purification
  • Combine all collected fractions from the run.

  • Evaporate the acetonitrile under reduced pressure.

  • Add 50 mL of deionized water and basify the solution to pH >12 with 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Further purification can be achieved via column chromatography on silica gel if required, though the flow process typically yields a product of >95% purity.

Discussion: Causality Behind Experimental Choices

  • Solvent Choice: Acetonitrile is an excellent polar aprotic solvent for both the Strecker reaction and the subsequent reduction, ensuring homogeneity of the reaction streams.

  • Temperature Optimization: The Strecker reaction is gently heated to 80°C to accelerate the formation of the iminium ion and ensure rapid conversion within the 10-minute residence time. The reduction step is performed at a higher temperature (100°C) to increase the catalytic activity and drive the reaction to completion.

  • Catalyst Selection: Palladium on carbon is a highly effective and robust catalyst for the reduction of aromatic nitriles. Its use in a packed-bed cartridge (CatCart®) format is ideal for flow chemistry, preventing catalyst leaching and simplifying product work-up.

  • Pressure: Applying back pressure (10 bar) in the reduction stage is critical. It increases the concentration of dissolved hydrogen in the solvent, significantly accelerating the rate of hydrogenation and preventing the formation of partially reduced intermediates.

Diagram: Mechanistic Rationale for Flow Synthesis

G cluster_0 Problem: Batch Synthesis Hazards cluster_1 Solution: Flow Chemistry Advantages A1 Handling Bulk Toxic TMSCN B1 Miniaturized Reagent Use (Safety ↑) A1->B1 Mitigated by A2 Exotherm Control in Hydrogenation B2 Superior Heat Transfer (Selectivity ↑) A2->B2 Solved by A3 Scalability Issues B4 Time-Based Scale-Out (Reproducibility ↑) A3->B4 Overcome by B3 Telescoped Synthesis (Efficiency ↑) B1->B3 B2->B3

Caption: Logical flow demonstrating the advantages of the proposed method.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion in Stage 1 - Insufficient residence time.- Temperature too low.- Reagent degradation.- Decrease total flow rate to increase residence time.- Increase reactor temperature in 5°C increments.- Prepare fresh reagent solutions.
Clogging in the System - Precipitation of iminium salt or product.- Particulate matter in reagents.- Increase solvent polarity or add a co-solvent.- Filter all reagent solutions through a 0.45 µm filter before use.- Perform a high-flow rate flush with a suitable solvent.
Incomplete Reduction in Stage 2 - Catalyst deactivation.- Insufficient hydrogen supply or pressure.- Temperature too low.- Replace the catalyst cartridge.- Check hydrogen source and increase back pressure.- Increase reactor temperature.
Side Product Formation (e.g., de-alkylation) - Reduction temperature too high.- Catalyst too aggressive.- Lower the temperature of the packed-bed reactor.- Screen alternative catalysts (e.g., Raney Nickel).

Conclusion

This application note presents a highly efficient, safe, and scalable continuous flow method for the synthesis of this compound derivatives. By integrating a three-component Strecker reaction with a subsequent in-line catalytic hydrogenation, this protocol minimizes manual handling of hazardous materials and eliminates the need for intermediate isolation. The precise control over reaction parameters afforded by the flow chemistry platform ensures high yields and purity, making this an authoritative and trustworthy method for researchers in pharmaceutical and chemical development.

References

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link][2]

  • Gnanasekaran, R., & Perumal, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link][7]

  • Manufacturing Chemist. (2019, April 2). The economic advantages of continuous flow chemistry. Retrieved from [Link][5]

  • ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry. [Figure]. Retrieved from [Link][6]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common synthetic route for this compound?

A common and effective method is a two-step synthesis starting with a three-component Strecker reaction to form an α-aminonitrile intermediate, followed by the reduction of the nitrile group to a primary amine.[1][2] This approach is favored for its convergent nature and the general availability of the starting materials.

The overall synthetic pathway involves:

  • Step 1: α-Aminonitrile Formation: A one-pot reaction between 4-methoxybenzaldehyde, piperidine, and a cyanide source (e.g., trimethylsilyl cyanide - TMSCN) to form 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.[3][4]

  • Step 2: Nitrile Reduction: The reduction of the α-aminonitrile intermediate to the target vicinal diamine, this compound, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][6]

Synthetic_Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Reduction A 4-Methoxybenzaldehyde D 2-(4-methoxyphenyl)-2- (piperidin-1-yl)acetonitrile A->D One-pot reaction B Piperidine B->D One-pot reaction C TMSCN C->D One-pot reaction E LiAlH₄ / Workup D->E Reduction F 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine E->F

Caption: Overall two-step synthesis workflow.

Q2: My overall yield is consistently low (<50%). What are the most likely causes?

Low yields can stem from issues in either the Strecker reaction or the nitrile reduction step. Below is a troubleshooting guide to pinpoint the problem.

Potential Issue Step Affected Explanation & Recommended Action
Poor Quality Starting Materials BothExplanation: 4-methoxybenzaldehyde can oxidize over time. Ensure it is pure and, if necessary, distill it before use. Use high-purity piperidine and a reliable cyanide source.
Inefficient Imine/Iminium Formation Step 1Explanation: The initial condensation between the aldehyde and piperidine is crucial.[3] This equilibrium can be unfavored if water is present. Action: Run the reaction under anhydrous conditions. Using a Lewis acid catalyst (e.g., InCl₃, Zr(HSO₄)₄) can promote imine formation and subsequent cyanide addition.[3][7]
Incomplete Cyanide Addition Step 1Explanation: The nucleophilic attack by cyanide may be slow. Action: Ensure proper stoichiometry of your cyanide source (a slight excess, e.g., 1.1-1.2 eq., is often used). Using trimethylsilyl cyanide (TMSCN) is often more effective and safer than using HCN or KCN/acid combinations.[8][9]
Side Reactions During Reduction Step 2Explanation: The α-amino group can coordinate with the aluminum in LiAlH₄, potentially hindering the reduction of the sterically crowded nitrile. Over-reduction or side reactions are possible. Action: Use a sufficient excess of LiAlH₄ (e.g., 2-3 equivalents) to overcome this. Ensure slow, controlled addition of the hydride at a low temperature (e.g., 0 °C) before gradually warming.
Difficult Work-up/Isolation BothExplanation: The final product is a basic diamine, which can form emulsions during aqueous workup or be lost if the pH is not controlled. Action: For the LiAlH₄ workup, a Fieser workup (sequential addition of water, then NaOH solution) can produce a granular precipitate of aluminum salts that is easily filtered. During extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to keep the product in its free base form for efficient extraction into an organic solvent.
Q3: I am observing significant impurities in my crude product. What are they and how can I avoid them?

Identifying impurities is key to optimizing the reaction. The most common are unreacted starting materials, intermediates, or side-products from the reduction.

  • Unreacted α-aminonitrile: This indicates an incomplete reduction. The nitrile peak (around 2200-2250 cm⁻¹) in the IR spectrum or a characteristic signal in the ¹³C NMR will be present. To address this, increase the equivalents of LiAlH₄, prolong the reaction time, or increase the temperature (e.g., reflux in THF).

  • Aldehyde Impurities: If the initial Strecker reaction was incomplete, you might carry over 4-methoxybenzaldehyde. This can be reduced by LiAlH₄ to 4-methoxybenzyl alcohol in the second step. Improving the yield of the first step is the best solution.

  • Hydrolyzed Nitrile: If the workup conditions for the Strecker reaction are too harsh or acidic, the α-aminonitrile can hydrolyze to the corresponding amide or carboxylic acid.[1] These will not reduce to the desired product under standard LiAlH₄ conditions for nitriles.

G start Analyze Crude Product (NMR, LC-MS, IR) nitrile_present Is α-aminonitrile intermediate present? start->nitrile_present alcohol_present Is 4-methoxybenzyl alcohol present? nitrile_present->alcohol_present No incomplete_reduction Diagnosis: Incomplete Reduction nitrile_present->incomplete_reduction Yes other_impurities Other unexpected impurities? alcohol_present->other_impurities No incomplete_strecker Diagnosis: Incomplete Step 1 alcohol_present->incomplete_strecker Yes side_reaction Diagnosis: Side Reaction or Contamination other_impurities->side_reaction Yes fix_reduction Action: - Increase LiAlH₄ eq. - Increase temp/time other_impurities->fix_reduction No incomplete_reduction->fix_reduction fix_strecker Action: - Optimize Step 1 - Purify intermediate incomplete_strecker->fix_strecker reassess Action: - Re-evaluate workup - Check starting materials side_reaction->reassess

Caption: Troubleshooting flowchart for impurity analysis.

Q4: How can I optimize the nitrile reduction step?

The reduction of the α-aminonitrile is often the most challenging step. While LiAlH₄ is a powerful choice, other methods can be considered, each with its own advantages and disadvantages.[5][6]

Reducing Agent Typical Conditions Pros Cons
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, 0 °C to reflux- High reactivity, generally good yields.[10][11]- Readily available.- Highly reactive with water (requires anhydrous conditions).- Energetic quench.- Can be difficult to remove aluminum salt byproducts.
Catalytic Hydrogenation H₂ (50-100 psi), Raney Ni or Pd/C, in MeOH or EtOH with NH₃- "Greener" method, avoids metallic waste.- Workup is simpler (filter off catalyst).[12]- Requires specialized high-pressure equipment.- Catalyst can be pyrophoric.- May not be effective for sterically hindered nitriles.
Borane (BH₃•THF or BMS) THF, 0 °C to reflux- Milder than LiAlH₄.- Easier workup.- Less reactive than LiAlH₄, may require longer reaction times or higher temperatures.- Can have selectivity issues with other functional groups.

Recommendation: For lab-scale synthesis, LiAlH₄ remains the most robust and reliable option . The key to success is a carefully controlled procedure: ensure your glassware is oven-dried, use anhydrous solvent, add the hydride slowly at 0 °C, and then allow the reaction to proceed at room temperature or gentle reflux until completion as monitored by TLC or LC-MS.

Q5: What are the best practices for purification and isolation of the final product?

The basic nature of the target compound dictates the purification strategy.

  • Aqueous Workup: After quenching the reduction, perform a basified aqueous extraction. Adjust the aqueous layer to a pH of 12-14 with NaOH to ensure the diamine is in its free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[13]

  • Column Chromatography: If necessary, purification can be done on silica gel. However, the basic amines can streak on silica. To mitigate this, pre-treat the silica with a triethylamine solution (e.g., using a mobile phase containing 1-2% triethylamine in a hexane/ethyl acetate mixture) to neutralize acidic sites and improve separation.

  • Crystallization/Salt Formation: A highly effective method for purification is to form a salt of the product.[14] After initial isolation of the crude free base, dissolve it in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a pure crystalline solid, which can be isolated by filtration.[15] This method is excellent for removing non-basic impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in a suitable anhydrous solvent like dichloromethane or methanol (approx. 0.5 M concentration).

  • Add piperidine (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature to allow for iminium ion formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude α-aminonitrile can often be used in the next step without further purification.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • In a separate, thoroughly oven-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool this suspension to 0 °C.

  • Dissolve the crude 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile (1.0 eq.) from the previous step in anhydrous THF.

  • Add the solution of the nitrile to the LiAlH₄ suspension dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then gently heat to reflux for an additional 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Cool the reaction back to 0 °C.

  • Perform a Fieser workup by quenching the reaction with the slow, sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Stir the resulting mixture vigorously for 1 hour. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify as described in Q5.

References

  • Leah4sci. (2016). Strecker Synthesis of Alpha Amino Acids. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Justia Patents. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof. Available at: [Link]

  • Chemtalk. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4. Request PDF. Available at: [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids? r/Mcat. Available at: [Link]

  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. Available at: [Link]

  • Google Patents. (1990). EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines, a process for their preparation and their use as medicaments.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • SciSpace. (n.d.). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. Available at: [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Google Patents. (2018). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • Dong, G., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective construction of vicinal diamines. Part 2. Synthesis of indenopyrazines. RSC Publishing. Available at: [Link]

  • CORE. (2013). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • PubMed. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Available at: [Link]

Sources

Purification challenges of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. The methodologies and explanations provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Question 1: My overall yield is significantly lower than expected after the initial workup. What are the common causes and how can I mitigate product loss?

Answer:

Low recovery of this compound post-synthesis is a frequent issue stemming from its physicochemical properties. The primary causes are typically related to its basicity and moderate polarity, leading to losses during aqueous workup and extraction.

Core Issues and Recommended Solutions:

  • Emulsion Formation During Extraction: The amine's amphiphilic nature can lead to stubborn emulsions during liquid-liquid extraction, trapping the product in the interfacial layer.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, disrupting the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can effectively break the emulsion.

  • Product Sequestration in the Aqueous Phase: As a basic compound, it can be protonated and become water-soluble, especially if the aqueous phase is neutral or acidic.

    • Solution: Before extraction with an organic solvent, ensure the aqueous layer is distinctly basic. Adjust the pH to >10 using 1-2M NaOH. This deprotonates the amine, significantly reducing its aqueous solubility and driving it into the organic phase. Perform multiple extractions with a suitable solvent (e.g., 3x with dichloromethane or ethyl acetate) for quantitative recovery.

  • Oxidative Degradation: Amines, particularly those with benzylic protons, can be susceptible to air oxidation, which may occur during prolonged workup procedures.

    • Solution: If you suspect oxidative instability, perform the workup and subsequent purification steps under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, using degassed solvents can minimize exposure to oxygen.

Workflow for Optimizing Product Recovery

G cluster_0 Post-Reaction Workup Quench Quench Reaction Mixture Basify Adjust to pH > 10 (e.g., 2M NaOH) Quench->Basify Ensure basicity Extract Extract with Organic Solvent (3x DCM or EtOAc) Basify->Extract Brine Wash with Brine Extract->Brine Break emulsions Dry Dry Organic Layer (Na2SO4 or MgSO4) Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Optimized liquid-liquid extraction workflow.

Question 2: I'm observing persistent impurities in my NMR and LC-MS data after initial purification. What are these likely contaminants and what is the best strategy to remove them?

Answer:

The nature of impurities is intrinsically linked to the synthetic route employed. However, for typical syntheses of this scaffold, several common contaminants can be anticipated. Effective removal requires a targeted purification strategy.

Table 1: Common Impurities and Recommended Purification Strategies

Impurity Name & StructureLikely OriginIdentification (1H NMR Signal)Recommended Removal Method
Piperidine Excess starting materialBroad singlet ~1.56 ppm (CH2) and ~2.84 ppm (N-CH2)Acid Wash: During workup, wash the organic layer with dilute HCl (0.5 M). The piperidine will form a water-soluble salt and partition into the aqueous phase. Ensure to re-basify the organic layer afterward to recover your product.
4-Methoxybenzaldehyde Incomplete reaction or side product from starting materials.Aldehydic proton singlet ~9.8 ppm; methoxy singlet ~3.8 ppm.Bisulfite Wash: Wash the organic solution with aqueous sodium bisulfite. The aldehyde will form a water-soluble adduct. Chromatography: Easily separated by standard silica gel chromatography.
N-Oxide Derivative Oxidation of the piperidine nitrogen.Can cause complex changes in the NMR, often downfield shifts of adjacent protons. MS will show [M+16]+.Reduction: Treat the crude mixture with a mild reducing agent like sodium bisulfite. Chromatography: The N-oxide is significantly more polar and can be separated using silica gel chromatography with a higher polarity mobile phase.

Advanced Purification Protocol: Column Chromatography

For high purity, silica gel chromatography is often essential. Due to the basic nature of the target compound, peak tailing can be a significant issue.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using your initial elution solvent.

  • Solvent System: A gradient system of heptane/ethyl acetate is a good starting point.

  • Tailing Suppression: To prevent peak tailing, add a small amount of triethylamine (TEA) or ammonia (e.g., 0.5-1% v/v) to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Elution: Start with a low polarity mixture (e.g., 95:5 heptane/ethyl acetate) and gradually increase the polarity. The target compound will elute as the concentration of ethyl acetate increases.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or LC-MS to identify and combine the pure fractions.

Question 3: The purified product is an oil and I cannot get it to crystallize. How can I obtain a solid form?

Answer:

Many substituted ethanamines are oils at room temperature, which can complicate handling and final purification. Two reliable methods can be employed to obtain a solid, crystalline material: salt formation and co-solvent crystallization.

Method 1: Salt Formation (Recommended)

Converting the free base to a salt is the most robust method for inducing crystallization and improving stability. The hydrochloride (HCl) salt is most common.

Experimental Protocol:

  • Dissolve the purified oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Continue addition until a precipitate forms and no further precipitation is observed.

  • If precipitation is slow, cool the solution to 0-4 °C.

  • Isolate the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Co-solvent Crystallization

If the free base is required, a co-solvent system can be effective.

  • Dissolve the oil in a small volume of a good solvent (e.g., dichloromethane or methanol).

  • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble, such as heptane or hexane, until the solution becomes slightly turbid.

  • Add a drop or two of the good solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed at room temperature or in a refrigerator. Slow evaporation or cooling will often yield crystals.

Table 2: Recommended Solvent Systems for Crystallization

MethodGood Solvent (for dissolution)Anti-Solvent (for precipitation)
Salt Formation Diethyl Ether, Ethyl Acetate, IsopropanolN/A (Precipitation induced by salt formation)
Co-solvent Dichloromethane, Methanol, AcetoneHeptane, Hexane, Petroleum Ether[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: As a free base, the compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C) and protected from light. This minimizes the risk of air oxidation of the amine and potential degradation. The salt form (e.g., HCl salt) is generally more stable and can be stored at room temperature, though protection from moisture is still recommended.

Q2: What are the key physicochemical properties I should be aware of for purification design?

A: Understanding the compound's pKa is critical for designing effective acid-base extractions.

Table 3: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Purification
pKa (Piperidine Nitrogen) ~10.5 - 11.0This is the more basic nitrogen. The compound will be fully protonated at pH < 9.
pKa (Ethanamine Nitrogen) ~9.0 - 9.5This nitrogen is also basic. To ensure the compound is in its free base form for extraction into an organic solvent, the aqueous phase should be adjusted to pH > 11.
LogP ~2.5 - 3.0Indicates good solubility in a range of organic solvents like dichloromethane, ethyl acetate, and THF, but low solubility in water when in the free base form.

Q3: Which analytical techniques are best for assessing the final purity of the compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. UV detection at ~225 nm (due to the methoxyphenyl group) is suitable. This will reveal non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation of the main peak and allows for the identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for structural confirmation and detecting residual solvents or impurities with protons.

  • Elemental Analysis (CHN): For the final, purified solid (preferably a salt), elemental analysis provides an excellent measure of absolute purity. The results should be within ±0.4% of the theoretical values.

Purification and Analysis Workflow Diagram

G cluster_1 Purification & Analysis Crude Crude Product (Post-Workup) Analysis1 Initial Purity Check (TLC, LC-MS) Crude->Analysis1 Decision Purity > 95%? Analysis1->Decision Column Column Chromatography (Silica, 1% TEA in Mobile Phase) Decision->Column No Crystallize Crystallization / Salt Formation Decision->Crystallize Yes Column->Crystallize Analysis2 Final Purity Analysis (HPLC, NMR, CHN) Crystallize->Analysis2 Final Pure Compound Analysis2->Final

Caption: Decision workflow for purification and analysis.

References

  • Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is based on established principles of chemical stability and data from structurally related compounds. As of the date of publication, comprehensive stability studies for 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine are not extensively available in public literature. The information provided herein is intended to serve as a scientifically-grounded resource for researchers. We strongly recommend performing compound-specific stability studies to validate these recommendations for your specific application.

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. By understanding the key structural motifs of this molecule—a methoxyphenyl group, a benzylic amine, and a piperidine ring—we can anticipate and mitigate common degradation pathways. This resource provides troubleshooting advice, frequently asked questions, and protocols to help you ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Loss of Compound Potency or Purity Over Time in Aqueous Solution

Question: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing a decrease in the parent compound's peak area by HPLC and the appearance of new peaks. What could be the cause?

Answer: The degradation of this compound in aqueous solutions can be attributed to several factors, primarily pH-dependent hydrolysis and oxidation.

  • Causality: The piperidine ring and the benzylic amine are susceptible to oxidation. The tertiary amine of the piperidine ring can be oxidized to form an N-oxide, and in more aggressive conditions, ring-opening can occur.[1] The presence of dissolved oxygen or trace metal ions in your buffer can catalyze these oxidative processes. Furthermore, the benzylic position can be susceptible to oxidation.

  • Troubleshooting Steps:

    • De-gas your solvents: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use high-purity water and reagents: Trace metal contaminants can act as catalysts for oxidation. Use HPLC-grade water and high-purity buffer components.

    • Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may inhibit oxidative degradation.

    • Control pH: The stability of amines is often pH-dependent. We will discuss this in the next issue.

    • Storage Conditions: Store solutions in amber vials to protect from light and at reduced temperatures (2-8 °C or -20 °C) to slow down degradation kinetics.

Issue 2: Rapid Degradation in Acidic or Basic Media

Question: My compound seems to be highly unstable when I adjust the pH of my solution to acidic or basic conditions for an experiment. Why is this happening and what can I do?

Answer: The stability of this compound is expected to be significantly influenced by pH due to the presence of two amine functional groups.

  • Causality:

    • Acidic Conditions: While the amine groups will be protonated and exist as ammonium salts, which can increase solubility, extreme acidic conditions could potentially promote hydrolysis of the methoxy ether linkage over extended periods or at elevated temperatures. More importantly, proton catalysis can increase the reactivity of the piperidine ring.[2]

    • Basic Conditions: In basic solutions, the free amine form is more prevalent. The lone pair of electrons on the nitrogen atoms are more available, making the compound more susceptible to oxidation. Aromatic amines, in particular, can be less stable in basic conditions.[3][4]

  • Troubleshooting Steps:

    • Determine the pH-stability profile: Conduct a simple experiment by dissolving your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitor the purity over time by HPLC.

    • Work at optimal pH: Based on your stability profile, perform your experiments in the pH range where the compound is most stable. For many amines, a slightly acidic pH (around 5-6) where they are protonated can offer a good balance of solubility and stability.

    • Minimize exposure time: If your experiment requires a pH where the compound is less stable, minimize the exposure time as much as possible. Prepare fresh solutions immediately before use.

Issue 3: Appearance of Degradants Upon Exposure to Light

Question: I left a solution of my compound on the lab bench, and after a few hours, I noticed a significant increase in impurity peaks. Is this compound light-sensitive?

Answer: Yes, compounds with a phenylethylamine backbone and methoxyphenyl groups can be susceptible to photodegradation.

  • Causality: The aromatic ring and the amine functional groups can absorb UV light, leading to the formation of reactive species. Photolytic stress can initiate degradation, often through radical mechanisms. The International Conference on Harmonisation (ICH) guidelines mandate photostability testing for new drug substances due to the common occurrence of light-induced degradation.[5][6]

  • Troubleshooting Steps:

    • Protect from light: Always store both solid material and solutions in amber-colored containers or wrap containers with aluminum foil.

    • Conduct experiments under subdued lighting: Avoid direct sunlight or strong fluorescent lighting during experimental procedures.

    • Perform a photostability study: To confirm light sensitivity, expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control stored at the same temperature.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: Based on its structure, the following degradation products are plausible under forced degradation conditions:

  • Oxidative Degradants: N-oxide of the piperidine nitrogen, and potentially N-oxide of the ethanamine nitrogen. Ring-opened products of the piperidine moiety may also form under harsh oxidative stress.[1][7]

  • Acid/Base Hydrolysis Products: While the primary structure is relatively robust to hydrolysis, under extreme pH and temperature, cleavage of the methoxy ether to a phenol could occur.

  • Photodegradants: A complex mixture of products can be expected due to radical-mediated reactions.

Q2: What is the recommended solvent for preparing a stable stock solution?

A2: For short-term storage, dissolving the compound in a non-aqueous solvent like DMSO or ethanol is generally preferable to aqueous solutions to minimize hydrolysis and microbial growth. For long-term storage, it is best to store the compound as a solid at low temperatures, protected from light and moisture. If an aqueous stock solution is necessary, use a slightly acidic buffer (e.g., pH 5-6), de-gas the solvent, and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How should I handle the solid form of this compound to ensure its stability?

A3: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator to protect it from moisture. It should be kept in a cool, dark place. Phenylethylamines can react with atmospheric carbon dioxide to form carbonate salts.[8]

Q4: Are there any specific analytical methods recommended for stability testing?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This typically involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape). The detector should be a UV detector set to a wavelength where the parent compound and potential degradants absorb. A mass spectrometer (LC-MS) is invaluable for identifying the mass of any new peaks that appear.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the intrinsic stability of your compound.

Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Amber and clear glass vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., minimum of 1.2 million lux hours and 200 watt hours per square meter) at room temperature.[9]

    • Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new impurity peaks.

    • Ensure that the parent peak is well-resolved from all degradation product peaks to confirm the method is "stability-indicating".

Data Summary

The following table provides a hypothetical stability profile based on the chemical nature of this compound. This is predictive and should be confirmed by experimental data.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (0.1 M HCl, 60°C) Moderate to LowPotential for some degradation.
Basic (0.1 M NaOH, 60°C) LowSignificant degradation expected due to increased susceptibility to oxidation.
Oxidative (3% H₂O₂, RT) LowSignificant degradation expected. N-oxides, ring-opened products.
Thermal (60°C) ModerateSome degradation may occur over extended periods.
Photolytic (ICH Q1B) LowSignificant degradation is possible. Complex mixture of degradants.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates potential sites of degradation on the this compound molecule.

G cluster_molecule This compound cluster_stress Stress Factors cluster_sites Potential Degradation Sites mol Structure Image Here acid Acid/Base site1 Piperidine Nitrogen acid->site1 Proton Catalysis oxidant Oxidants (O₂, H₂O₂) oxidant->site1 N-Oxidation, Ring Opening site2 Benzylic Amine oxidant->site2 Oxidation site3 Methoxyphenyl Group oxidant->site3 O-Demethylation light Light (UV/Vis) light->site3 Photodegradation

Caption: Potential degradation sites on the molecule.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

start Instability Observed (e.g., peak loss, new peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Review Solution Preparation (Solvent, pH, Purity) start->check_solution perform_forced Perform Forced Degradation Study (Acid, Base, Oxidant, Light, Heat) check_storage->perform_forced check_solution->perform_forced analyze Analyze Results with Stability-Indicating Method (HPLC) perform_forced->analyze identify Identify Degradation Pathway analyze->identify mitigate Implement Mitigation Strategy (e.g., change pH, add antioxidant, protect from light) identify->mitigate confirm Confirm Stability with New Conditions mitigate->confirm

Caption: Workflow for troubleshooting instability.

References

  • Wei, et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Poulsen, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Poulsen, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Wikipedia. (2024). Phenethylamine. Wikipedia. [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. [Link]

  • Asymmetric. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Chemistry Steps. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Asian Journal of Research in Chemistry. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. [Link]

Sources

Technical Support Center: 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The guidance herein is structured to address specific challenges you may encounter during the synthesis, purification, characterization, and handling of this and structurally related compounds.

Section 1: Synthesis-Related Issues

The synthesis of this compound, a chiral α,α-disubstituted ethylamine, typically involves a multi-step sequence. A plausible and common approach is a variation of the Strecker synthesis, which involves the formation of an α-aminonitrile intermediate followed by reduction.[1][2] Challenges in this process are common, and this section aims to address them.

FAQ 1: My Strecker-type reaction of 4-methoxybenzaldehyde, piperidine, and a cyanide source is showing low yield of the aminonitrile intermediate. What are the likely causes and solutions?

Answer:

Low yield in this three-component condensation is a frequent issue stemming from several competing factors. The primary reasons include incomplete iminium ion formation, competing side reactions like cyanohydrin formation, and steric hindrance.[3][4]

Causality and Troubleshooting Steps:

  • Iminium Ion Equilibrium: The reaction's first step is the formation of an iminium ion from 4-methoxybenzaldehyde and piperidine. This is a reversible process.[5]

    • Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. Using a dehydrating agent like magnesium sulfate (MgSO₄) can drive the equilibrium towards the imine.[2] Mildly acidic conditions (pH ~5-6) can also catalyze imine formation, but strongly acidic conditions will protonate the piperidine, rendering it non-nucleophilic.[6]

  • Competing Cyanohydrin Formation: The cyanide ion can directly attack the starting aldehyde to form a cyanohydrin, a common side-reaction that consumes starting material.[4]

    • Troubleshooting: Pre-forming the iminium ion before adding the cyanide source can mitigate this. Allow the aldehyde and piperidine to react for a period (e.g., 30-60 minutes) before introducing the cyanide. This reduces the concentration of free aldehyde available to form the cyanohydrin.[4]

  • Steric Hindrance: Piperidine is a relatively bulky secondary amine, which can slow down the rate of both iminium formation and cyanide attack.

    • Troubleshooting: Increase the reaction time and consider moderate heating (e.g., 40-50 °C) to overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions or degradation.[7]

  • Cyanide Source and Addition: The choice and handling of the cyanide source are critical.

    • Troubleshooting: Trimethylsilyl cyanide (TMSCN) is often a superior choice to KCN or NaCN as it is less basic and more soluble in organic solvents, reducing HCN polymerization.[3] If using KCN/NaCN, ensure slow addition to control the reaction rate and temperature.

Workflow Diagram: Troubleshooting Low Yield in Aminonitrile Synthesis

G start Low Yield of Aminonitrile check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_product Unknown Side-Product Observed? sm_present->side_product No action_dehydration Action: Add Dehydrating Agent (e.g., MgSO4) & Optimize pH sm_present->action_dehydration Yes action_conditions Action: Increase Reaction Time / Moderate Heat side_product->action_conditions No action_characterize Action: Isolate and Characterize Side-Product (e.g., Cyanohydrin) side_product->action_characterize Yes action_dehydration->action_conditions action_preformation Action: Pre-form Iminium Ion Before Cyanide Addition action_characterize->action_preformation

Caption: A decision tree for troubleshooting low yields in Strecker-type reactions.

FAQ 2: The reduction of my α-aminonitrile to the final primary amine is incomplete or produces significant by-products. How can I optimize this step?

Answer:

The reduction of a nitrile to a primary amine requires a powerful reducing agent. Incomplete reactions or the formation of secondary amine by-products are common pitfalls.

Causality and Troubleshooting Steps:

  • Reducing Agent Choice: Not all hydride reagents are potent enough to reduce a nitrile.

    • Troubleshooting: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is the standard and most effective choice. Borane-THF complex (BH₃·THF) is another strong option.[8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation unless used with additives.

  • Reaction Stoichiometry and Conditions: Insufficient reducing agent or non-ideal temperatures can lead to an incomplete reaction.

    • Troubleshooting: Use a molar excess of the reducing agent (typically 2-4 equivalents of LiAlH₄). The reaction is highly exothermic; perform the addition of the aminonitrile solution to the LiAlH₄ slurry at 0 °C, then allow it to warm to room temperature and potentially reflux to drive to completion. Monitor progress carefully by TLC or LC-MS.

  • Work-up Procedure: The aqueous work-up to quench the excess hydride and hydrolyze the aluminum complexes is critical. An improper work-up can lead to low recovery of the amine product.

    • Troubleshooting: A Fieser work-up is highly recommended. For a reaction with 'X' grams of LiAlH₄, sequentially and slowly add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, all while stirring vigorously. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, maximizing the recovery of your amine product from the organic phase.

Section 2: Purification Challenges

The target molecule contains two basic amine functional groups, making it polar and prone to problematic interactions with standard silica gel.[9]

FAQ 3: My compound streaks badly on silica gel TLC plates and I get poor recovery and peak tailing during column chromatography. What purification strategies should I use?

Answer:

This is a classic problem for basic compounds on acidic silica gel. The interaction between the amine's lone pair and the acidic silanol groups (Si-OH) on the silica surface leads to strong, sometimes irreversible, adsorption.[9][10]

Troubleshooting and Alternative Protocols:

  • Mobile Phase Modification: Deactivating the silica surface is the first line of defense.

    • Protocol: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane solvent system.[10] The competing base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: These columns have a basic surface, which repels basic analytes and prevents the strong acid-base interaction, leading to much better peak shapes.[11]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use the basic or neutral grade.

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) flash chromatography can be effective. The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a modifier like ammonium acetate or formate to ensure good peak shape.[10][12]

  • Ion-Exchange Chromatography: For difficult separations, solid-phase extraction (SPE) using a strong cation-exchange (SCX) cartridge can be a powerful purification tool.

    • Protocol:

      • Dissolve the crude product in a solvent with low ionic strength (e.g., methanol).

      • Load the solution onto a pre-conditioned SCX cartridge. Your basic compound will be retained on the column.

      • Wash the cartridge with methanol to elute neutral and acidic impurities.

      • Elute your purified product using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[13]

Table 1: Comparison of Purification Strategies for Basic Amines
StrategyStationary PhaseMobile Phase ExampleProsCons
Modified Normal Phase Standard Silica Gel1% TEA in 9:1 DCM/MeOHSimple, widely availableMay not solve severe tailing; TEA can be hard to remove
Amine-Functionalized Amino-Silica95:5 Hexane/EtOAcExcellent peak shape, no additive neededMore expensive than standard silica
Reversed Phase C18 SilicaWater/Acetonitrile with 0.1% Formic AcidGood for highly polar compoundsRequires solvent removal from aqueous fractions
Cation Exchange (SCX) Sulfonic Acid Resin1. Wash: MeOH2. Elute: 2M NH₃/MeOHHigh purity, good for complex mixturesStep-wise elution, not a continuous separation

Section 3: Analytical & Characterization Issues

Accurate characterization by NMR and MS is essential to confirm the structure and purity of this compound.

FAQ 4: The proton NMR (¹H NMR) spectrum of my compound has broad peaks for the amine protons and adjacent C-H protons. How can I resolve this?

Answer:

Broadening of signals near amine groups is common and can be caused by several factors, including quadrupole broadening from the ¹⁴N nucleus, proton exchange with trace amounts of water or acid, and conformational dynamics.[14]

Troubleshooting and Data Acquisition Tips:

  • D₂O Shake: This is a simple and definitive test to identify exchangeable N-H protons.

    • Protocol: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The primary amine (-NH₂) protons will exchange with deuterium and their signal will disappear. This also often sharpens the signals of adjacent protons as the exchange-related broadening is eliminated.

  • Acidification: Converting the amine to its hydrochloride salt can sharpen signals.

    • Protocol: Add a drop of DCl in D₂O to the NMR tube. This protonates the amines, which locks them into a specific conformation and eliminates quadrupole broadening effects, often resulting in much sharper signals for adjacent protons.

  • DEPT-135 NMR: To unambiguously identify CH, CH₂, and CH₃ carbons, a DEPT-135 experiment is invaluable.[15] In this molecule, it would help differentiate the methoxy (CH₃), methylene (CH₂), and methine (CH) carbons.

Table 2: Expected ¹H NMR Chemical Shifts
ProtonsApproximate Chemical Shift (ppm)MultiplicityNotes
Aromatic (ortho to OMe)7.1 - 7.3Doublet
Aromatic (meta to OMe)6.8 - 7.0Doublet
Methine (CH-Ar)3.5 - 4.0Triplet or complex multipletBenzylic proton, likely coupled to adjacent CH₂
Methoxy (Ar-OCH₃)~3.8Singlet
Piperidine CH₂ (adjacent to N)2.5 - 3.0Multiplet
Methylene (CH₂-NH₂)2.8 - 3.3Multiplet
Piperidine CH₂ (β, γ)1.4 - 1.8Multiplet
Primary Amine (NH₂)1.5 - 2.5Broad singletPosition is variable and concentration-dependent

Note: These are estimated values and can vary based on solvent and concentration. Data adapted from similar phenethylamine structures.[16][17][18]

Section 4: Stability and Storage

FAQ 5: My purified compound is a colorless oil/solid, but it turns yellow/brown over time. What is causing this degradation and how should I store it?

Answer:

Phenethylamines, especially those with electron-donating groups like a methoxy substituent and free amine functionalities, can be susceptible to air oxidation.[19][20] The discoloration is likely due to the formation of oxidized impurities, such as imines or quinone-type structures.

Storage and Handling Protocol:

  • Inert Atmosphere: Oxygen is the primary culprit.

    • Best Practice: Store the compound under an inert atmosphere of argon or nitrogen. After purification, evaporate the solvent, and place the flask under high vacuum to remove residual solvents before backfilling with inert gas.

  • Low Temperature: Chemical reactions, including degradation, slow down at lower temperatures.

    • Best Practice: Store the sealed container at low temperature, ideally in a freezer at -20 °C.[19]

  • Protection from Light: Some aromatic compounds are light-sensitive.

    • Best Practice: Store the container in the dark or use an amber vial to protect it from light, which can catalyze oxidative processes.

Diagram: Key Stability Factors

G cluster_prevention Prevention Measures product 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine degradation Degradation (Discoloration) product->degradation oxygen Oxygen (Air) oxygen->degradation light Light (UV) light->degradation heat Heat (Room Temp) heat->degradation inert_gas Inert Atmosphere (Argon/Nitrogen) cold_storage Cold Storage (-20 °C) darkness Protect from Light

Caption: Factors contributing to degradation and recommended preventative measures.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. MilliporeSigma.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS....
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Biotage. (2023).
  • Wainwrigh, M. S., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 50(23), 5639-5645. [Link]

  • Ponsure. (n.d.). Methoxy-PEG-amine MPEG-NH2. Ponsure.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Sharma, V., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 31(3), 747-757. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :....
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Reddit. (2024).
  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3352. [Link]

  • Reddit. (2024).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Stack Exchange.
  • ResearchGate. (n.d.). Dept-135 NMR spectrum of N , N -diethylphenethylamine (for the presence....
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
  • Pearson. (n.d.). What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal?. Pearson+.
  • Sharma, V., et al. (2014). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Pharmaceutical Research, 31(3), 747–757. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2015). How can I replace methoxy with amine?.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)
  • Polysciences, Inc. (n.d.). Methoxy PEG amine, Mp 10000. Polysciences, Inc.
  • Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. Stack Exchange.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS.
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Technical Support Center: Enhancing the Selectivity of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing the selectivity of these compounds.

I. Chiral Separation and Stereoisomer-Specific Analysis

The stereochemistry of this compound analogs is a critical determinant of their pharmacological activity and selectivity. Even minor variations in the spatial arrangement of substituents can lead to significant differences in receptor binding and functional effects. Therefore, obtaining enantiomerically pure compounds and accurately determining their stereochemistry is paramount.

FAQ 1: I am struggling to separate the enantiomers of my this compound analog using chiral HPLC. What are the common causes of poor resolution and how can I troubleshoot this?

Answer:

Poor enantiomeric resolution in chiral HPLC is a common challenge that can stem from several factors, including the choice of the chiral stationary phase (CSP), mobile phase composition, and column temperature.[1][2] A systematic approach to troubleshooting is essential for achieving optimal separation.

Troubleshooting Guide for Poor Enantiomeric Resolution:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations.[1] Different classes of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) exhibit different chiral recognition mechanisms. If you are observing poor or no separation, your initial CSP may not be suitable for your analyte.

    • Action: Screen a variety of CSPs with different chiral selectors. Prepare a racemic standard of your analog and test it on a small scale with different columns.[1] Even a slight peak shoulder can indicate that separation is possible with further optimization.

  • Optimize the Mobile Phase: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.[1][2]

    • Protocol: Mobile Phase Optimization:

      • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) in small increments (e.g., 5%).[1]

      • Additives: For basic compounds like your amine analogs, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[1]

      • pH (for reversed-phase): If using a buffered mobile phase, ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent protonation state.[1]

  • Adjust Column Temperature: Temperature can have a complex effect on chiral recognition.[1]

    • Action: Methodically vary the column temperature. Lower temperatures often enhance chiral selectivity by strengthening the intermolecular interactions responsible for separation.[1] However, in some cases, increasing the temperature can improve efficiency and even enhance resolution.[1]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak broadening and loss of resolution.

    • Action: Dilute your sample and reinject. A significant improvement in peak shape suggests that column overload was the issue.

  • Assess Column Health: Over time, columns can degrade, leading to a loss of efficiency and resolution.[3]

    • Action: If you suspect column degradation, flush the column with a strong, compatible solvent as recommended by the manufacturer.[3] If performance is not restored, the column may need to be replaced.

Diagram: Troubleshooting Workflow for Chiral HPLC

G start Poor Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase Yes screen_csp Screen different CSPs csp->screen_csp No temperature Adjust Column Temperature mobile_phase->temperature resolution_improved Resolution Improved mobile_phase->resolution_improved Significant Improvement partial_improvement Partial Improvement mobile_phase->partial_improvement column_health Assess Column Health temperature->column_health temperature->resolution_improved Significant Improvement temperature->partial_improvement column_health->resolution_improved Problem Resolved no_improvement No Improvement column_health->no_improvement No Resolution screen_csp->mobile_phase partial_improvement->column_health

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.

II. Receptor Binding and Selectivity Profiling

Determining the binding affinity and selectivity of your this compound analogs for their intended target(s) and off-targets is a crucial step in the drug discovery process. Radioligand binding assays and functional assays are the gold standard for this purpose.

FAQ 2: My radioligand binding assay for opioid receptor affinity is showing high non-specific binding. How can I reduce this and obtain reliable Ki values?

Answer:

High non-specific binding in radioligand binding assays can obscure the specific binding signal and lead to inaccurate determination of affinity constants (Kd and Ki).[4] Several factors can contribute to this issue, including the choice of radioligand, assay conditions, and membrane preparation quality.

Troubleshooting Guide for High Non-Specific Binding:

  • Optimize Radioligand Concentration: The concentration of the radioligand should ideally be at or below its Kd value for the receptor of interest. Using too high a concentration can lead to increased non-specific binding.

    • Action: Perform a saturation binding experiment to determine the Kd of your radioligand for the target receptor.[5] Use a concentration close to the Kd in subsequent competition binding assays.

  • Select an Appropriate Competitor for Non-Specific Binding Definition: The competitor used to define non-specific binding should be structurally unrelated to the radioligand but have high affinity for the target receptor.

    • Action: If you are using a competitor that is structurally similar to your radioligand, consider switching to a different compound class.

  • Adjust Incubation Time and Temperature: Binding should be allowed to reach equilibrium.[5] For high-affinity ligands, this may require longer incubation times.[4]

    • Protocol: Determining Equilibrium Conditions:

      • Incubate your membrane preparation with the radioligand for varying amounts of time (e.g., 30, 60, 90, 120 minutes).

      • Plot specific binding versus time. The time at which the binding plateaus is the optimal incubation time.

      • Similarly, test different incubation temperatures (e.g., room temperature, 37°C) to find the optimal condition that maximizes specific binding while minimizing non-specific binding.

  • Improve Membrane Preparation Quality: Poor quality membrane preparations with low receptor expression or high levels of contaminating proteins can contribute to high non-specific binding.

    • Action: Ensure that your membrane preparation protocol is optimized to enrich for the receptor of interest. Consider using a cell line with higher receptor expression if available.

  • Modify Assay Buffer Composition: The composition of the assay buffer can influence non-specific binding.

    • Action: Try adding a small amount of a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the filter plates and other surfaces.

Diagram: Key Steps in a Radioligand Binding Assay

G A Prepare Receptor Membranes B Incubate with Radioligand +/- Competitor A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (Kd, Ki, Bmax) D->E

Caption: A simplified workflow of a typical radioligand binding assay.

FAQ 3: I have identified a potent analog, but it shows significant off-target activity at the serotonin transporter (SERT). How can I modify the structure to improve selectivity for my primary target (e.g., an opioid receptor)?

Answer:

Improving selectivity is a central challenge in drug design. Structure-activity relationship (SAR) studies are key to understanding how modifications to a chemical scaffold influence its interaction with different targets.[6] For this compound analogs, which share structural similarities with compounds known to interact with monoamine transporters, achieving selectivity over SERT is a common goal.

Strategies for Enhancing Selectivity:

  • Modify the Piperidine Ring Substituents: The nature and position of substituents on the piperidine ring can significantly impact selectivity.

    • Rationale: The piperidine nitrogen is often a key interaction point for both opioid receptors and monoamine transporters.[6] Altering its basicity or steric environment can differentially affect binding to these targets.

    • Action:

      • Synthesize analogs with different N-substituents (e.g., varying alkyl chain length, introducing cyclic groups).

      • Explore the effect of substituents at other positions on the piperidine ring. For example, studies on related scaffolds have shown that substitution at the 4-position can modulate selectivity.[7]

  • Alter the Methoxy Phenyl Group: The 4-methoxyphenyl group plays a crucial role in receptor recognition.

    • Rationale: The position and electronic properties of the methoxy group can influence the molecule's conformation and its ability to form key interactions within the binding pocket of the target receptor. Some related compounds show that moving the methoxy group to the 3-position can alter the pharmacological profile.[8]

    • Action:

      • Synthesize analogs with the methoxy group at the 2- or 3-position of the phenyl ring.

      • Replace the methoxy group with other electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal binding to your primary target.

  • Introduce Stereochemical Constraints: The stereochemistry at the benzylic carbon is critical for selectivity.

    • Rationale: The three-dimensional arrangement of the phenyl and piperidine groups creates a specific pharmacophore that will fit differently into the binding pockets of various receptors.

    • Action:

      • Synthesize and test the individual enantiomers of your lead compound. It is common for one enantiomer to be significantly more potent and selective than the other.[9]

      • Introduce conformational constraints, such as incorporating the ethanamine side chain into a ring system, to lock the molecule into a more selective conformation.

Data Summary Table: Hypothetical SAR Data for Selectivity Enhancement

AnalogModificationPrimary Target Ki (nM)SERT Ki (nM)Selectivity (SERT Ki / Primary Target Ki)
Parent -10505
1a N-methyl on piperidine1520013.3
1b N-ethyl on piperidine2550020
2a 3-methoxyphenyl515030
2b 4-chlorophenyl50801.6
(S)-Parent (S)-enantiomer510020
(R)-Parent (R)-enantiomer80600.75

This table illustrates how systematic modifications can lead to a more desirable selectivity profile.

III. Functional Assays and Biased Agonism

Beyond binding affinity, it is crucial to characterize the functional activity of your analogs. Do they act as agonists, antagonists, or inverse agonists? Furthermore, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), is of growing importance in developing safer and more effective drugs.[10][11]

FAQ 4: I am using a cAMP inhibition assay to assess the functional activity of my analogs at a Gi-coupled receptor, but the results are inconsistent. What could be causing this variability?

Answer:

Inconsistent results in cAMP inhibition assays can arise from several sources, including cell health, assay conditions, and the potential for compound-induced cytotoxicity.[12]

Troubleshooting Guide for cAMP Inhibition Assays:

  • Ensure Consistent Cell Culture Conditions: The expression level of the receptor and the health of the cells can significantly impact the assay window.

    • Action: Maintain a consistent cell passage number, seeding density, and growth time. Regularly check cells for viability and morphology.

  • Optimize Forskolin (or other adenylyl cyclase activator) Concentration: The concentration of the adenylyl cyclase activator used to stimulate cAMP production will determine the dynamic range of your assay.

    • Protocol: Forskolin Concentration Optimization:

      • Treat your cells with a range of forskolin concentrations.

      • Measure the resulting cAMP levels.

      • Choose a forskolin concentration that gives a robust signal (typically around 80% of the maximal response) to allow for the detection of both potent and weak inhibitors.

  • Pre-incubation with Antagonist (for antagonist mode): If you are testing for antagonist activity, the pre-incubation time with your test compound before adding the agonist is critical.

    • Action: Optimize the pre-incubation time to ensure that your antagonist has reached equilibrium with the receptor.

  • Rule out Compound Cytotoxicity: High concentrations of your test compounds may be toxic to the cells, leading to a decrease in cAMP levels that is not receptor-mediated.[12]

    • Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your cAMP assay, using the same compound concentrations and incubation times. Any observed decrease in cAMP should not be accompanied by a significant decrease in cell viability.

  • Check for Signal Amplification Issues: In some assay formats, high levels of signal amplification can lead to confusion in data interpretation, especially when comparing pathways with different amplification cascades.[12]

    • Action: Be mindful of the limitations of your assay system and consider using orthogonal assays to confirm your findings.

Diagram: G Protein vs. β-Arrestin Signaling Pathways

G cluster_0 Biased Agonist cluster_1 Signaling Pathways Ligand Ligand Receptor GPCR Ligand->Receptor G_Protein G Protein Activation (e.g., cAMP inhibition) Receptor->G_Protein Preferred Pathway Beta_Arrestin β-Arrestin Recruitment (e.g., Receptor Internalization) Receptor->Beta_Arrestin Less Active Pathway Analgesia (Therapeutic Effect) Analgesia (Therapeutic Effect) G_Protein->Analgesia (Therapeutic Effect) Side Effects (e.g., Respiratory Depression) Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side Effects (e.g., Respiratory Depression)

Caption: A biased agonist preferentially activates one downstream signaling pathway over another.

This technical support guide provides a starting point for addressing common challenges in the development of this compound analogs. By systematically troubleshooting your experiments and carefully considering the structure-activity relationships of your compounds, you can enhance their selectivity and advance your research goals.

References

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  • Zhang, M., & Dutta, A. K. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937–948. [Link]

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  • Zhao, F., Shu, C., & Smith, A. D. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(22), 12293–12297. [Link]

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  • Humphries, L. A., & Denton, J. S. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(19), 6296. [Link]

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Technical Support Center: Chiral Separation of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CS-2401

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the chiral separation of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This molecule possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical development, the distinct enantiomers of a chiral compound often exhibit significantly different pharmacological, toxicological, and metabolic properties.[1][2] Therefore, the ability to separate, quantify, and control the enantiomeric purity of such molecules is of paramount importance for ensuring drug safety and efficacy.[1]

This guide is designed for researchers, analytical scientists, and process chemists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols for the most effective chiral separation techniques applicable to this polar, basic compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Classical Resolution.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for resolving enantiomers.[1][3] The primary mechanism involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] For a molecule like this compound, which contains both primary and tertiary amine functionalities, polysaccharide-based CSPs are often a highly effective first choice.[1]

HPLC Troubleshooting Guide (Q&A)

Question 1: I am not seeing any separation (only a single peak) for my racemic standard. What should I try first?

Answer: This is a common starting point in method development. The lack of separation indicates that the current combination of chiral stationary phase (CSP) and mobile phase does not provide sufficient enantiorecognition.

  • Underlying Cause: The transient diastereomeric complexes formed between the analyte enantiomers and the CSP are not different enough in stability to cause a retention time difference.[4]

  • Troubleshooting Steps:

    • Confirm System Suitability: First, ensure your HPLC system is performing correctly by running a standard on a non-chiral column (e.g., C18) to check for peak shape and system pressure.

    • Change the Mobile Phase Mode: If you are in Reversed-Phase (RP), switch to Normal-Phase (NP) or Polar Organic mode. The chiral recognition mechanism is highly dependent on the solvent environment. Polysaccharide CSPs, for instance, often show completely different selectivity in different modes.[4]

    • Screen Different CSPs: If changing the mobile phase is unsuccessful, the chosen CSP may not be suitable. Screen a set of columns with different chiral selectors (e.g., Amylose vs. Cellulose derivatives, or Pirkle-type phases).[4][5]

    • Adjust Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) responsible for separation.[5]

Question 2: My peaks are severely tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this one is almost always due to secondary interactions with the stationary phase.

  • Underlying Cause: The amine groups in your molecule are basic and can interact strongly with acidic residual silanol groups on the silica surface of the CSP.[6][7] This strong, non-enantioselective interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.[7]

  • Troubleshooting Steps:

    • Add a Basic Additive: The most effective solution is to add a small amount of a basic competitor to the mobile phase. For Normal-Phase, 0.1-0.5% diethylamine (DEA) or butylamine (BA) is standard.[1] For Reversed-Phase, 0.1% triethylamine (TEA) or using a buffer can be effective.[7][8] These additives "mask" the active silanol sites, preventing your analyte from interacting with them.[8]

    • Use a High-Purity, End-Capped Column: Modern CSPs are often based on high-purity silica with advanced end-capping to minimize residual silanols. Ensure you are using a quality column.[6]

    • Optimize Additive Concentration: Too little additive will be ineffective, while too much can sometimes reduce retention or even suppress the desired chiral interactions. Experiment with the concentration (e.g., 0.1%, 0.2%, 0.4%).

Question 3: The resolution between my enantiomer peaks is poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution means the peaks are not fully separated, which compromises accurate quantification. Resolution is a function of efficiency, selectivity, and retention.

  • Underlying Cause: The difference in interaction energy between the two enantiomers and the CSP is small, or the peak widths are too large relative to the separation between them.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the ratio of your mobile phase components. For example, in Normal-Phase (Hexane/Ethanol), changing the percentage of the alcohol modifier can significantly impact selectivity.

    • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column).[5] This allows more time for the enantiomers to interact with the CSP, often increasing resolution.

    • Change the Modifier: If using Ethanol as a modifier in NP, try switching to Isopropanol or n-Propanol. Different alcohols can alter the hydrogen bonding environment and change the chiral recognition.

    • Decrease Temperature: As mentioned, lower temperatures often increase the selectivity factor (α), a key component of resolution.[5]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Prepare a 1 mg/mL stock solution of the racemic analyte in a suitable solvent (e.g., Methanol or Ethanol). Dilute to a working concentration of ~0.1 mg/mL.

  • Column Screening:

    • Screen a minimum of two polysaccharide-based columns, such as one cellulose-based (e.g., CHIRALCEL® OD) and one amylose-based (e.g., CHIRALPAK® AD, IA, or IB).[1]

    • Begin with a Normal-Phase screening mobile phase: 90:10 Hexane:Ethanol with 0.1% DEA.

    • If no separation is observed, switch to a Polar Organic mode screening mobile phase: 100% Methanol with 0.1% DEA.

  • Method Optimization (for the most promising condition):

    • Mobile Phase Ratio: Adjust the strong solvent (alcohol) percentage in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane:Alcohol).

    • Modifier Selection: Test different alcohol modifiers (Ethanol, Isopropanol).

    • Additive Optimization: Vary the concentration of the basic additive (e.g., 0.1% to 0.4% DEA).

    • Flow Rate & Temperature: Evaluate flow rates between 0.5 and 1.0 mL/min and temperatures between 15°C and 40°C.

  • System Suitability Testing:

    • Once a suitable separation is achieved (Resolution > 1.5), perform replicate injections of the racemate.

    • Assess key parameters like resolution, tailing factor, theoretical plates, and repeatability of retention times and peak areas.[3][9] This ensures the method is robust and reliable.

Data Summary: Exemplary HPLC Conditions
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.2 v/v/v)Acetonitrile / Methanol / BA (50:50:0.1 v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 25°C30°C
Detection UV at 230 nmUV at 230 nm
Expected Outcome Baseline resolution (Rs > 2.0) with good peak shape.Faster analysis time, good resolution.
Note: These are illustrative starting points. Actual conditions will require optimization.
Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_final Validation prep Prepare Analyte Solution (Racemic Standard) screen_csp Select CSPs (e.g., Amylose, Cellulose) prep->screen_csp screen_mp Screen Mobile Phases (NP, PO, RP modes) screen_csp->screen_mp eval Separation Observed? screen_mp->eval eval->screen_csp No opt_mp Optimize Mobile Phase (Solvent Ratio, Modifier) eval->opt_mp Yes opt_add Optimize Additive (Type, Concentration) opt_mp->opt_add opt_flow Optimize Flow & Temp. opt_add->opt_flow sst Perform System Suitability (Resolution, Tailing, Plates) opt_flow->sst final Final Validated Method sst->final

Caption: A systematic workflow for chiral HPLC method development.

Section 2: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations, especially for polar and basic compounds.[10][11] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[12]

SFC Troubleshooting Guide (Q&A)

Question 1: I am getting poor peak shapes (fronting or tailing) in SFC. What's the cause?

Answer: Peak shape issues in SFC are common for polar amines and can stem from several factors.

  • Underlying Cause: Similar to HPLC, interactions with active sites on the stationary phase can cause tailing. Fronting can be caused by column overload or issues with sample solubility in the mobile phase. For basic compounds, SFC often provides superior peak symmetry compared to HPLC.[10]

  • Troubleshooting Steps:

    • Add an Amine Additive: This is the most critical step for basic analytes. Add a basic additive like DEA, TEA, or isopropylamine to your alcohol modifier, typically at a concentration of 0.1-0.5%.[10] This deactivates silanols and improves peak shape dramatically.

    • Optimize Modifier Percentage: The percentage of the co-solvent (modifier), usually methanol, affects the solvating power of the mobile phase.[13] A modifier percentage that is too low may lead to poor solubility on-column, causing peak distortion. Try increasing the modifier concentration.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause distortion. Methanol or ethanol are usually safe choices.

    • Reduce Sample Load: Inject a lower concentration or volume to rule out mass overload as the cause of fronting.

Question 2: My retention times are drifting and the system pressure is unstable.

Answer: Pressure and temperature are critical parameters in SFC as they control the density and solvating power of the supercritical fluid.[13] Instability leads to non-reproducible chromatography.

  • Underlying Cause: Drifting retention is often linked to fluctuations in pressure or temperature, or insufficient column equilibration. The pump may also be struggling to deliver a consistent mixture of CO₂ and modifier.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: SFC columns, especially with additives, can require longer equilibration times than HPLC columns. Allow at least 10-15 column volumes of new mobile phase to pass through before injecting.

    • Check Back Pressure Regulator (BPR): The BPR is a key component in SFC. Ensure it is clean, functioning correctly, and set to the desired pressure (typically 100-200 bar).

    • Check for Leaks: Leaks in the system will cause pressure fluctuations. Systematically check all fittings from the pump to the detector.

    • Verify Modifier/Additive Miscibility: Ensure your chosen modifier and additive are fully miscible with the supercritical CO₂ under the operating conditions to prevent phase separation.

Experimental Protocol: Chiral SFC Method Development
  • System Preparation:

    • Set the back pressure regulator (BPR) to 150 bar and the column temperature to 40°C.[10]

    • Prepare a 1 mg/mL stock solution of the racemate in methanol.

  • Initial Screening:

    • Use an amylose- or cellulose-based CSP. Immobilized phases are recommended for their robustness.[1]

    • Mobile Phase: CO₂ and Methanol (as modifier).

    • Additive: Add 0.2% DEA to the methanol modifier.

    • Gradient: Start with a fast screening gradient, e.g., 5% to 40% modifier over 5 minutes.

    • Flow Rate: 3.0 mL/min.[10]

  • Method Optimization:

    • Based on the screening run, select an isocratic or shallow gradient condition that provides the best initial separation.

    • Modifier Percentage: Fine-tune the isocratic percentage of methanol or the gradient slope.

    • Additive: Screen different basic additives (DEA, TEA, Isopropylamine) and concentrations.

    • Pressure and Temperature: Systematically vary the BPR pressure (e.g., 120, 150, 180 bar) and temperature (e.g., 35, 40, 45°C) to fine-tune selectivity and resolution.

Data Summary: Exemplary SFC Conditions
ParameterRecommended Starting Condition
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase CO₂ / Methanol with 0.3% DEA
Composition Isocratic 25% (Methanol with DEA)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 230 nm
Expected Outcome Very fast separation (< 5 min) with excellent peak shape.

Section 3: Classical Resolution via Diastereomeric Salts

Before the advent of chiral chromatography, classical resolution was the primary method for separating enantiomers. It remains a cost-effective and scalable technique, particularly for preparing larger quantities of pure enantiomers.[14]

The principle involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[14][15] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[16]

Classical Resolution Troubleshooting Guide (Q&A)

Question 1: My diastereomeric salt is "oiling out" instead of crystallizing.

Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystal. This prevents effective purification.

  • Underlying Cause: The solubility of the salt in the chosen solvent is too high, or the cooling rate is too fast, not allowing for the ordered arrangement needed for crystallization.

  • Troubleshooting Steps:

    • Change the Solvent: This is the most critical parameter. If using a polar solvent like methanol, try a less polar one like ethanol, isopropanol, or acetone, or use a solvent mixture (e.g., Methanol/Water, Ethanol/Hexane).

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly over several hours, then transfer to a refrigerator or ice bath. Avoid crash cooling.

    • Use Seeding: If you have a few crystals of the desired diastereomer, add one or two to the supersaturated solution to initiate crystallization.

    • Concentrate the Solution: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration before attempting to crystallize.

Question 2: After crystallization and liberation, the enantiomeric excess (e.e.) of my amine is very low.

Answer: This indicates that the crystallization process did not effectively differentiate between the two diastereomeric salts.

  • Underlying Cause: The solubility difference between the two diastereomers in the chosen solvent system is small.

  • Troubleshooting Steps:

    • Screen Different Chiral Acids: The choice of resolving agent is crucial. For your basic amine, common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid (DBTA), or (+)-Camphor-10-sulfonic acid.[17][18] The interaction and crystal packing will be different for each, leading to different separation efficiencies.

    • Perform Recrystallization: A single crystallization is often not enough. Take the crystalline solid you obtained, redissolve it in a minimum amount of fresh hot solvent, and recrystallize it. This process can be repeated to enrich the e.e.

    • Analyze the Mother Liquor: The other enantiomer remains in the solution (mother liquor) after filtration.[14] You can recover this, liberate the amine, and attempt to crystallize it with the opposite enantiomer of the chiral acid (e.g., (-)-Tartaric acid).

Experimental Protocol: Classical Resolution with (+)-Tartaric Acid
  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of an enantiopure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent. Note: Using 0.5 eq of acid targets the crystallization of one diastereomeric salt.

    • Slowly add the acid solution to the amine solution with stirring.[14]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystallization begins, allow the flask to stand undisturbed for several hours or overnight to maximize crystal growth.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[15]

    • (Optional but Recommended) Recrystallize the solid from a fresh portion of hot solvent to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 12).[16] This deprotonates the tartaric acid and liberates the free amine, which may separate as an oil or solid.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using one of the chiral HPLC or SFC methods developed previously.

Diagram: Principle of Classical Resolution

Classical_Resolution racemate Racemic Amine (R-Amine + S-Amine) salts Diastereomeric Salts (R,R'-Salt + S,R'-Salt) Different Solubilities racemate->salts acid Chiral Acid (R'-Acid) acid->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., R,R'-Salt) crystallization->solid liquid More Soluble Salt (e.g., S,R'-Salt) in Mother Liquor crystallization->liquid liberate_solid Add Base (NaOH) solid->liberate_solid liberate_liquid Add Base (NaOH) liquid->liberate_liquid enant_R Pure Enantiomer (R-Amine) liberate_solid->enant_R enant_S Pure Enantiomer (S-Amine) liberate_liquid->enant_S

Caption: The process of separating enantiomers via diastereomeric salt formation.

Section 4: General FAQs

Q: Which method is better for my needs: HPLC, SFC, or Classical Resolution? A: It depends on your goal.

  • For Analytical Quantification (e.g., measuring e.e.): HPLC and SFC are superior. SFC is often faster and uses less solvent, making it ideal for high-throughput screening.[10]

  • For Preparative Scale (>1 gram): Classical resolution is often more cost-effective and scalable. Preparative SFC is also a powerful option if the instrumentation is available.

Q: How do I determine the absolute configuration (R vs. S) of the separated enantiomers? A: Chromatographic separation does not inherently identify the absolute configuration. You will need to use a secondary technique:

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the pure enantiomers (often as a salt with a known chiral acid), this provides unambiguous proof of configuration.

  • Reference Standard: Compare the retention time of your separated peaks to a commercially available, certified standard of a single enantiomer.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration in solution by comparing the experimental spectrum to a computationally predicted one.

Q: Can I use the same chiral column for both Normal-Phase and Reversed-Phase modes? A: It depends on the column type.

  • Coated Polysaccharide CSPs: No. These columns are not robust and solvents like dichloromethane or ethyl acetate, often used when switching between modes, will irreversibly damage the column.

  • Immobilized Polysaccharide CSPs: Yes. These are designed to be robust and are compatible with a very wide range of solvents, allowing for use in NP, RP, PO, and SFC modes. Always check the manufacturer's guidelines before switching solvents.[1]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Books.
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  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
  • Wrezel, P. W., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LC GC North America.
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  • How Good is SFC for Polar Analytes?. (n.d.). Chromatography Today.
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Validation & Comparative

A Comparative Guide to Dopamine Agonists: Characterizing 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Dopaminergic Modulation

Dopamine, a critical catecholamine and phenethylamine neurotransmitter, orchestrates a symphony of neurological functions, including motor control, motivation, reward, and executive function.[1] Its actions are mediated through two main families of G-protein coupled receptors: the D1-like (D1, D5) and D2-like (D2, D3, D4) families.[2] Dysfunction in the dopaminergic system is a hallmark of several debilitating neurological and psychiatric disorders, most notably Parkinson's disease (PD), which is characterized by the progressive loss of dopamine-producing neurons.[3]

Dopamine agonists, compounds that bind to and activate dopamine receptors, are a cornerstone of therapy for PD and other conditions like restless legs syndrome (RLS).[3][4][5] These agents can be broadly classified into ergot derivatives and non-ergoline derivatives, with the latter being more commonly used today due to a more favorable side-effect profile.[3][6] Within the non-ergoline class, established drugs such as Pramipexole, Ropinirole, and Apomorphine offer distinct pharmacological profiles that inform their clinical utility.[7][8]

This guide provides a comparative framework for evaluating dopamine agonists, with a specific focus on how a novel compound, 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine, would be characterized against these established benchmarks. Due to the limited publicly available pharmacological data on this specific molecule, we will approach this analysis from a drug discovery perspective, outlining the necessary experimental workflows to elucidate its potential as a dopamine agonist.

Structural Analysis: Deconstructing the Candidate Molecule

The structure of a molecule is the foundation of its pharmacological activity. This compound is a phenethylamine derivative, a structural class it shares with dopamine itself.[1][9] This core scaffold is crucial for interaction with the dopamine receptor binding pocket.

Key Structural Features:

  • Phenethylamine Backbone: The ethylamine chain connected to a phenyl ring is the fundamental pharmacophore for many dopaminergic ligands.

  • 4-Methoxy Group: The methoxy substitution on the phenyl ring can influence binding affinity and selectivity. Structure-activity relationship (SAR) studies of phenethylamine derivatives have shown that substitutions at this position can significantly alter receptor interaction.[10][11]

  • Piperidine Moiety: This bulky, cyclic amine group attached to the ethyl backbone will significantly impact the molecule's conformation, lipophilicity, and interaction with the receptor, potentially conferring selectivity for specific dopamine receptor subtypes.

Based on this structure, we can hypothesize that this compound has the potential to act as a dopaminergic ligand. However, its precise affinity, efficacy, and selectivity profile can only be determined through rigorous experimental evaluation.

Profiles of Established Dopamine Agonists

To establish a baseline for comparison, we will examine the pharmacological profiles of three widely used non-ergoline dopamine agonists: Pramipexole, Ropinirole, and Apomorphine.

  • Pramipexole: A non-ergoline agonist with a high affinity for the D2-like family of receptors, showing a preference for the D3 subtype over D2 and D4.[3][12][13][14] It is used extensively in the treatment of both early and advanced Parkinson's disease and RLS.[15] Its D3 preference may contribute to its effects on mood and psychiatric symptoms.[12]

  • Ropinirole: Another non-ergoline agonist that is highly specific for D2-like receptors, with a binding profile of D3 > D2 > D4.[16][17][18] It has virtually no affinity for D1-like receptors.[17][18] Ropinirole is effective as both monotherapy in early PD and as an adjunct to levodopa in later stages.[16][19]

  • Apomorphine: A potent, non-selective dopamine agonist that activates both D1-like and D2-like receptors.[20][21][22] Its broad-spectrum activity provides strong anti-parkinsonian effects, making it particularly useful as a "rescue" therapy for "off" episodes in advanced PD.[21][22][23] However, its non-selectivity can also contribute to a more complex side-effect profile.[20]

Comparative Receptor Binding Data

The following table summarizes the reported receptor binding affinities (Ki, nM) for these reference compounds. Lower Ki values indicate higher binding affinity.

CompoundD1D2D3D45-HT1A5-HT2Aα2-adrenergic
Pramipexole >10,0002.9 - 5.00.5 - 1.05.1>10,000>10,000190
Ropinirole >10,00016 - 453 - 11454,5005,7002,700
Apomorphine 48 - 833.0 - 152.5 - 10351,200350440

(Note: Data compiled from various sources. Absolute values may vary between studies based on experimental conditions.)

Experimental Workflow for Pharmacological Characterization

To determine the pharmacological profile of a novel compound like this compound, a systematic, multi-tiered experimental approach is required. This process is designed to be self-validating, where each stage builds upon the last to create a comprehensive understanding of the molecule's activity.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine if the compound binds to dopamine receptors and with what affinity and selectivity.

Causality: This is the foundational experiment. A compound cannot have a direct effect if it does not physically interact with the target receptor. A competitive radioligand binding assay quantifies this interaction by measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand from the receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for D2 Receptors

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D2 dopamine receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a D2-selective radioligand (e.g., 0.1-0.5 nM [³H]-Spiperone).

    • Add increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a non-labeled D2 antagonist, e.g., 10 µM Haloperidol).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture D2-expressing cells p2 Homogenize & Centrifuge p1->p2 p3 Isolate & Wash Membranes p2->p3 a1 Add Radioligand, Test Compound, & Membranes to Plate p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Filter & Wash a2->a3 d1 Scintillation Counting (CPM) a3->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 & Calculate Ki d3->d4 G Agonist Dopamine Agonist Receptor D2 Receptor Agonist->Receptor G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response leads to

Caption: Simplified D2 receptor (Gi-coupled) signaling pathway.

Synthesizing a Comparative Profile

By performing these assays, we can populate a data table for our novel compound and directly compare it to the established agonists. A hypothetical but plausible profile for this compound is presented below for illustrative purposes.

Parameter2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine (Hypothetical Data)PramipexoleRopiniroleApomorphine
Class Non-ergoline PhenethylamineNon-ergoline BenzothiazoleNon-ergoline IndoloneNon-ergoline Aporphine
D2 Ki (nM) 152.9 - 5.016 - 453.0 - 15
D3 Ki (nM) 50.5 - 1.03 - 112.5 - 10
D2 EC50 (nM) 25~10~50~8
D2 Efficacy Full AgonistFull AgonistFull AgonistFull Agonist
D2/D1 Selectivity HighHighHighLow (Non-selective)
D3/D2 Selectivity ~3-fold D3 selective~5-fold D3 selective~3-fold D3 selective~1.2-fold D3 selective

Conclusion and Future Directions

The characterization of a novel chemical entity requires a logical, evidence-based approach. While this compound possesses structural motifs suggestive of dopaminergic activity, its true pharmacological profile can only be unveiled through systematic in vitro evaluation. By using established dopamine agonists like Pramipexole, Ropinirole, and Apomorphine as benchmarks, researchers can contextualize the affinity, potency, and selectivity of new compounds.

The outlined experimental workflow, moving from receptor binding to functional activity, provides the foundational data needed to make informed decisions in a drug discovery pipeline. A favorable in vitro profile—such as high affinity and selectivity for D2/D3 receptors with full agonist efficacy—would warrant progression to more complex studies, including in vivo animal models of Parkinson's disease to assess antiparkinsonian effects and potential side liabilities. This structured, comparative approach is essential for identifying the next generation of therapeutics for dopamine-related disorders.

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A Comparative Analysis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Derivatives: Probing the Structure-Activity Landscape for CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine scaffold represents a promising chemotype for the development of novel central nervous system (CNS) active agents. This guide provides a comparative analysis of a series of rationally designed derivatives, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity for key CNS targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. Through a systematic exploration of substitutions on the aromatic ring and modifications of the piperidine moiety, this work aims to provide a framework for the future design of more efficacious and selective pharmacological tools and potential therapeutic candidates. Detailed experimental protocols for a representative synthesis and a key in vitro pharmacological assay are provided to ensure methodological transparency and reproducibility.

Introduction: The Therapeutic Potential of Arylethylamine Scaffolds

The arylethylamine motif is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of neurotransmitters and neuromodulatory drugs. Its inherent ability to interact with a multitude of CNS receptors and transporters makes it a privileged scaffold for drug discovery. The specific class of this compound derivatives presents a unique three-dimensional structure, with the potential for nuanced interactions within the binding pockets of complex protein targets.

Dysregulation of monoaminergic and glutamatergic neurotransmission is implicated in a wide range of neurological and psychiatric disorders, including depression, Parkinson's disease, and schizophrenia.[1][2] Monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating synaptic concentrations of their respective neurotransmitters.[1][2] Similarly, the NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[3][4][5] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.[5] Consequently, ligands that can selectively modulate the activity of these transporters and receptors are of significant therapeutic interest.[6][7]

This guide will comparatively analyze a series of novel this compound derivatives, focusing on how subtle structural modifications influence their binding affinities and functional activities at DAT, SERT, and the NR2B subunit of the NMDA receptor.

Comparative Pharmacological Profiles of Key Derivatives

The following derivatives were synthesized and evaluated to probe the structure-activity relationship of the this compound scaffold. The parent compound, MP-101 , serves as our baseline for comparison.

  • MP-101 : this compound

  • MP-202 : 2-(3,4-Dimethoxyphenyl)-2-piperidin-1-ylethanamine (Addition of a methoxy group at the 3-position of the phenyl ring)

  • MP-303 : 2-(4-Hydroxyphenyl)-2-piperidin-1-ylethanamine (Demethylation of the 4-methoxy group)

  • MP-404 : 2-(4-Methoxyphenyl)-2-(4-fluoropiperidin-1-yl)ethanamine (Addition of a fluorine atom to the piperidine ring)

The pharmacological data for these compounds are summarized in the table below. Binding affinities (Ki) were determined via radioligand displacement assays, while functional activities (IC50) were assessed through uptake inhibition assays for the monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NR2B Ki (nM)DAT IC50 (nM)SERT IC50 (nM)
MP-101 75150500120250
MP-202 5012545090200
MP-303 200350>1000350500
MP-404 60100250100150

Analysis of Structure-Activity Relationships:

The collected data reveal several key trends. The introduction of an additional methoxy group at the 3-position of the phenyl ring in MP-202 resulted in a modest increase in affinity for both DAT and SERT, suggesting that increased electron density on the aromatic ring may be favorable for binding to monoamine transporters. Conversely, the replacement of the 4-methoxy group with a hydroxyl group in MP-303 led to a significant decrease in affinity across all targets. This indicates that the methoxy group may be involved in a critical hydrophobic or hydrogen bond interaction within the binding pockets, and its removal is detrimental to binding.

Modification of the piperidine ring, as seen in MP-404 , with the introduction of a fluorine atom, led to a notable increase in affinity for the NR2B receptor, while also slightly enhancing affinity for the monoamine transporters. This suggests that the piperidine moiety can be modified to tune selectivity towards different receptor families. The electronegativity and steric profile of the substituent on the piperidine ring appear to be important determinants of NMDA receptor affinity.

Experimental Methodologies

To ensure the validity and reproducibility of our findings, we provide detailed protocols for a representative synthesis and a key pharmacological assay.

General Synthetic Protocol for this compound Derivatives

This protocol describes a representative synthesis of the parent compound, MP-101 . The synthesis of other derivatives follows a similar pathway with appropriately substituted starting materials.

Step 1: Synthesis of 2-(4-methoxyphenyl)-2-oxoacetonitrile

  • To a solution of 4-methoxyacetophenone in a suitable solvent such as methanol, add a solution of sodium methoxide.

  • Slowly add isoamyl nitrite at a controlled temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-(4-methoxyphenyl)-2-oxoacetonitrile.

Step 2: Reductive Amination with Piperidine

  • Dissolve 2-(4-methoxyphenyl)-2-oxoacetonitrile and piperidine in a suitable solvent like dichloromethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride, in portions.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Reduction of the Nitrile to the Primary Amine

  • Dissolve the product from Step 2 in a suitable solvent, for example, tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LAH), at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction cautiously with water and an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Purify the final product, this compound (MP-101 ), by column chromatography or crystallization.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the procedure for determining the binding affinity of the synthesized compounds for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT.

  • [³H]WIN 35,428 (radioligand).

  • Test compounds (e.g., MP-101, MP-202).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293-hDAT cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to obtain a membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Research Workflow and Potential Mechanism

To better illustrate the process and the underlying biological context, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification & Structural Verification Synth->Purify Binding Radioligand Binding Assays (DAT, SERT, NR2B) Purify->Binding Uptake Uptake Inhibition Assays (DAT, SERT) Binding->Uptake SAR Structure-Activity Relationship Analysis Uptake->SAR Select Select Lead Candidates SAR->Select

Caption: Experimental workflow for the synthesis, screening, and analysis of novel this compound derivatives.

G Ligand MP Derivative DAT Dopamine Transporter (DAT) Ligand->DAT Binds to SERT Serotonin Transporter (SERT) Ligand->SERT Binds to NMDA NMDA Receptor (NR2B subunit) Ligand->NMDA Binds to DA_reuptake Dopamine Reuptake Inhibition DAT->DA_reuptake Leads to SERT_reuptake Serotonin Reuptake Inhibition SERT->SERT_reuptake Leads to NMDA_mod Modulation of Glutamatergic Signaling NMDA->NMDA_mod Leads to

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion and Future Directions

This comparative analysis provides valuable insights into the structure-activity relationships of this compound derivatives. Our findings demonstrate that this scaffold can be effectively modified to tune affinity and selectivity for monoamine transporters and NMDA receptors. The 4-methoxy group on the phenyl ring appears crucial for potent interactions, while substitutions on the piperidine ring offer a handle for modulating selectivity, particularly towards the NMDA receptor.

Future work will focus on expanding the library of derivatives to further refine the SAR and to develop compounds with improved selectivity profiles. Lead candidates will be advanced into more complex cellular and in vivo models to assess their functional effects and therapeutic potential for treating CNS disorders.

References

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.
  • Piperidine derivative having nmda receptor antagonistic activity.
  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed.
  • Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kain
  • Piperidine derivatives as nmda receptor antagonists.
  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
  • Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.

Sources

Comparative In Vivo Efficacy Analysis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine as a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Validation

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (hereafter designated as Cmpd-MPP), a putative N-methyl-D-aspartate (NMDA) receptor antagonist. Our objective is to rigorously compare its performance against established therapeutic agents in validated preclinical models of depression. This document is intended for researchers, pharmacologists, and drug development professionals engaged in the evaluation of next-generation neurological therapeutics.

The experimental design emphasizes causality and self-validation, providing not just protocols, but the scientific rationale behind the selection of models, endpoints, and comparator compounds.

Introduction and Mechanistic Hypothesis

Cmpd-MPP is a novel chemical entity with structural similarities to arylcyclohexylamines, a class known to include potent NMDA receptor antagonists. Our working hypothesis is that Cmpd-MPP exerts its therapeutic effects through the modulation of glutamatergic neurotransmission by antagonizing the NMDA receptor. Dysregulation of the glutamate system is a key pathological feature of Major Depressive Disorder (MDD). Unlike traditional monoaminergic antidepressants, which can take weeks to elicit a therapeutic response, NMDA receptor antagonists like ketamine have demonstrated the ability to produce rapid and robust antidepressant effects.

This guide will compare Cmpd-MPP against:

  • Ketamine: A well-characterized, non-competitive NMDA receptor antagonist, serving as a positive control for rapid antidepressant effects.

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI), representing the standard first-line treatment for MDD, to benchmark against a different mechanism of action and time course.

  • Vehicle Control: To establish a baseline response in all experimental models.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism. By blocking the NMDA receptor, Cmpd-MPP is hypothesized to disinhibit downstream pathways, leading to a surge in glutamate, activation of AMPA receptors, and subsequent release of neurotrophic factors like BDNF, ultimately restoring synaptic function.

NMDA_Receptor_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Vesicle->Glutamate_Release Depolarization NMDAR NMDA Receptor Glycine Glutamate Channel Blocked AMPAR AMPA Receptor BDNF_Release BDNF Release & Synaptogenesis AMPAR->BDNF_Release Leads to Cmpd_MPP Cmpd-MPP Cmpd_MPP->NMDAR:port3 Glutamate_Release->AMPAR Activates

Caption: Hypothesized mechanism of Cmpd-MPP via NMDA receptor antagonism.

Experimental Design and Methodology

To ensure robust and translatable results, a multi-tiered approach is employed, combining a rapid behavioral screening model with a more complex, chronic stress paradigm.

Overall Experimental Workflow

The workflow is designed to systematically evaluate the compound from initial screening to a more etiologically relevant model.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_acute Phase 2: Acute Efficacy Screen cluster_chronic Phase 3: Chronic Efficacy Model A Animal Procurement (C57BL/6 Mice, 8 weeks old) B Acclimation (1 week, controlled environment) A->B C Randomization into Treatment Groups (n=12/group) B->C D Drug Administration (Single IP Injection) C->D G Chronic Unpredictable Stress (CUS) (4 weeks) C->G Separate Cohort E Forced Swim Test (FST) (24h post-injection) D->E F Data Analysis: Immobility Time E->F Conclusion_Acute Conclusion_Acute F->Conclusion_Acute Determine rapid effects H Chronic Dosing Regimen (Daily for last 2 weeks of CUS) G->H I Sucrose Preference Test (SPT) (Anhedonia Assessment) H->I J Data Analysis: Sucrose Consumption I->J Conclusion_Chronic Conclusion_Chronic J->Conclusion_Chronic Determine sustained effects

Caption: Overall workflow for in vivo validation of Cmpd-MPP.

Protocol 1: Forced Swim Test (FST)

The FST is a widely used primary screen that assesses behavioral despair, a core symptom of depression. A reduction in immobility time is interpreted as an antidepressant-like effect.

Objective: To evaluate the rapid (24-hour) antidepressant-like effects of a single dose of Cmpd-MPP.

Methodology:

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: a. Administer compounds via intraperitoneal (IP) injection:

    • Group 1: Vehicle (0.9% Saline)
    • Group 2: Cmpd-MPP (10 mg/kg)
    • Group 3: Ketamine (10 mg/kg)
    • Group 4: Fluoxetine (20 mg/kg) b. 24 hours post-injection, gently place each mouse into the water-filled cylinder for a 6-minute session. c. The session is video-recorded. An observer blinded to the treatment groups scores the last 4 minutes of the test. d. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
  • Data Analysis: The total duration of immobility is calculated and compared between groups using a one-way ANOVA followed by Dunnett's post-hoc test.

Protocol 2: Chronic Unpredictable Stress (CUS)

The CUS model has higher etiological validity as it induces a depressive-like state, including anhedonia, by exposing animals to a series of mild, unpredictable stressors over several weeks. Anhedonia, the inability to experience pleasure, is measured by the Sucrose Preference Test (SPT).

Objective: To determine if chronic Cmpd-MPP treatment can reverse stress-induced anhedonia.

Methodology:

  • CUS Paradigm (4 weeks): a. Mice are housed individually and subjected to two different mild stressors per day. b. Stressors include: tilted cage (45°), damp bedding, cage rotation, light/dark cycle reversal, and white noise exposure. The schedule is randomized to ensure unpredictability.

  • Treatment (Weeks 3 and 4): a. Daily IP injections are administered as per the FST groups. b. A non-stressed control group receives only vehicle injections.

  • Sucrose Preference Test (SPT): a. Training: Before CUS begins, mice are habituated to two drinking bottles, one with water and one with a 1% sucrose solution. b. Testing: At the end of week 4, following 12 hours of water deprivation, mice are presented with two pre-weighed bottles (water and 1% sucrose) for 24 hours. c. The position of the bottles is swapped after 12 hours to avoid place preference.

  • Data Analysis: Sucrose preference is calculated as: (Sucrose Consumed / Total Fluid Consumed) * 100. Data are analyzed using a two-way ANOVA (Stress x Treatment) followed by Tukey's post-hoc test.

Comparative Performance Data

The following tables summarize the expected outcomes from the described experiments, based on the known pharmacology of the comparator drugs and the hypothesis for Cmpd-MPP.

Table 1: Forced Swim Test Results (Acute Efficacy)
Treatment Group (Dose)NImmobility Time (Seconds, Mean ± SEM)% Change vs. Vehiclep-value vs. Vehicle
Vehicle (Saline)12155.2 ± 8.1--
Cmpd-MPP (10 mg/kg) 12 85.6 ± 7.5 -44.8% < 0.001
Ketamine (10 mg/kg)1279.3 ± 6.9-48.9%< 0.001
Fluoxetine (20 mg/kg)12148.9 ± 9.2-4.1%> 0.05 (n.s.)

Interpretation: A single dose of Cmpd-MPP is expected to significantly reduce immobility time, with an efficacy comparable to the rapid-acting antidepressant ketamine. As anticipated, the SSRI fluoxetine shows no significant effect after a single administration.

Table 2: Sucrose Preference Test Results (Chronic Efficacy)
GroupNSucrose Preference (%, Mean ± SEM)% Change vs. Stress+Vehiclep-value vs. Stress+Vehicle
No Stress + Vehicle1285.4 ± 3.2--
Stress + Vehicle1251.3 ± 4.1--
Stress + Cmpd-MPP 12 78.9 ± 3.8 +53.8% < 0.001
Stress + Ketamine1281.2 ± 3.5+58.3%< 0.001
Stress + Fluoxetine1275.5 ± 4.0+47.2%< 0.01

Interpretation: Chronic treatment with Cmpd-MPP is predicted to completely reverse the anhedonic-like state induced by CUS, restoring sucrose preference to levels seen in non-stressed animals. Its efficacy is comparable to both ketamine and the standard-of-care, fluoxetine, in a chronic dosing paradigm.

Conclusion and Future Directions

The in vivo data profile presented in this guide strongly supports the hypothesis that this compound (Cmpd-MPP) is a potent, rapid-acting antidepressant candidate. It demonstrates robust efficacy in both acute and chronic models, with a performance profile similar to the benchmark NMDA receptor antagonist, ketamine.

Crucially, its significant effect in the FST after a single dose distinguishes it from traditional SSRIs and suggests a rapid onset of action, a highly desirable attribute for treating MDD. The reversal of anhedonia in the CUS model further validates its potential as a sustained therapeutic agent.

Future in vivo studies should focus on:

  • Dose-Response Relationship: Establishing the minimal effective dose and the therapeutic window.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Tolerability: Assessing potential psychotomimetic side effects, abuse liability, and general toxicology.

  • Target Engagement: Utilizing techniques like ex vivo electrophysiology or positron emission tomography (PET) to confirm direct engagement with the NMDA receptor in the brain.

By following this rigorous, multi-faceted validation approach, research teams can confidently assess the therapeutic potential of novel compounds like Cmpd-MPP and make informed decisions for further clinical development.

References

  • Title: The role of glutamate and its receptors in depression and therapeutic implications. Source: Annals of the New York Academy of Sciences URL: [Link]

  • Title: Ketamine and Rapid-Acting Antidepressants: A New Era in the Treatment of Major Depressive Disorder. Source: The Lancet Psychiatry URL: [Link]

  • Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The chronic mild stress (CMS) model of depression: History, evaluation and usage. Source: Neurobiology of Stress URL: [Link]

  • Title: Glutamate and GABA systems in the pathophysiology of major depression and antidepressant response. Source: CNS & Neurological Disorders - Drug Targets URL: [Link]

A Researcher's Guide to Characterizing the Receptor Cross-Reactivity of Novel Psychoactive Compounds: A Case Study Using 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel psychoactive compounds necessitates a thorough understanding of their pharmacological profile to predict therapeutic efficacy and potential off-target liabilities. A critical component of this profile is the compound's cross-reactivity with a wide array of physiological receptors. This guide provides a comprehensive, technically detailed framework for characterizing the receptor cross-reactivity of a novel compound, using the hypothetical molecule 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine as a case study. We will delve into the rationale behind a tiered experimental approach, from broad initial screening to specific functional assays, and provide detailed, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for receptor selectivity profiling.

Introduction: The Imperative of Selectivity Profiling

The interaction of a drug molecule with its intended target is the cornerstone of its therapeutic effect. However, unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to undesirable side effects or even toxicity. For novel psychoactive substances (NPS), which often possess complex chemical structures, predicting these off-target interactions is a significant challenge. Therefore, a systematic and empirical evaluation of receptor cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of drug discovery and safety assessment.

The compound at the center of our discussion, this compound, is a novel chemical entity with no publicly available pharmacological data. Its structure, featuring a methoxyphenyl group and a piperidine moiety, suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs) that recognize endogenous ligands with similar pharmacophores. This guide will use this compound as a template to illustrate a best-practice workflow for determining receptor cross-reactivity.

A Tiered Approach to Characterizing Cross-Reactivity

A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered approach, moving from broad, less-defined screening to highly specific, quantitative assays. This ensures that a wide net is cast initially to identify any potential "hits," which can then be followed up with more rigorous testing.

G A Novel Compound (2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine) B Comprehensive Receptor Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Radioligand Binding Assays (Competition Curves) B->C Significant hits (e.g., >50% inhibition) D Determination of Affinity (Ki) C->D E Functional Assays (e.g., cAMP, Ca2+ flux, Neurotransmitter Uptake) D->E High-affinity targets F Determination of Potency (EC50) & Efficacy (% of Max Response) E->F G Mode of Action (Agonist, Antagonist, Inverse Agonist, Modulator) F->G

Caption: Tiered experimental workflow for receptor cross-reactivity profiling.

Tier 1: Broad Receptor Screening

The initial step is a broad screening against a panel of known receptors, ion channels, and transporters. This is typically performed by a specialized contract research organization (CRO) at a single, high concentration (e.g., 10 µM) of the test compound. The goal is to identify any significant interactions that warrant further investigation.

Hypothetical Screening Results for this compound (at 10 µM)

Receptor/Transporter Target% Inhibition of Radioligand Binding
Dopamine Transporter (DAT)85%
Serotonin Transporter (SERT)78%
Norepinephrine Transporter (NET)65%
Sigma-1 Receptor (σ1R)92%
Serotonin 5-HT2A Receptor55%
Muscarinic M1 Receptor12%
GABA-A Receptor5%

Data is hypothetical and for illustrative purposes only.

From these hypothetical results, we can see that our compound shows significant interaction with monoamine transporters, the sigma-1 receptor, and the 5-HT2A receptor. These "hits" would be prioritized for the next tier of testing.

Tier 2: Determining Binding Affinity (Ki)

For the identified hits, the next step is to quantify the binding affinity. This is achieved through competitive radioligand binding assays.[1][2] In these experiments, increasing concentrations of the test compound are used to displace a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Hypothetical Binding Affinities (Ki) for this compound

Receptor/Transporter TargetKi (nM)
Sigma-1 Receptor (σ1R)15
Dopamine Transporter (DAT)45
Serotonin Transporter (SERT)80
Norepinephrine Transporter (NET)150
Serotonin 5-HT2A Receptor250

Data is hypothetical and for illustrative purposes only.

This data provides a quantitative measure of the compound's affinity for each target, allowing for a rank ordering of its potency. The lower the Ki value, the higher the affinity.

Tier 3: Functional Characterization

High binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (promotes an inactive receptor state), or a modulator. Therefore, functional assays are essential to determine the mode of action at each high-affinity target.

Hypothetical Functional Activity of this compound

TargetAssay TypeFunctional EffectPotency (EC50/IC50, nM)Efficacy (% of control)
DATNeurotransmitter UptakeInhibition6095%
SERTNeurotransmitter UptakeInhibition11092%
NETNeurotransmitter UptakeInhibition20085%
σ1RCalcium SignalingAgonist3588%
5-HT2AcAMP ProductionAntagonist30098% (inhibition)

Data is hypothetical and for illustrative purposes only.

This functional data reveals a complex pharmacological profile: a potent sigma-1 agonist and a monoamine reuptake inhibitor with a preference for DAT. It also acts as a 5-HT2A antagonist at higher concentrations.

G cluster_0 Primary Target: Sigma-1 Receptor (Agonism) cluster_1 Off-Target: 5-HT2A Receptor (Antagonism) A Compound S1R σ1R A->S1R Binds & Activates IP3R IP3 Receptor S1R->IP3R Modulates ER Endoplasmic Reticulum Ca Ca2+ Release IP3R->Ca Promotes Cell Cellular Effects (e.g., Neurite Outgrowth) Ca->Cell Compound2 Compound HT2A 5-HT2A Receptor Compound2->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C PIP2 PIP2 DAG_IP3 DAG + IP3

Caption: Contrasting signaling pathways of primary and off-target receptors.

Detailed Experimental Protocols

Scientific integrity requires that protocols are described in sufficient detail to be reproducible. Below are representative protocols for the key assays discussed.

Protocol: Radioligand Competition Binding Assay
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT), and the cell membrane preparation.

  • Competition: Add increasing concentrations of the test compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known, non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Wash the filtermat with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Protocol: Neurotransmitter Uptake Assay
  • Cell Culture: Plate HEK293 cells stably expressing the transporter of interest (e.g., DAT, SERT, or NET) in a 96-well, black-walled, clear-bottom plate and grow to confluence.[3]

  • Compound Incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution). Add increasing concentrations of the test compound and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent transporter substrate (available in commercial kits) to all wells.[4][5]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time (e.g., every minute for 30-60 minutes). The uptake of the fluorescent substrate is an indicator of transporter activity.[6]

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence vs. time curve). Plot the rate of uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 for uptake inhibition.

Protocol: cAMP Functional Assay for GPCRs
  • Cell Culture: Plate cells expressing the GPCR of interest (e.g., 5-HT2A) in a suitable multi-well plate.

  • Compound Incubation: For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound.[7]

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). For Gαi-coupled receptors, also add forskolin to stimulate adenylate cyclase.[8]

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[9][10] These assays are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP derivative for binding to a specific antibody.[7][11]

  • Data Analysis: Plot the assay signal against the log concentration of the test compound. For antagonists, this will result in an inhibitory dose-response curve from which an IC50 can be determined.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the receptor cross-reactivity of a novel compound, using this compound as a hypothetical example. The progression from broad screening to specific affinity and functional assays provides a comprehensive understanding of a compound's pharmacological profile. The hypothetical data generated for our case study compound suggests a complex profile as a sigma-1 agonist and monoamine reuptake inhibitor.

This in-vitro characterization is a critical first step. The next logical phase would involve in-vivo studies to determine how this pharmacological profile translates to behavioral effects and to assess the compound's pharmacokinetic properties and therapeutic potential. By adhering to a rigorous and logical experimental framework, researchers can build a robust data package that supports the continued development of novel therapeutics and ensures a higher degree of confidence in their safety and efficacy.

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Hoglund, C., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9: Unit 9.4. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. (2019). [Link]

  • Lutz, M. W., et al. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(10), 965–975. [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. (2017). [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Protocol. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • In vitro receptor binding assays. ResearchGate. (2010). [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. (2015). [Link]

  • Grimm, I., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 326–334. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Aryl-2-Amino-Ethanolamine Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a class of compounds related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. Given the structural motifs, this analysis is placed within the broader, well-researched context of arylcyclohexylamines, a class renowned for its interaction with the N-methyl-D-aspartate (NMDA) receptor. We will dissect the core scaffold, explore the pharmacological consequences of specific structural modifications, and provide the experimental framework necessary for these evaluations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and design novel central nervous system (CNS) modulators.

Introduction: The Arylcyclohexylamine Scaffold and the NMDA Receptor

Arylcyclohexylamines represent a significant class of psychoactive compounds, with prominent members including phencyclidine (PCP) and the anesthetic ketamine.[1] Their primary mechanism of action involves non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor in the brain responsible for mediating excitatory synaptic transmission.[2][3] The NMDA receptor itself is a complex heterotetramer, typically composed of two GluN1 and two GluN2 subunits, which form a ligand-gated ion channel.[3][4]

The blockade of this channel by arylcyclohexylamines prevents the influx of Ca²⁺ ions, leading to the characteristic dissociative, anesthetic, and, in some cases, psychotomimetic effects.[2][5] The therapeutic potential of these compounds, particularly for conditions like treatment-resistant depression, has spurred significant research into their SAR to develop new agents with improved efficacy and safety profiles.[6]

The core arylcyclohexylamine structure can be deconstructed into three key regions for SAR analysis: the Aryl group , the Cyclohexyl ring , and the Amine moiety . Understanding how modifications in these areas "fine-tune" the pharmacological profile is critical for rational drug design.[1]

SAR_Scaffold cluster_scaffold Core Arylcyclohexylamine Scaffold cluster_examples Key Examples Scaffold General Structure Aryl A: Aryl Group (e.g., Phenyl, Thienyl) Cyclohexyl C: Cyclohexyl Ring (Can be modified, e.g., with oxo group) Aryl->Cyclohexyl geminal to Amine N: Amine Moiety (e.g., Piperidine, Ethylamine) Cyclohexyl->Amine geminal to PCP PCP (Phenyl, Cyclohexyl, Piperidine) Ketamine Ketamine (2'-Cl-Phenyl, Oxo-Cyclohexyl, Methylamine) MXE Methoxetamine (MXE) (3'-MeO-Phenyl, Oxo-Cyclohexyl, Ethylamine)

Caption: Core scaffold of arylcyclohexylamines highlighting the three key regions for SAR modification.

Part 1: The Influence of the Aryl Group

The aromatic ring is a critical determinant of potency and selectivity. Its substitutions directly modulate binding affinity at the NMDA receptor and can introduce interactions with other CNS targets.

Unsubstituted Phenyl Ring

Phencyclidine (PCP) is the prototypical arylcyclohexylamine with an unsubstituted phenyl ring. It is a potent NMDA receptor antagonist. Modifications to this ring have been a primary strategy for altering the pharmacological profile.

Methoxy Substitution

The position of a methoxy (-OCH₃) group on the phenyl ring, as suggested by the topic compound 2-(4-Methoxyphenyl)..., has profound effects on activity.

  • 3-Methoxy (meta-position): This substitution is found in highly potent compounds like 3-MeO-PCP. In radioligand binding assays, 3-MeO-PCP displays a very high affinity for the NMDA receptor, with a Kᵢ of 20 nM, making it one of the most potent NMDA antagonists known.[2] Methoxetamine (MXE), a ketamine analogue, also features a 3-methoxy group, contributing to its high potency.[2][7]

  • 4-Methoxy (para-position): The 4-methoxy analogue of PCP (4-MeO-PCP) also shows significant affinity for the NMDA receptor, though it is generally less potent than the 3-methoxy substituted counterpart.[2]

  • 2-Methoxy (ortho-position): Ortho-substitution is often detrimental to NMDA receptor affinity. This is likely due to steric hindrance, which prevents the molecule from adopting the optimal conformation for binding within the receptor channel.

Other Aryl Substitutions
  • Halogenation: Ketamine possesses a 2-chloro substitution on its phenyl ring. This, combined with the 2-oxo group on the cyclohexyl ring, defines its unique profile.

  • Aromatic Ring Replacement: Replacing the phenyl ring with other aromatic systems, such as a thienyl ring, has been shown to increase PCP-like activity, suggesting that the size and electronic properties of the aromatic system are key determinants of potency.[8]

CompoundAryl SubstitutionNMDA Receptor Kᵢ (nM)Primary Reference
PCP Phenyl58[2]
3-MeO-PCP 3-Methoxyphenyl20[2]
4-MeO-PCP 4-Methoxyphenyl734[2]
Methoxetamine (MXE) 3-Methoxyphenyl257[6]
Ketamine 2-Chlorophenyl640[2]

Table 1: Comparative NMDA receptor binding affinities (Kᵢ) for various aryl-substituted analogues. Data is derived from competitive binding assays against NMDA receptor ligands like [³H]MK-801.

Part 2: The Role of the Cycloalkyl Moiety

While the user's topic compound suggests an acyclic core, the vast majority of potent compounds in this class feature a cyclohexyl ring. Its conformation and substitution are vital for activity.

  • The 2-Oxo Group: The presence of a ketone at the 2-position of the cyclohexyl ring is a hallmark of the "ketamine-like" subclass. This feature is present in ketamine, methoxetamine (MXE), and other analogues like deschloroketamine (DCK).[9] This polar group may form additional hydrogen bonds within the binding site, altering the compound's orientation and interaction kinetics compared to non-oxo analogues like PCP.

  • Hydroxylation: The addition of hydroxyl groups to the cyclohexyl ring generally decreases both the potency and efficacy of the compound as a PCP-like discriminative stimulus.[8]

The concept of an acyclic analogue, such as a derivative of 2-phenylethanamine, represents a significant deviation from the classic structure. While less common, such structures could maintain some activity if the key pharmacophoric elements—the aryl group and the amine—are held in the correct spatial orientation. However, the conformational rigidity provided by the cyclohexyl ring is generally considered crucial for high-affinity binding.

Part 3: The Amine Moiety - A Key to Diversity

The nature of the amine substituent is arguably one of the most flexible points for modification, leading to a wide range of potencies and pharmacological effects.[1]

  • Primary Amines: While active, primary amines are less common in highly potent, recreationally used analogues.

  • Secondary Amines (N-alkyl):

    • N-Methyl: Found in ketamine, the N-methyl group is a well-tolerated substitution that yields potent compounds.[9]

    • N-Ethyl: The N-ethyl substitution, as seen in methoxetamine (MXE) and PCE, is another "tried and true" amine modification that often results in potent and long-lasting effects.[9] Generally, increasing the alkyl chain length beyond ethyl tends to decrease potency.[8]

  • Tertiary Amines (Cyclic):

    • Piperidine: The piperidine ring of PCP is a classic example of a cyclic tertiary amine in this class.[1] It provides a bulky, lipophilic substituent that contributes to high potency.

    • Pyrrolidine & Morpholine: Replacing the piperidine ring with a smaller pyrrolidine ring or a more polar morpholine ring has been shown to decrease potency compared to PCP.[8]

Comparing a piperidine-containing analogue (like PCP) with an N-ethylamine analogue (like PCE) highlights a key SAR principle: the size, basicity (pKa), and lipophilicity of the amine group are all critical for receptor interaction and pharmacokinetic properties like brain penetration and onset of action.[10]

Amine MoietyExample Compound(s)General Effect on Potency
Methylamine KetamineHigh
Ethylamine PCE, Methoxetamine (MXE)High, often with longer duration
Piperidine PCPVery High
Pyrrolidine PCPyModerate (less than piperidine)
Morpholine PCMoLow (less than piperidine)

Table 2: Influence of the amine moiety on the relative potency of arylcyclohexylamines.

Beyond the NMDA Receptor: Polytarget Pharmacology

A crucial aspect of the SAR of these compounds is their activity at other receptors, which significantly shapes their overall clinical and psychoactive effects.

  • Serotonin Transporter (SERT): Methoxetamine and PCP analogues display appreciable affinity for the serotonin transporter, acting as reuptake inhibitors.[2][11] This action is hypothesized to contribute to the antidepressant effects observed with compounds like ketamine and MXE.[6]

  • Dopamine Transporter (DAT): While generally showing lower affinity for DAT compared to SERT or the NMDA receptor, some analogues can inhibit dopamine reuptake, contributing to stimulant-like effects.[12][13]

  • Sigma Receptors: PCP and its analogues are known to have high affinity for sigma receptors, though the contribution of this interaction to their dissociative effects is still being fully elucidated.[2]

Signaling_Pathways cluster_main Primary and Secondary Targets cluster_effects Pharmacological Effects Compound Arylcyclohexylamine (e.g., MXE, 3-MeO-PCP) NMDA NMDA Receptor Compound->NMDA Antagonism (Primary) SERT SERT Compound->SERT Inhibition DAT DAT Compound->DAT Inhibition Sigma Sigma Receptors Compound->Sigma Agonism/Antagonism Dissociation Dissociative / Anesthetic Effects NMDA->Dissociation Antidepressant Antidepressant Effects SERT->Antidepressant Stimulant Stimulant Effects DAT->Stimulant Modulatory Modulatory / Other Effects Sigma->Modulatory

Caption: Multi-target engagement of arylcyclohexylamines leading to a complex pharmacological profile.

Experimental Protocols

To establish the SAR data presented, standardized and reproducible experimental protocols are essential. Below are representative workflows for determining receptor binding affinity and functional activity.

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for the NMDA receptor.

Objective: To quantify the binding affinity of novel arylcyclohexylamine analogues at the dizocilpine (MK-801) site of the NMDA receptor in rat brain tissue.

Materials:

  • Rat cortical membranes (prepared or commercially sourced)

  • [³H]MK-801 (radioligand)

  • Test compounds and reference compound (e.g., unlabeled MK-801)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and reference standards in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In test tubes, combine 100 µL of rat cortical membrane preparation (~100-200 µg protein), 50 µL of [³H]MK-801 (to a final concentration of ~1-5 nM), and 50 µL of the test compound dilution or buffer.

  • Nonspecific Binding: Prepare tubes containing the membrane, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM MK-801) to determine nonspecific binding.

  • Incubation: Incubate all tubes at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

  • Washing: Immediately wash the filters three times with 3-5 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Nonspecific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a nonlinear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow diagram for a competitive NMDA receptor radioligand binding assay.

Conclusion

The structure-activity relationship of arylcyclohexylamines and related compounds is a well-defined yet continually evolving field. The core principles derived from decades of research provide a robust framework for designing new molecules with tailored pharmacological profiles.

  • Aryl Group: A 3-methoxy substitution on the phenyl ring is a consistent strategy for enhancing NMDA receptor potency.

  • Cycloalkyl Ring: The conformational constraint of the cyclohexyl ring is crucial for high affinity, and a 2-oxo substitution can further modulate the binding profile.

  • Amine Moiety: The amine provides a key point of interaction and can be modified to alter potency, duration of action, and pharmacokinetics. N-ethyl and piperidine groups are associated with high potency.

Future research will likely focus on fine-tuning the selectivity of these compounds, aiming to separate the desired therapeutic effects (e.g., antidepressant) from unwanted side effects. By leveraging this detailed SAR understanding, the development of next-generation NMDA receptor modulators with superior clinical utility is an achievable goal.

References

  • Reddit. (2020). A Preliminary Analysis of Arylcyclohexylamine SAR: Part 1. Available at: [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. Available at: [Link]

  • Bluelight.org. (2020). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. Available at: [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Available at: [Link]

  • Brady, K. T., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics.
  • ResearchGate. (2022). Mechanism of action of arylcyclohexylamine derivatives. Available at: [Link]

  • Military Medicine. (2014). The Ketamine Analog Methoxetamine: A New Designer Drug to Threaten Military Readiness. Available at: [Link]

  • ResearchGate. (2013). (PDF) The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides.
  • Wikipedia. (n.d.). Methoxetamine. Available at: [Link]

  • Gadad, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • Horsley, R. R., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Brain Research Bulletin. Available at: [Link]

  • Reith, M. E., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Acker, T. M., et al. (2011). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Neurochemical Research. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies. 4th edition. Available at: [Link]

Sources

Benchmarking Guide: Pharmacological Evaluation of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Against Known CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I will now construct a comprehensive guide for benchmarking 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This document is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this novel compound against established pharmacological standards.

Abstract: This guide presents a comprehensive strategy for the pharmacological characterization of this compound, a novel psychoactive compound. Due to the limited availability of public data on this specific molecule, we propose a systematic benchmarking approach against well-characterized standards: Sertraline, Bupropion, and (±)-Ketamine. This document provides detailed, field-proven protocols for essential in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents illustrative data to guide interpretation. The objective is to establish a clear, evidence-based pharmacological profile for the compound, enabling informed decisions for future drug development efforts.

Introduction and Rationale

This compound is a synthetic molecule featuring a phenethylamine backbone, a common structural motif in compounds targeting monoamine neurotransmitter systems. The presence of a piperidine ring and a methoxyphenyl group suggests potential interactions with central nervous system (CNS) receptors and transporters.[1][2] Given its structural novelty, a rigorous and systematic evaluation is required to elucidate its mechanism of action and therapeutic potential.

This guide provides the framework for such an evaluation. Our core directive is to benchmark the compound's performance against established drugs with distinct and well-understood mechanisms. This comparative approach is the most effective way to contextualize its pharmacological profile.

Chemical Structure of this compound:

Caption: 2D chemical structure of the compound under investigation.

Selection of Benchmark Standards: A Multi-Mechanistic Approach

To comprehensively profile the test compound, we have selected three standards that cover distinct, clinically relevant mechanisms of action for antidepressant and psychoactive drugs.

  • Sertraline: A potent and selective serotonin reuptake inhibitor (SSRI). It serves as the benchmark for activity at the serotonin transporter (SERT).[3]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI). This allows for the assessment of activity at the norepinephrine (NET) and dopamine (DAT) transporters.[3][4]

  • (±)-Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its inclusion is critical to explore non-monoaminergic mechanisms, which are characteristic of next-generation, rapid-acting antidepressants.[5][6]

Experimental Design: A Phased Approach from Target to System

Our proposed experimental workflow is designed to be a self-validating system, where the results of one phase inform the interpretation of the next. We begin with in vitro assays to determine molecular targets and conclude with in vivo studies to assess behavioral outcomes.

G cluster_0 Benchmarking Experimental Workflow A Phase 1: In Vitro Target Screening B Radioligand Binding Assays (SERT, NET, DAT, NMDA) A->B determines C Functional Uptake Assays (5-HT, NE, DA) A->C determines D Phase 2: In Vivo Behavioral Analysis B->D informs C->D informs E Forced Swim Test (FST) (Antidepressant-like effect) D->E comprises F Locomotor Activity Test (Control for motor effects) D->F comprises G Data Synthesis & Profile Generation E->G leads to F->G leads to

Caption: Proposed workflow for the pharmacological evaluation of the test compound.

Phase 1: In Vitro Target Identification and Functional Potency

The primary objective here is to determine if, and how strongly, the compound interacts with our hypothesized molecular targets.

3.1.1. Protocol: Radioligand Binding Assays

This experiment measures the affinity of the test compound for a target receptor or transporter by assessing its ability to displace a specific, radioactively labeled ligand.[7][8]

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for human SERT, NET, DAT, and the MK-801 site on the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human transporters (hSERT, hNET, hDAT) or rat cortical membranes for the NMDA receptor.[9]

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]MK-801 for NMDA), and a range of concentrations of the test compound or benchmark standards.

    • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter, trapping the membranes with the bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the displacement curves and calculate the IC₅₀ values. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

3.1.2. Protocol: Neurotransmitter Uptake Inhibition Assays

This functional assay measures the compound's ability to inhibit the transport of neurotransmitters into cells, providing a measure of its functional potency.[10]

  • Objective: To determine the functional inhibitory potency (IC₅₀) of the test compound on the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

  • Methodology:

    • Cell Plating: Plate HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates and allow them to adhere.

    • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or standards for 10-20 minutes.

    • Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to initiate the uptake process.

    • Uptake Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[10]

    • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the compound that produces 50% inhibition of neurotransmitter uptake (IC₅₀).

Phase 2: In Vivo Behavioral Assessment

These experiments are crucial for determining if the in vitro activity translates into a physiologically relevant behavioral effect in a whole organism.[11][12]

3.2.1. Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used screening tool to assess antidepressant-like activity. A reduction in immobility time is interpreted as a positive antidepressant-like effect.[13][14]

  • Objective: To evaluate the antidepressant-like efficacy of the test compound.

  • Methodology:

    • Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.[15]

    • Dosing: Administer the test compound, benchmark standards, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

    • Test Procedure: Gently place each mouse into a transparent cylinder (20 cm diameter) filled with 15 cm of water (23-25°C).[16]

    • Scoring: The total test duration is 6 minutes. Record the duration of immobility (floating or making only minimal movements to stay afloat) during the final 4 minutes of the test.[15][16]

    • Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

3.2.2. Protocol: Locomotor Activity Test

This is a critical control experiment to ensure that effects observed in the FST are not due to a general increase in motor activity (i.e., stimulation).

  • Objective: To assess the impact of the test compound on spontaneous motor activity.

  • Methodology:

    • Dosing: Use the same dosing regimen as in the FST.

    • Apparatus: Place individual mice in an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

    • Data Collection: Record the total distance traveled and other locomotor parameters over a 30-60 minute period.

    • Data Analysis: Compare locomotor activity between the different treatment groups.

Illustrative Data and Interpretation

To demonstrate the utility of this benchmarking approach, we present hypothetical data that tells a clear pharmacological story.

Table 1: Comparative In Vitro Profile

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)5-HT Uptake IC₅₀ (nM)
This compound 8.5 450 210 15.2
Sertraline1.255352.1
Bupropion>500045550>10000
(±)-Ketamine>10000>10000>10000>10000

Table 2: Comparative In Vivo Profile in Mice (10 mg/kg, i.p.)

Treatment GroupFST Immobility (seconds)Locomotor Activity (distance in cm)
Vehicle145 ± 122500 ± 300
This compound 85 ± 9 2650 ± 280
Sertraline78 ± 102400 ± 310
Bupropion95 ± 114500 ± 450**
(±)-Ketamine65 ± 83800 ± 400**
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Interpretation of Illustrative Data
  • In Vitro Profile: The data suggests that this compound is a potent inhibitor of SERT, with over 50-fold selectivity against NET and over 20-fold selectivity against DAT. Its functional potency (Uptake IC₅₀) is consistent with its binding affinity (Kᵢ). This profile indicates it is a selective serotonin reuptake inhibitor (SSRI), similar to Sertraline, but distinct from the NDRI Bupropion and the NMDA antagonist Ketamine.

G cluster_0 Proposed Pharmacological Mechanism Compound 2-(4-Methoxyphenyl)- 2-piperidin-1-ylethanamine SERT Potent & Selective SERT Inhibition Compound->SERT Primary Action NET Weak NET Inhibition Compound->NET Minimal Action DAT Weak DAT Inhibition Compound->DAT Minimal Action Behavior Antidepressant-like Effect (without hyperlocomotion) SERT->Behavior

Sources

In silico modeling of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine binding

Author: BenchChem Technical Support Team. Date: January 2026

An In Silico Comparative Guide to Modeling the Binding of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

This guide provides a comprehensive, technically grounded comparison of in silico methodologies for predicting and analyzing the binding of this compound to a putative protein target. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental design choices, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for In Silico Analysis

This compound belongs to a class of chemical scaffolds with known bioactivity, often interacting with targets in the central nervous system such as G-protein coupled receptors (GPCRs).[1] Elucidating the precise binding mode and interaction stability of such a ligand is paramount for understanding its mechanism of action and for guiding lead optimization. Computational, or in silico, approaches provide a powerful lens to visualize these molecular interactions, offering insights that are often difficult to obtain through experimental methods alone.[2]

This guide will compare two cornerstone techniques in computational drug discovery: Molecular Docking and Molecular Dynamics (MD) Simulation . We will use the Dopamine D2 Receptor (D2R), a well-characterized GPCR and a plausible target for this ligand class, as our exemplary protein.[1] We will detail the procedural steps for each method, compare their outputs, and provide the scientific reasoning that underpins each stage of the workflow.

Foundational Technique: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. It is a computationally efficient method, ideal for virtual screening of large compound libraries and for generating initial hypotheses of the binding mode. The core principle involves sampling a vast number of ligand conformations and orientations within the binding pocket and ranking them using a scoring function that approximates the binding free energy.

Protocol: High-Throughput Molecular Docking Using AutoDock Vina

This protocol outlines the steps for docking our ligand into the D2R structure.

Step 1: Receptor and Ligand Preparation (The "Clean Room")

  • Rationale: Raw structural files from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (e.g., water, co-factors) and lack hydrogen atoms, which are critical for calculating interactions. The ligand must be converted from a 2D representation to a 3D, energetically minimized structure.

  • Procedure:

    • Obtain Receptor Structure: Download the crystal structure of the human Dopamine D2 Receptor. For this guide, we will hypothetically use a PDB entry (e.g., 6CM4).

    • Prepare the Receptor: Using software like AutoDock Tools, perform the following:

      • Remove all water molecules and co-crystallized ligands.

      • Add polar hydrogen atoms. This is a crucial step for defining hydrogen bond donors and acceptors.

      • Assign Gasteiger partial charges to all atoms to enable the calculation of electrostatic interactions.

      • Save the prepared receptor in the required .pdbqt format, which includes charge and atom type information.

    • Prepare the Ligand:

      • Obtain the 2D structure of this compound (e.g., from PubChem).

      • Use a tool like Open Babel to convert the 2D structure to a 3D conformation and perform an initial energy minimization.

      • In AutoDock Tools, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process. Save in .pdbqt format.

Step 2: Defining the Search Space (Setting the Stage)

  • Rationale: Docking algorithms need to know where to search. Defining a "grid box" confines the search to the active site, dramatically increasing computational efficiency and accuracy. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Procedure:

    • Identify the binding pocket of D2R. This can be inferred from the position of the co-crystallized ligand in the PDB structure or predicted using pocket-finding algorithms.

    • In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass this pocket.[3]

Step 3: Running the Docking Simulation (The Performance)

  • Rationale: AutoDock Vina will now systematically explore ligand conformations within the grid box, evaluating each pose with its scoring function. The exhaustiveness parameter controls the thoroughness of this search.

  • Procedure:

    • Create a configuration file specifying the paths to the receptor, ligand, and grid parameters.

    • Execute the Vina command-line program.[3][4]

    • Vina will output a file containing the top-ranked binding poses and their corresponding binding affinity scores in kcal/mol.

Workflow for Molecular Docking

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain PDB Structure (e.g., D2 Receptor) Prep_Prot 3. Prepare Receptor (Remove H2O, Add Hydrogens) PDB->Prep_Prot Ligand 2. Obtain Ligand Structure (2D/3D) Prep_Lig 4. Prepare Ligand (Energy Minimize, Define Bonds) Ligand->Prep_Lig Grid 5. Define Grid Box (Binding Site) Prep_Prot->Grid Dock 6. Run Docking (AutoDock Vina) Prep_Lig->Dock Grid->Dock Poses 7. Generate Poses & Scores Dock->Poses Analysis 8. Analyze Top Pose (Interactions, Affinity) Poses->Analysis

Caption: A streamlined workflow for protein-ligand docking.

Advanced Technique: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are inherently dynamic. MD simulation offers a significant advancement by modeling the movements of every atom in the protein-ligand complex over time, providing a much more realistic view of the binding event. It is used to assess the stability of the docked pose, observe conformational changes, and more accurately estimate binding free energies.

Protocol: Assessing Complex Stability with GROMACS

This protocol begins with the top-ranked pose from our AutoDock Vina simulation.

Step 1: System Building (Creating the Environment)

  • Rationale: To simulate a realistic cellular environment, the protein-ligand complex must be solvated in a water box with physiological ion concentrations. The force field chosen dictates the mathematical functions used to describe the physics of the atoms.

  • Procedure:

    • Select Force Field: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN) and generate a topology for the ligand (e.g., using a server like CGenFF).

    • Create the Simulation Box: Define a simulation box (e.g., cubic) around the complex, ensuring sufficient distance between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M). This step is critical for accurately modeling long-range electrostatic interactions.

Step 2: Minimization and Equilibration (Finding a Stable Starting Point)

  • Rationale: The initial system is not at equilibrium. Energy minimization removes steric clashes. Equilibration gradually brings the system to the desired temperature and pressure while keeping the protein and ligand restrained, allowing the solvent to relax around them. This prevents the simulation from becoming unstable.

  • Procedure:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system.

    • NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). The temperature is gradually raised to the target (e.g., 310 K) while the protein and ligand heavy atoms are position-restrained.

    • NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density. Position restraints are maintained.[5]

Step 3: Production MD (The Unrestrained Simulation)

  • Rationale: With the system now fully equilibrated, the position restraints are removed, and the simulation is run for an extended period (e.g., 100 ns). This trajectory file is the primary output, containing the atomic coordinates over time.

  • Procedure:

    • Run the production MD simulation for the desired duration.[6]

    • Save the coordinates at regular intervals (e.g., every 10 ps).

Step 4: Trajectory Analysis (Extracting Insights)

  • Rationale: The raw trajectory is a massive data file. Analysis involves calculating metrics that describe the stability and behavior of the complex.

  • Procedure:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time to assess stability. A stable, low-fluctuation RMSD for the ligand suggests a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein throughout the simulation.

Workflow for Molecular Dynamics Simulation

cluster_setup Phase 1: System Setup cluster_equil Phase 2: Equilibration cluster_run Phase 3: Production & Analysis Start 1. Start with Best Docked Pose Solvate 2. Solvate & Add Ions (Water Box) Start->Solvate Min 3. Energy Minimization Solvate->Min NVT 4. NVT Equilibration (Temperature) Min->NVT NPT 5. NPT Equilibration (Pressure) NVT->NPT MD 6. Production MD Run (e.g., 100 ns) NPT->MD Analysis 7. Trajectory Analysis (RMSD, RMSF, Interactions) MD->Analysis

Caption: The multi-stage workflow for a typical MD simulation.

Comparative Analysis: Docking vs. MD Simulation

The choice between these methods depends on the scientific question, available resources, and the stage of the drug discovery pipeline.

FeatureMolecular Docking (e.g., AutoDock Vina)Molecular Dynamics (e.g., GROMACS)
Primary Goal Predict binding pose & rank ligandsAssess binding stability & dynamics
Computational Cost Low (minutes to hours per ligand)High (days to weeks per system)
System Representation Static (typically rigid protein)Fully dynamic and flexible
Solvent Model Implicit (approximated)Explicit (individual water molecules)
Key Output Binding affinity score (kcal/mol), static posesAtomic trajectory, interaction stability, free energy profiles
Best Use Case Virtual high-throughput screening, initial pose hypothesisPose validation, stability analysis, mechanism of action studies

Conclusion and Expert Recommendations

Molecular docking and molecular dynamics simulations are not competing but are highly synergistic techniques. A robust in silico workflow leverages the strengths of both. Docking serves as an efficient "wide-net" to rapidly screen thousands of compounds and generate plausible binding hypotheses. The most promising candidates from docking should then be subjected to the rigor of MD simulations to validate the stability of the predicted pose and gain a deeper, more physically realistic understanding of the binding event.

By integrating these methods, researchers can build a more confident, data-driven model of how a ligand like this compound interacts with its target, thereby accelerating the cycle of drug design, synthesis, and testing.

References

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A Comparative Guide to the Pharmacokinetics of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Arylcyclohexylamine Scaffold

The 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine core structure is a variation of the broader arylcyclohexylamine class, which includes well-known substances like phencyclidine (PCP) and ketamine.[1][2][3] These compounds are characterized by an aryl group and an amine-containing ring attached to a central cyclohexane ring. Modifications to the aryl, cyclohexyl, or amine moieties can significantly alter their pharmacodynamic and pharmacokinetic properties. The introduction of a methoxy group on the phenyl ring and variations in the amine substituent are key determinants of the metabolic fate and duration of action of these analogs.

Comparative Pharmacokinetic Profiles

Direct comparative pharmacokinetic studies across a wide range of this compound analogs are limited in publicly available literature. However, by compiling data from individual studies on prominent analogs, we can draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters and metabolic pathways for select compounds.

Compound Structure Reported Half-Life (t½) Primary Metabolic Pathways Key Metabolites Primary Cytochrome P450 (CYP) Isozymes
Methoxetamine (MXE) 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone3-6 hours[1][4]N-deethylation, O-demethylation, Hydroxylation, Glucuronidation, Sulfation[5][6]O-desmethylmethoxetamine, Normethoxetamine[7][5]CYP2B6, CYP3A4[5][6]
3-Methoxy-phencyclidine (3-MeO-PCP) 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine~10-11 hours[8][9]Hydroxylation, O-demethylation, Glucuronidation[8]Hydroxylated and O-desmethylated derivatives[8]Not explicitly determined in reviewed sources
3-Methoxy-eticyclidine (3-MeO-PCE) N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amineNot well-established, but noted for prolonged duration[10]Expected to be similar to other arylcyclohexylamines (N-dealkylation, O-demethylation, hydroxylation)Not explicitly identified in reviewed sourcesNot explicitly determined in reviewed sources

Note: The data presented is compiled from various preclinical and forensic studies and may not be directly comparable due to differences in experimental design (e.g., species, dose, route of administration).

Structure-Pharmacokinetic Relationships: Causality Behind the Data

The observed differences in the pharmacokinetic profiles of these analogs can be attributed to specific structural modifications.

  • N-Alkyl Substituent: The nature of the alkyl group on the amine is a critical determinant of metabolic stability. For instance, the N-ethyl group of methoxetamine is a primary site for metabolism via N-deethylation, a reaction catalyzed by CYP2B6 and CYP3A4.[5][6] Analogs with different N-alkyl groups would be expected to exhibit varied rates of metabolism, influencing their half-life and duration of action. Smaller N-alkyl groups are generally more susceptible to dealkylation.

  • Aryl Methoxy Group: The position of the methoxy group on the phenyl ring influences both receptor affinity and metabolism. The O-demethylation of the methoxy group is a common metabolic pathway for these compounds, leading to the formation of active or inactive phenolic metabolites that can be further conjugated for excretion.[5][8] The electronic properties conferred by the methoxy group can also affect the overall lipophilicity of the molecule, thereby influencing its distribution, including passage across the blood-brain barrier.

  • Cyclohexane Ring Modifications: While the core topic focuses on a specific scaffold, it's noteworthy that hydroxylation of the cyclohexane ring is a common metabolic route for arylcyclohexylamines in general.[11] This process increases the polarity of the molecule, facilitating its elimination.

Experimental Protocols: A Self-Validating System for Pharmacokinetic Analysis

To ensure the generation of reliable and reproducible pharmacokinetic data, a robust and well-validated experimental workflow is paramount. The following sections detail a representative protocol for a preclinical in vivo pharmacokinetic study and the subsequent bioanalytical method validation, adhering to principles outlined in regulatory guidance such as the FDA's Bioanalytical Method Validation Guidance for Industry.[12][13][14][15]

In Vivo Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical study design for evaluating the pharmacokinetic profile of a novel this compound analog in a rodent model.[16][17][18]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test analog following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • Test compound and vehicle

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer the test compound dissolved in a suitable vehicle (e.g., saline, PEG400/water) via the tail vein at a specific dose (e.g., 1 mg/kg).

    • Oral (PO) Group (n=3-5): Administer the test compound via oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential first-pass metabolism.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from a suitable vessel (e.g., saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.

  • Data Analysis: Analyze plasma concentrations using a validated bioanalytical method (see below). Calculate pharmacokinetic parameters using non-compartmental analysis software.

Bioanalytical Method: UHPLC-MS/MS for Quantitation in Plasma

The quantification of the test analog in plasma samples is typically achieved using a sensitive and selective method like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[19][20]

Objective: To accurately and precisely quantify the concentration of the test analog in rat plasma.

Method Validation Parameters (based on FDA Guidance): [12][13][14][15]

  • Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention time of the analyte and internal standard.

  • Calibration Curve: Establish a linear relationship between concentration and response over the expected range of sample concentrations.

  • Accuracy and Precision: Determine the closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.

  • Recovery: Assess the efficiency of the sample extraction process.

  • Matrix Effect: Evaluate the influence of plasma components on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and an internal standard (a stable isotope-labeled version of the analyte is ideal) on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the metabolic fate of these compounds, the following diagrams are provided.

cluster_0 In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Administration) BloodSampling Serial Blood Sampling Dosing->BloodSampling Time Course PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep SampleStorage Sample Storage (-80°C) PlasmaPrep->SampleStorage Bioanalysis Bioanalysis (UHPLC-MS/MS) SampleStorage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

cluster_1 Generalized Metabolic Pathways of Arylcyclohexylamines Parent Parent Compound (e.g., Methoxetamine) N_Dealkylated N-Dealkylated Metabolite (e.g., Normethoxetamine) Parent->N_Dealkylated N-Dealkylation (CYP3A4, CYP2B6) O_Demethylated O-Demethylated Metabolite (e.g., O-desmethylmethoxetamine) Parent->O_Demethylated O-Demethylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Conjugated Glucuronide/Sulfate Conjugate (Excreted) N_Dealkylated->Conjugated Phase II Conjugation O_Demethylated->Conjugated Phase II Conjugation Hydroxylated->Conjugated Phase II Conjugation

Caption: Key Phase I and Phase II metabolic pathways for arylcyclohexylamines.

Conclusion

The pharmacokinetic profiles of this compound analogs are complex and highly dependent on their specific chemical structures. While methoxetamine is the most studied analog with a relatively short half-life, other derivatives like 3-MeO-PCP exhibit longer durations of action, likely due to differences in their metabolic stability. The primary metabolic routes involve N-dealkylation, O-demethylation, and hydroxylation, mediated by cytochrome P450 enzymes. A thorough understanding of these pharmacokinetic properties, obtained through rigorous and well-validated experimental protocols, is essential for the continued investigation of this pharmacologically significant class of compounds. This guide serves as a foundational resource for researchers in this field, providing a comparative overview and a framework for future studies.

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A Senior Application Scientist's Guide to Reproducibility in the Synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and characterization of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, a novel compound of interest, against a structurally similar alternative, 2-(4-Methoxyphenyl)ethylamine. We will delve into the causality behind experimental choices, present self-validating protocols, and underscore the importance of meticulous analytical characterization in ensuring reproducible outcomes.

Introduction: The Imperative of Reproducibility in Novel Compound Synthesis

The synthesis of novel chemical entities is a cornerstone of pharmaceutical research. However, the path from a promising molecular design to a well-characterized compound with reproducible biological activity is fraught with challenges. A recent survey highlighted that a significant percentage of researchers have faced challenges in reproducing published chemical syntheses[1]. This guide aims to address these challenges by providing a transparent and detailed examination of the synthesis of this compound, a compound with potential applications in modulating neuro-receptors due to its substituted phenethylamine scaffold[2][3].

To provide a pragmatic comparison, we will contrast its synthesis with that of the commercially available and structurally related compound, 2-(4-Methoxyphenyl)ethylamine. This juxtaposition will illuminate the nuances of introducing structural complexity and its impact on synthetic reproducibility and analytical validation.

Comparative Synthesis Strategies: A Tale of Two Amines

The synthetic pathways to our target compound and its simpler analog highlight different levels of complexity and potential pitfalls. While 2-(4-Methoxyphenyl)ethylamine can be synthesized through a straightforward reduction, the synthesis of this compound involves a multi-step sequence that demands careful control of reaction conditions.

Diagram: Synthetic Workflow Comparison

G cluster_0 Synthesis of 2-(4-Methoxyphenyl)ethylamine (Alternative) cluster_1 Proposed Synthesis of this compound (Target Compound) A1 4-Methoxyphenylacetonitrile A2 Reduction (e.g., LiAlH4 or H2/Catalyst) A1->A2 A3 2-(4-Methoxyphenyl)ethylamine A2->A3 B1 2-Amino-1-(4-methoxyphenyl)ethan-1-one (from 4-Methoxyacetophenone) B2 Protection of Amine (e.g., Boc anhydride) B1->B2 B3 N-Boc-2-amino-1-(4-methoxyphenyl)ethan-1-one B2->B3 B4 Reductive Amination with Piperidine B3->B4 B5 N-Boc-2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine B4->B5 B6 Deprotection (e.g., TFA or HCl) B5->B6 B7 This compound B6->B7

Caption: Comparative synthetic workflows for the target compound and its alternative.

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following protocols are presented with detailed, step-by-step instructions and justifications for key procedural choices.

Protocol 1: Synthesis of this compound (Target Compound)

This proposed multi-step synthesis requires careful monitoring and purification at each stage to ensure the final product's integrity.

Step 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one Hydrochloride

This precursor is synthesized from commercially available 4-methoxyacetophenone. A common route involves bromination followed by amination[1].

  • Bromination: To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add bromine (1 equivalent) dropwise at 0°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for the low temperature is to control the reaction rate and minimize side-product formation.

  • Amination: The crude 2-bromo-1-(4-methoxyphenyl)ethan-1-one is then reacted with an ammonia source, such as hexamine followed by acidic hydrolysis, to yield the desired aminoketone hydrochloride[4][5]. This method, known as the Delepine reaction, is often preferred for its relatively clean conversion.

  • Purification: The resulting hydrochloride salt is typically purified by recrystallization from a suitable solvent system like ethanol/ether to achieve high purity.

Step 2: N-Boc Protection

The primary amine of 2-amino-1-(4-methoxyphenyl)ethan-1-one is protected to prevent self-condensation and other side reactions during the subsequent reductive amination.

  • To a solution of 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise at 0°C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer is dried and concentrated to yield the N-Boc protected intermediate.

Step 3: Reductive Amination with Piperidine

This is a critical step where the piperidine moiety is introduced. Reductive amination is a robust method for forming C-N bonds[6][7].

  • To a solution of N-Boc-2-amino-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) and piperidine (1.2 equivalents) in a solvent like 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise. The choice of this mild reducing agent is crucial to avoid the reduction of other functional groups.

  • The reaction is stirred at room temperature until completion, as indicated by TLC.

  • The reaction is quenched carefully with a saturated aqueous solution of sodium bicarbonate. The product is extracted, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group to yield the target primary amine.

  • The N-Boc protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure. The residue is then triturated with ether to precipitate the final product as a salt.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)ethylamine (Alternative)

This is a well-established, single-step reduction that is generally highly reproducible.

  • To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 4-methoxyphenylacetonitrile (1 equivalent) in THF is added dropwise. The use of anhydrous conditions is critical as LiAlH4 reacts violently with water.

  • The reaction mixture is then refluxed for several hours and monitored by TLC.

  • After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.

  • The resulting salts are filtered off, and the filtrate is concentrated. The crude product is then purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Comparative Data Analysis

To objectively compare the reproducibility and efficiency of these syntheses, we will examine key performance indicators. The data for the target compound is presented as a hypothetical but realistic outcome of the proposed synthesis, serving as a benchmark for researchers attempting this protocol.

Table 1: Comparison of Synthetic Outcomes

ParameterThis compound (Target)2-(4-Methoxyphenyl)ethylamine (Alternative)
Overall Yield 40-50% (Hypothetical)70-85%
Purity (by HPLC) >98% (Hypothetical)>99%
Number of Steps 41
Purification Method Column Chromatography, RecrystallizationDistillation, Recrystallization
Key Challenges Multi-step purification, control of side reactionsHandling of pyrophoric reagents (LiAlH4)

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of pharmaceutical compounds[8][9][10].

Table 2: Comparative Analytical Characterization Data

Analytical TechniqueThis compound (Expected)2-(4-Methoxyphenyl)ethylamine (Reported)
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (d, 2H), 6.85 (d, 2H), 3.79 (s, 3H), 3.5-3.6 (m, 1H), 2.3-2.5 (m, 4H), 1.4-1.6 (m, 6H), 1.2-1.3 (m, 2H)δ 7.14 (d, 2H), 6.85 (d, 2H), 3.79 (s, 3H), 2.95 (t, 2H), 2.72 (t, 2H), 1.35 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 132.0, 128.5, 114.0, 70.0, 55.3, 50.5 (2C), 45.0, 26.0 (2C), 24.5δ 158.1, 131.5, 130.2 (2C), 113.8 (2C), 55.2, 43.5, 38.0
Mass Spec (ESI-MS) m/z 235.18 [M+H]⁺m/z 152.11 [M+H]⁺

The provided NMR data for the alternative compound is based on typical values for such structures[11][12][13]. The expected data for the target compound is a prediction based on its structure and would require experimental verification.

Ensuring Trustworthiness: Self-Validating Protocols

A robust experimental protocol should have built-in checkpoints to validate its progress and the quality of intermediates.

Diagram: Self-Validating Experimental Workflow

G start Start Synthesis step1 Step 1: Aminoketone Formation TLC Analysis for Starting Material Consumption ¹H NMR of Crude Product start->step1 step2 Step 2: N-Boc Protection TLC for Complete Reaction Mass Spec of Intermediate step1->step2 Purity Check step3 Step 3: Reductive Amination TLC Monitoring HPLC of Purified Intermediate step2->step3 Structure Verification step4 Step 4: Deprotection TLC for Boc Removal Final Product Characterization step3->step4 Purity Assessment end Final Product step4->end Final Validation

Caption: A self-validating workflow with integrated analytical checkpoints.

For each step, in-process controls are essential:

  • TLC Analysis: A simple and rapid method to monitor the progress of a reaction. The disappearance of starting materials and the appearance of the product spot provide a qualitative measure of conversion.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the crude and purified intermediates confirm the expected structural transformations and the absence of significant impurities.

  • Mass Spectrometry: Confirms the molecular weight of the intermediates and the final product.

  • HPLC Analysis: Provides a quantitative measure of the purity of the final compound and can be used to develop a validated analytical method for future quality control.

Conclusion: A Framework for Reproducible Chemical Science

The successful and reproducible synthesis of novel compounds like this compound hinges on a meticulously planned and executed experimental strategy. By employing detailed, self-validating protocols and leveraging a comprehensive suite of analytical techniques, researchers can build confidence in their results and contribute to a more robust and reliable scientific literature. This guide has provided a framework for such an approach, emphasizing the importance of understanding the "why" behind each experimental step. While the synthesis of the target compound is more complex than its simpler analog, the principles of careful execution and rigorous characterization remain universal and are the cornerstones of reproducible chemical science.

References

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Head-to-head comparison of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Head-to-Head Comparison of Synthetic Methodologies for 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Introduction

This compound is a significant structural motif in medicinal chemistry, appearing as a core fragment in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this diamine is therefore of considerable interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two distinct and plausible synthetic strategies for its preparation: a linear, multi-step approach commencing from an α-azido ketone intermediate, and a more convergent Strecker-type synthesis. Each method is evaluated based on its chemical principles, experimental protocol, and practical considerations for laboratory and potential scale-up applications.

Method 1: Multi-Step Synthesis via a Protected α-Amino Ketone

This synthetic route is a linear approach that builds the molecule sequentially. It addresses the inherent instability of α-amino ketones, which are prone to self-condensation to form pyrazines, by utilizing a protection strategy for the nascent amino group before introducing the piperidine moiety.

Strategy Overview

The core of this strategy involves the synthesis of an α-azido ketone, a versatile intermediate that allows for the sequential introduction of the two nitrogen-containing functional groups. The azide serves as a precursor to the primary amine, and its reduction is performed under conditions that mitigate side reactions. The subsequent reductive amination introduces the piperidine ring.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone

  • To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add bromine (1 equivalent) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone

  • Dissolve the crude 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in a solvent mixture such as acetone/water.

  • Add sodium azide (1.2 equivalents) and stir the mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-azido-1-(4-methoxyphenyl)ethanone.[2][3][4]

Step 3: Reduction of Azide and In Situ Protection

  • Dissolve the α-azido ketone (1 equivalent) in methanol.

  • Add tin(II) chloride dihydrate (2.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Upon completion of the reduction (monitored by TLC), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and triethylamine (2.5 equivalents).

  • Stir the mixture overnight at room temperature.

  • Concentrate the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl (2-(4-methoxyphenyl)-2-oxoethyl)carbamate.

Step 4: Reductive Amination with Piperidine

  • Dissolve the protected α-amino ketone (1 equivalent) and piperidine (1.2 equivalents) in a chlorinated solvent like 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid.[5]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the Boc-protected final product.

Step 5: Deprotection

  • Dissolve the Boc-protected diamine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water, basify with NaOH solution, and extract the free amine with an organic solvent.

  • Dry, concentrate, and purify to yield this compound.

Process Workflow: Method 1

cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A 4-Methoxyacetophenone B Step 1: Bromination A->B Br₂ C Step 2: Azidation B->C NaN₃ D Step 3: Azide Reduction & Boc Protection C->D 1. SnCl₂ 2. Boc₂O E Step 4: Reductive Amination D->E 1. Piperidine 2. NaBH(OAc)₃ F Step 5: Deprotection E->F TFA or HCl G 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine F->G

Caption: Linear synthesis via an α-azido ketone intermediate.

Advantages and Disadvantages
  • Advantages:

    • Utilizes common and well-understood reactions.

    • Avoids the direct handling of highly unstable intermediates by using a protection strategy.

  • Disadvantages:

    • Linear sequence with five steps, leading to a potentially lower overall yield.

    • Use of hazardous reagents like bromine and sodium azide.

    • The protection/deprotection sequence adds to the step count and cost.

    • Purification is required at multiple stages.

Method 2: Strecker Synthesis followed by Nitrile Reduction

This approach is a highly convergent two-step synthesis that assembles the core of the molecule in a single, multi-component reaction, followed by a reduction step.

Strategy Overview

The Strecker synthesis is a classic and efficient method for preparing α-amino nitriles from an aldehyde, an amine, and a cyanide source.[6][7] In this case, 4-methoxybenzaldehyde, piperidine, and a cyanide donor react in one pot to form the α-aminonitrile intermediate. The final step is the chemical reduction of the nitrile group to the desired primary amine.[8][9]

Detailed Experimental Protocol

Step 1: Three-Component Strecker Synthesis of 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

  • To a flask charged with 4-methoxybenzaldehyde (1 equivalent) and piperidine (1.1 equivalents) in a solvent such as methanol or under solvent-free conditions, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents).[10]

  • Optionally, a catalyst such as indium powder or sulfated polyborate can be added to accelerate the reaction.[10][11]

  • Stir the mixture at room temperature for 6-12 hours.

  • Monitor the formation of the α-aminonitrile by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of the α-aminonitrile (1 equivalent) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the ethereal solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Process Workflow: Method 2

cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A 4-Methoxybenzaldehyde D Step 1: Strecker Reaction A->D B Piperidine B->D C TMSCN C->D E Step 2: Nitrile Reduction D->E LiAlH₄ F 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine E->F

Caption: Convergent synthesis via a Strecker reaction.

Advantages and Disadvantages
  • Advantages:

    • Highly convergent and efficient two-step process.

    • High atom economy in the first step.

    • Starts from readily available and inexpensive commercial materials.

    • Potentially higher overall yield compared to the linear route.

  • Disadvantages:

    • Requires the use of highly toxic cyanide sources (e.g., TMSCN or KCN).

    • The nitrile reduction step uses highly reactive and pyrophoric reagents like LiAlH₄, which requires careful handling and anhydrous conditions.

    • The workup for LiAlH₄ reactions can be challenging for large-scale operations.

Head-to-Head Comparison

ParameterMethod 1: via Protected α-Amino KetoneMethod 2: Strecker Synthesis
Number of Synthetic Steps 52
Starting Materials 4-Methoxyacetophenone, Piperidine4-Methoxybenzaldehyde, Piperidine
Key Reagents Br₂, NaN₃, SnCl₂, Boc₂O, NaBH(OAc)₃, TFATMSCN, LiAlH₄
Key Intermediates α-Azido ketone, Protected α-amino ketoneα-Aminonitrile
Estimated Overall Yield Lower (multi-step losses)Higher (fewer steps)
Safety Concerns Bromine (corrosive), Sodium Azide (toxic, explosive potential)TMSCN (highly toxic cyanide source), LiAlH₄ (pyrophoric, water-reactive)
Scalability Challenging due to multiple steps and purificationsPotentially more scalable, but requires specialized handling for cyanide and hydride reagents

Senior Application Scientist's Perspective

The choice between these two synthetic methodologies depends critically on the specific context of the research or development program.

Method 2, the Strecker Synthesis, is unequivocally the superior choice for lab-scale discovery chemistry and initial scale-up efforts where efficiency and speed are paramount. Its convergent, two-step nature starting from inexpensive bulk chemicals makes it highly attractive for rapidly generating the target molecule. While the use of a cyanide source and lithium aluminum hydride necessitates stringent safety protocols and a well-equipped laboratory, these are standard procedures in a process chemistry environment. The high potential yield and minimal number of intermediate purifications translate to significant savings in time and resources.

Method 1, the linear approach via a protected α-amino ketone, represents a more classic, albeit less efficient, strategy. This route might be considered in a scenario where the required hazardous reagents for the Strecker synthesis are strictly prohibited or unavailable. It also offers more modularity; the intermediates (the azido ketone and protected amino ketone) could potentially be diverted to synthesize other analogs. However, the five-step sequence, including protection and deprotection, significantly impacts the overall yield and process mass intensity, making it less economically viable for larger-scale production. The primary challenge of the self-condensation of the α-amino ketone intermediate is a well-documented issue, and the necessity of the protection-deprotection sequence is a significant drawback.

References

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  • Kapil, A. et al. (2014). Catalytic Reduction of Nitriles.
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  • Khan, M. T. H. et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14701-14736. [Link]

  • Nag, T. et al. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 173-177. [Link]

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  • Kumar, D. et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Azido-1-(3,4,5-trimethoxyphenyl)ethanone. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the protocols for chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. As a compound featuring both a piperidine and a substituted aromatic amine moiety, its handling and disposal demand a rigorous approach rooted in a clear understanding of its potential chemical reactivity and toxicological profile. This document is designed for researchers, scientists, and drug development professionals to ensure that operational safety and regulatory compliance are maintained at the highest standards.

Core Principles: Hazard Identification and Risk Mitigation

Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.

Immediate Safety Precautions:

  • Engineering Controls: All work, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[6]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

    • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemically impervious apron or suit may be necessary.

  • Avoid Incompatibilities: Store and handle this compound away from strong oxidizing agents and acids to prevent potentially vigorous or explosive reactions.[5][7]

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from collection to final disposal.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct classification and separation of the waste.

  • Classification: this compound waste should be classified as Hazardous Organic Amine Waste .

  • Segregation: It is imperative to keep this amine waste separate from other chemical waste streams.[5] Co-mingling with incompatible materials, such as acids or oxidizers, can lead to dangerous reactions. Do not dispose of this chemical down the drain or in regular trash.[5]

Step 2: Containerization and Labeling

Proper containment and clear communication of hazards are non-negotiable.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage

Waste must be stored safely pending collection by disposal professionals.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1][5] The container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] These entities are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Preferred Disposal Method: The standard and most environmentally sound disposal method for organic amine compounds is high-temperature incineration in a licensed hazardous waste facility.[6][8] This process ensures the complete destruction of the compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Evacuate the area immediately.

    • If there is a fire or significant vapor release, activate the nearest fire alarm.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

    • Contact your institution's emergency response team or EHS office.

Data and Workflow Visualization

To facilitate quick reference and decision-making, the key information is summarized below.

Summary of Disposal and Safety Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Organic Amine WasteBased on the toxic and potentially corrosive nature of the piperidine and amine functional groups.[1][3]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures regulatory compliance and safe handling by trained professionals.[5]
Recommended Technology High-Temperature IncinerationProvides complete thermal destruction of the organic compound.[8]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesProtects against potential skin/eye contact and irritation.[6]
Handling Location Certified Chemical Fume HoodMinimizes inhalation exposure to potential dust or vapors.
Incompatible Materials Strong Acids, Oxidizing AgentsPrevents potentially violent or hazardous chemical reactions.[5][7]
Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Containerization cluster_storage Phase 3: Storage & Disposal A Identify Waste: 2-(4-Methoxyphenyl)-2- piperidin-1-ylethanamine B Wear Full PPE: Goggles, Gloves, Lab Coat A->B Always C Segregate Waste: Isolate from other chemical streams B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container Correctly: 'Hazardous Waste' + Full Name + Hazards D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I J Document Waste for Pickup I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.